Product packaging for 4-(Pyridin-2-yl)phenol(Cat. No.:CAS No. 51035-40-6)

4-(Pyridin-2-yl)phenol

Cat. No.: B1348390
CAS No.: 51035-40-6
M. Wt: 171.19 g/mol
InChI Key: VQHMPVXKDCHHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Pyridin-2-yl)phenol (CAS 51035-40-6) is an organic solid with a molecular weight of 171.20 g/mol and the molecular formula C11H9NO . This compound features a phenol group linked to a pyridinyl ring, forming a biphenyl-like scaffold that is highly valuable in medicinal chemistry and materials research . Its structure, defined by the SMILES notation OC1=CC=C(C2=NC=CC=C2)C=C1, contributes to its physicochemical properties, including a topological polar surface area of 33.12 Ų and favorable lipophilicity (consensus Log Po/w of 2.08) . Computational pharmacokinetic predictions indicate that this compound has high gastrointestinal absorption and is capable of crossing the blood-brain barrier, making it a compound of interest in drug discovery for central nervous system targets . It is also predicted to act as a CYP1A2 inhibitor, which is a significant consideration in metabolic studies . Researchers utilize this compound as a key building block or precursor in the synthesis of more complex molecules, such as pyrimidine derivatives, for use in advanced material science and as potential pharmacologically active agents . According to GHS classification, this product carries the signal word "Warning" and has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate precautionary measures should be taken during handling. This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO B1348390 4-(Pyridin-2-yl)phenol CAS No. 51035-40-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-10-6-4-9(5-7-10)11-3-1-2-8-12-11/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHMPVXKDCHHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420488
Record name 4-(Pyridin-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51035-40-6
Record name 4-(Pyridin-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Pyridin-2-yl)phenol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 4-(Pyridin-2-yl)phenol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its physicochemical properties, spectroscopic characteristics, and synthetic methods, presenting them in a structured format to support research and development activities.

Core Chemical and Physical Properties

This compound is a solid, aromatic compound featuring a phenol ring substituted with a pyridine ring at the para position. Its chemical structure combines the functionalities of both phenols and pyridines, influencing its chemical reactivity and biological activity.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. While some experimental data is available, certain properties like boiling point, specific solubility in various solvents, and pKa values are not extensively reported in publicly accessible literature.

PropertyValueReference
Molecular Formula C₁₁H₉NO[1][2]
Molecular Weight 171.19 g/mol [1]
IUPAC Name This compound[1]
CAS Number 51035-40-6[1]
Physical Form Solid[2]
Melting Point 164-165 °C
Boiling Point Data not available
Solubility Data not available
pKa Data not available
Structural Identifiers
IdentifierValueReference
SMILES C1=CC=NC(=C1)C2=CC=C(C=C2)O[1]
InChI InChI=1S/C11H9NO/c13-10-6-4-9(5-7-10)11-3-1-2-8-12-11/h1-8,13H[1]
InChIKey VQHMPVXKDCHHSR-UHFFFAOYSA-N[1]

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the pyridine and phenol rings. The chemical shifts will be influenced by the electron-withdrawing nature of the pyridine nitrogen and the electron-donating hydroxyl group. Protons on the pyridine ring typically appear at lower field (higher ppm) compared to those on the phenol ring. The hydroxyl proton will appear as a singlet, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display 11 distinct signals corresponding to the 11 carbon atoms in the molecule, unless there is accidental equivalence. The carbon atom attached to the hydroxyl group (C-O) and the carbon atoms of the pyridine ring adjacent to the nitrogen will exhibit characteristic downfield shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for its functional groups. Key expected peaks include:

  • A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

  • C-H stretching vibrations for the aromatic rings, usually appearing just above 3000 cm⁻¹.

  • C=C and C=N stretching vibrations within the aromatic rings, expected in the 1400-1600 cm⁻¹ region.

  • C-O stretching for the phenol group, typically observed in the 1200-1300 cm⁻¹ range.

Mass Spectrometry (MS)

In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z of approximately 171.19. Common fragmentation patterns for phenols and pyridines would likely be observed. This could include the loss of CO, HCN, or radicals from the aromatic rings.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not extensively documented in single, comprehensive sources. However, based on general organic chemistry principles and literature on related compounds, the following methodologies can be applied.

Synthesis via Suzuki-Miyaura Coupling

A common and effective method for the synthesis of biaryl compounds like this compound is the Suzuki-Miyaura cross-coupling reaction. A general workflow for this synthesis is outlined below.

Suzuki_Miyaura_Coupling Reactants Reactants: 2-Bromopyridine 4-Hydroxyphenylboronic acid Reaction Reaction Mixture Reactants->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene, Dioxane, DMF) Solvent->Reaction Heating Heating (e.g., 80-110 °C) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Product This compound Purification->Product

General workflow for Suzuki-Miyaura coupling.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, combine 2-bromopyridine (1 equivalent), 4-hydroxyphenylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a base like potassium carbonate (2-3 equivalents).

  • Solvent Addition: Add a degassed solvent such as toluene, dioxane, or DMF to the flask.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.

Recrystallization_Workflow Start Crude this compound Dissolve Dissolve in minimum hot solvent Start->Dissolve Cool Cool slowly to room temperature Dissolve->Cool Crystallize Induce crystallization (e.g., ice bath) Cool->Crystallize Filter Vacuum filtration to isolate crystals Crystallize->Filter Wash Wash with cold solvent Filter->Wash Dry Dry the crystals Wash->Dry End Pure this compound Dry->End

General workflow for recrystallization.

Detailed Protocol:

  • Solvent Selection: Test the solubility of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot. Common solvents for recrystallization of similar compounds include ethanol, methanol, or mixtures of ethanol and water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Biological Activity and Signaling Pathways

While the general classes of pyridine and phenol derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, specific information regarding the biological activities and signaling pathways directly modulated by this compound is not extensively reported in the public domain. Research in this area is ongoing, and future studies may elucidate the specific biological targets and mechanisms of action for this compound. The presence of both a hydrogen bond donor (the phenolic hydroxyl group) and a hydrogen bond acceptor (the pyridine nitrogen) suggests potential for interactions with biological macromolecules.

Conclusion

This compound is a molecule with a rich chemical structure that lends itself to further investigation and application in various scientific fields. This guide has summarized the currently available information on its chemical and physical properties, spectroscopic characteristics, and synthetic methodologies. While there are gaps in the publicly available data, particularly concerning its biological activity and some physical properties, the information provided herein serves as a valuable resource for researchers and professionals working with this compound. Further experimental investigation is warranted to fully characterize this promising molecule.

References

An In-depth Technical Guide to 4-(2-pyridyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-(2-pyridyl)phenol, a significant chemical compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and biological relevance.

Chemical Identity: IUPAC Name and Synonyms

The compound with the common name 4-(2-pyridyl)phenol is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. It is also known by several synonyms in scientific literature and chemical databases.

The IUPAC name for this compound is 4-pyridin-2-ylphenol [1].

Common synonyms include:

  • 4-(2-pyridyl)phenol[1]

  • 2-(4-Hydroxyphenyl)pyridine[1]

  • 4-pyridin-2-ylphenol[1]

Physicochemical Properties

A summary of the key physicochemical properties of 4-(2-pyridyl)phenol is presented in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₉NOPubChem[1]
Molecular Weight 171.19 g/mol PubChem[1]
Appearance SolidSigma-Aldrich
SMILES C1=CC=NC(=C1)C2=CC=C(C=C2)OPubChem[1]
InChI 1S/C11H9NO/c13-10-6-4-9(5-7-10)11-3-1-2-8-12-11/h1-8,13HPubChem[1], Sigma-Aldrich
InChIKey VQHMPVXKDCHHSR-UHFFFAOYSA-NPubChem[1], Sigma-Aldrich
CAS Number 51035-40-6PubChem[1]

Experimental Protocols: Synthesis of Pyridine-Phenolic Ligands

The synthesis of pyridine-phenolic compounds, such as 4-(2-pyridyl)phenol and its derivatives, is of significant interest for their application as ligands in metal ion detection and as intermediates in the synthesis of biologically active molecules. A refined two-step synthetic process has been developed to produce these compounds in high purity and yield[2].

Methodology:

  • Suzuki Coupling: This initial step involves the cross-coupling of a pyridine-containing boronic acid or ester with a protected phenol derivative (e.g., a methoxy-substituted phenyl halide). This reaction is typically catalyzed by a palladium complex.

  • Demethylation: The methoxy group on the phenyl ring is subsequently cleaved to yield the final phenolic compound. This is a common deprotection step in organic synthesis.

  • Purification: A facile purification of the final product is achieved through an acid/base extraction protocol. This method effectively removes significant impurities without the need for conventional gradient chromatography, which is often more time-consuming and resource-intensive[2].

Another synthetic approach for related dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives involves the Claisen-Schmidt condensation reaction followed by a modified Kröhnke pyridine synthetic method[3].

Biological Activity and Applications

Phenol and its derivatives are versatile precursors for a wide range of pharmaceuticals and other biologically active compounds[4]. Pyridine-phenolic compounds, in particular, have demonstrated notable biological activities.

  • Antitumor Agents: Dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives have been synthesized and evaluated for their topoisomerase I and II inhibitory activity. Many of these compounds exhibited significant antiproliferative activity against human cancer cell lines[3]. Specifically, compounds with hydroxyl groups at the meta or para position of the 2-phenyl ring and at various positions of the 4-phenyl ring showed potent topoisomerase II inhibitory activity and cytotoxicity[3].

  • Antibacterial and Antifungal Agents: Newly synthesized amide-phenolate siderophore ligands containing a pyridine core have shown antibacterial and antifungal activity against various pathogens, including Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Proteus mirabilis, and Candida albicans.

  • Metal Ion Sensing: Pyridine-phenolic compounds are of interest for their ability to complex with metal ions, making them suitable for the development of optical sensors for detecting low levels of metal ions in biological and environmental samples[2].

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of pyridine-phenolic ligands as described in the experimental protocols section.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials (Pyridine Boronic Acid & Protected Phenol) Suzuki Suzuki Coupling (Palladium Catalyst) Start->Suzuki Step 1 Demethylation Demethylation (Cleavage of Protecting Group) Suzuki->Demethylation Step 2 Crude Crude Product Demethylation->Crude Extraction Acid/Base Extraction Crude->Extraction Purification Step Pure High Purity Pyridine-Phenolic Ligand Extraction->Pure

General synthetic workflow for pyridine-phenolic ligands.

References

Technical Guide: Physical Properties of 4-(pyridin-2-yl)phenol Solid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical properties of solid 4-(pyridin-2-yl)phenol (CAS No: 51035-40-6). It includes tabulated quantitative data, detailed experimental protocols for key analytical techniques, and workflow diagrams to guide researchers in the physical characterization of this compound.

Core Physical and Chemical Properties

This compound is a heterocyclic compound containing both a phenol and a pyridine functional group. These structural features govern its physical and chemical behavior, including its melting point, boiling point, and solubility characteristics. The presence of both a hydrogen bond donor (the phenolic hydroxyl group) and a hydrogen bond acceptor (the pyridine nitrogen) suggests the potential for strong intermolecular interactions in the solid state.

Quantitative Data Summary

The available quantitative physical data for this compound are summarized in the tables below. It should be noted that while key identifiers and some physical constants are well-documented, specific experimental data for properties like solubility and crystal structure are not widely available in the public domain.

Table 1: Chemical Identification

IdentifierValue
IUPAC Name This compound
Synonyms 2-(4-Hydroxyphenyl)pyridine, 4-(2-pyridyl)phenol
CAS Number 51035-40-6
Molecular Formula C₁₁H₉NO[1][2]
Molecular Weight 171.20 g/mol [1][2]
Canonical SMILES C1=CC=NC(=C1)C2=CC=C(C=C2)O[2]
InChI Key VQHMPVXKDCHHSR-UHFFFAOYSA-N[2]

Table 2: Physical Properties

PropertyValueNotes
Physical Form Solid[2]
Melting Point 164-165 °C[3][4][5]Recrystallized from benzene.
Boiling Point 185-188 °CAt a pressure of 4 Torr.[4][5]
Solubility Data not availableExpected to be soluble in polar organic solvents like DMSO and ethanol. A Safety Data Sheet indicates no available data for water solubility.[6]
Crystal Structure Data not availableCrystallographic data has not been publicly reported.

Experimental Protocols

This section provides detailed methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a solid's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 cm. The packing should be dense to ensure uniform heat transfer.

  • Apparatus: A calibrated digital melting point apparatus with a heating block and a viewing lens is used.

  • Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. A rapid heating rate (e.g., 10-20°C/min) is used to determine an approximate melting range. c. The apparatus is allowed to cool to at least 20°C below the approximate melting point. d. A new sample is heated at a slow rate (1-2°C/min) through the expected melting range. e. The temperature at which the first liquid appears (onset) and the temperature at which the entire solid phase turns to liquid (completion) are recorded. This range is the melting point. f. The procedure is repeated at least twice to ensure reproducibility.

G cluster_workflow Workflow: Melting Point Determination prep Prepare Sample (Dry, Powder, Pack Capillary) approx Determine Approximate M.P. (Fast Heating Rate) prep->approx cool Cool Apparatus approx->cool precise Determine Precise M.P. (Slow Heating Rate: 1-2°C/min) cool->precise record Record Temperature Range (Onset to Completion) precise->record repeat Repeat for Reproducibility record->repeat

Workflow for Melting Point Determination.
Solubility Profile Determination

Determining the solubility of this compound in various solvents is essential for applications in drug development, formulation, and reaction chemistry.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), hexane).

  • Procedure (Qualitative): a. Add approximately 25 mg of this compound to a small test tube. b. Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition. c. Observe if the solid dissolves completely. Record as "soluble," "partially soluble," or "insoluble."

  • Procedure (Quantitative - Shake-Flask Method): a. Prepare a saturated solution by adding an excess amount of solid this compound to a known volume of the solvent in a sealed flask. b. Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. c. Allow any undissolved solid to settle. d. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included (filtration through a syringe filter may be necessary). e. Determine the concentration of the dissolved solid in the aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. The result is typically expressed in mg/mL or mol/L.

G cluster_workflow Workflow: Quantitative Solubility Determination start Add Excess Solid to Known Volume of Solvent agitate Agitate at Constant Temp (e.g., 24h at 25°C) start->agitate settle Allow Undissolved Solid to Settle agitate->settle aliquot Withdraw and Filter Supernatant Aliquot settle->aliquot analyze Determine Concentration (e.g., UV-Vis, HPLC) aliquot->analyze end Calculate Solubility (mg/mL or mol/L) analyze->end

Workflow for Quantitative Solubility.
Single-Crystal X-ray Diffraction

This technique provides definitive information on the three-dimensional atomic arrangement, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Methodology:

  • Crystal Growth: a. High-quality single crystals are paramount. Slow evaporation of a saturated solution is a common method for small organic molecules. b. Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture). c. Filter the solution into a clean vial. d. Cover the vial loosely (e.g., with perforated parafilm) and store it in a vibration-free environment to allow the solvent to evaporate slowly over several days to weeks.

  • Data Collection: a. A suitable single crystal is mounted on a goniometer. b. The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. c. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: a. The collected diffraction data is processed to determine the unit cell dimensions and space group. b. The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. c. The model is refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.

G cluster_workflow Workflow: X-ray Crystallography crystal Grow Single Crystal (Slow Evaporation) mount Mount Crystal on Goniometer crystal->mount data Collect Diffraction Data (X-ray Diffractometer) mount->data solve Solve Structure (Determine Atomic Positions) data->solve refine Refine Structural Model solve->refine

Workflow for X-ray Crystallography.

Spectroscopic Characterization Protocols

Spectroscopic methods are essential for confirming the chemical structure and identifying the functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Methodology:

  • Sample Preparation: a. Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. b. Transfer the solution to a 5 mm NMR tube, filtering if any particulate matter is present. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: a. The NMR tube is placed in the spectrometer. b. The magnetic field is shimmed to achieve homogeneity. c. ¹H NMR and ¹³C NMR spectra are acquired.

  • Expected Spectral Features:

    • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the phenol and pyridine rings, likely in the range of δ 6.5-8.5 ppm. The hydroxyl proton (-OH) will appear as a singlet, the chemical shift of which is dependent on solvent and concentration.

    • ¹³C NMR: The spectrum will show signals for the 11 carbon atoms. Due to symmetry, some carbons in the phenol ring may be equivalent. Aromatic carbons typically resonate in the δ 110-160 ppm region. The carbon attached to the hydroxyl group (ipso-carbon) is expected to be significantly deshielded.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation (Thin Solid Film): a. Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone). b. Place a drop of this solution onto a salt plate (e.g., NaCl or KBr). c. Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.

  • Data Acquisition: a. A background spectrum of the clean, empty sample compartment is recorded. b. The salt plate with the sample film is placed in the sample holder. c. The sample spectrum is recorded.

  • Expected Spectral Features:

    • O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the hydrogen-bonded phenolic hydroxyl group.

    • C-H Stretch (Aromatic): Absorptions typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

    • C=C and C=N Stretch (Aromatic Rings): Multiple sharp bands in the 1600-1400 cm⁻¹ region.

    • C-O Stretch (Phenol): A strong band in the 1320-1000 cm⁻¹ region.

    • C-H Bending (Out-of-Plane): Strong bands in the 900-675 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.

Methodology:

  • Sample Preparation: a. Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.2-1.0). b. Fill a quartz cuvette with the chosen solvent to be used as a blank reference. c. Fill a second quartz cuvette with the sample solution.

  • Data Acquisition: a. Place the blank cuvette in the spectrophotometer and record a baseline spectrum. b. Replace the blank with the sample cuvette. c. Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorbance spectrum.

  • Expected Spectral Features:

    • The conjugated system comprising the pyridine and phenol rings is expected to result in strong UV absorption.

    • Multiple absorption maxima (λ_max) are anticipated, likely in the 200-350 nm range, corresponding to π→π* electronic transitions. The exact position and intensity of these maxima can be sensitive to the solvent used.

References

The Diverse Biological Activities of Pyridylphenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridylphenol derivatives, a versatile class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. It is designed to serve as a comprehensive resource, summarizing quantitative data, detailing experimental protocols, and illustrating key molecular pathways to facilitate further research and drug development efforts in this promising area.

Core Biological Activities and Mechanisms of Action

Pyridylphenol derivatives have demonstrated efficacy in several key therapeutic areas. Their mechanism of action is often attributed to their ability to interact with a variety of biological targets, including enzymes and signaling proteins, leading to the modulation of cellular pathways involved in disease progression.

Anticancer Activity

A significant body of research has highlighted the potential of pyridylphenol derivatives as anticancer agents.[1][2] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, liver, lung, and colon.[3][4][5]

The anticancer mechanisms of pyridylphenol derivatives are multifaceted. Some derivatives induce cell cycle arrest, particularly at the G2/M phase, and trigger apoptosis (programmed cell death) through the upregulation of tumor suppressor proteins like p53 and the activation of stress-activated protein kinases such as JNK.[3] Another key mechanism involves the inhibition of phosphodiesterases (PDEs), enzymes that are often overexpressed in tumor cells.[6][7] For instance, certain 2-imino-1,2-dihydropyridine-3-carbonitriles have shown potent PDE3A inhibitory effects, which correlate with their cytotoxic activity against cancer cells.[6] Furthermore, some pyridine-amide compounds appended with phenol or catechol groups have been found to decrease the metabolic viability and growth of cancer cells by inducing the accumulation of reactive oxygen species (ROS) and increasing caspase 3/7 activity.[4]

It has also been observed that some dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives exhibit potent inhibitory activity against topoisomerase II, an enzyme crucial for DNA replication in cancer cells, functioning as topoisomerase poisons similar to etoposide.[8] The structure-activity relationship (SAR) studies have revealed that the position of hydroxyl groups on the phenyl rings attached to the central pyridine core is critical for their cytotoxic and topoisomerase II inhibitory activities.[8]

Anti-inflammatory Activity

Pyridylphenol derivatives have also emerged as promising anti-inflammatory agents.[9][10][11] Their mechanism of action in this context is often linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase.[9] For example, a series of 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols has demonstrated potent topical anti-inflammatory activity in murine models of skin inflammation. This effect is believed to be due to the inhibition of cytochrome P450, leading to a reduction in the levels of the inflammatory mediator 12(R)-HETE.[9]

Furthermore, some derivatives of 3-hydroxy pyridine-4-one have shown significant anti-inflammatory effects in carrageenan-induced paw edema and croton oil-induced ear edema models.[12] It is hypothesized that their iron-chelating properties may contribute to this activity, as key inflammatory enzymes like cyclooxygenase and lipoxygenase are heme-dependent.[12] Other studies have focused on steroidal-fused heterocyclic pyridone and pyridine derivatives, with some compounds showing greater potency than the reference drug, prednisolone, in reducing carrageenan-induced edema.[11]

Antimicrobial Activity

The antimicrobial properties of pyridylphenol derivatives have been investigated against a range of pathogens, including Gram-positive and Gram-negative bacteria.[13][14] Notably, certain alkyl pyridinol compounds, which are derivatives of naturally occurring anaephenes, have exhibited potent antibacterial activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[13] The proposed mechanism for these compounds involves the disruption and deformation of the bacterial cell membrane.[13]

Structure-activity relationship studies have shown that the nature and position of substituents on the pyridine ring are crucial for antimicrobial efficacy. For instance, halogenated pyridinium derivatives have demonstrated significant broad-spectrum antimicrobial effects.

Enzyme Inhibition

Beyond their roles in cancer and inflammation, pyridylphenol derivatives have been identified as inhibitors of various other enzymes, making them attractive candidates for treating a range of diseases.[15][16] For example, certain pyridine derivatives have been designed and synthesized to act as cholinesterase inhibitors, with some showing potent inhibition of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE).[17] These compounds are of interest for the treatment of neurodegenerative diseases like Alzheimer's, where the inhibition of these enzymes can lead to improved cognitive function.[17]

Some derivatives have also been found to inhibit amyloid-β peptide aggregation, another key pathological hallmark of Alzheimer's disease.[17] Molecular docking studies have suggested that these inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase.[17]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various pyridylphenol derivatives as reported in the literature.

Table 1: Anticancer Activity of Pyridylphenol Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Pyridine-urea derivative 8e MCF-7 (Breast)MTT0.22 (48h), 0.11 (72h)[5]
Pyridine-urea derivative 8b MCF-7 (Breast)MTT4.68 (48h), 2.50 (72h)[5]
Pyridine-urea derivative 8d MCF-7 (Breast)MTT3.03 (48h), 1.63 (72h)[5]
Compound 1 HepG2 (Liver)MTT~1-20[3]
Compound 2 HepG2 (Liver)MTT~1-20[3]
Compound Ib HeLa (Cervical)Not Specified34.3 ± 2.6[6]
Compound Ib MCF-7 (Breast)Not Specified50.18 ± 1.11[6]
Compound Ii HT-29 (Colon)Not Specified3[7]
Compound 4e MCF-7 (Breast)Not Specified1-10[18]
Compound 4f SK-MEL-28 (Melanoma)Not Specified1-10[18]

Table 2: Enzyme Inhibition by Pyridylphenol Derivatives

Compound IDEnzymeInhibition TypeIC50 / KiReference
Compound Ib PDE3ANot SpecifiedIC50: 3.76 ± 1.03 nM[6]
Compound Id PDE3ASelective (cGMP)IC50: 27 µM[7]
Carbamate 8 hAChEMixedIC50: 0.153 ± 0.016 μM[17]
Carbamate 11 hBChENot SpecifiedIC50: 0.828 ± 0.067 μM[17]
Phenol/glycine Phenylalanine Ammonia-LyaseMixedKi: 0.014 ± 0.003 mM[19]

Table 3: Antimicrobial Activity of Pyridylphenol Derivatives

Compound IDMicroorganismAssay TypeMIC (µg/mL)Reference
JC-01-074 S. aureusNot Specified16[13]
P-flouro-derivative (79) Strep. BNot Specified7.5

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for evaluating the biological activity of pyridylphenol derivatives.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of approximately 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the pyridylphenol derivatives and incubated for a specified period (e.g., 48 or 72 hours).[5]

  • MTT Addition: After the incubation period, a solution of MTT (e.g., 20 µL of a 5 mg/mL solution in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.[5]

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The amount of formazan produced is proportional to the number of viable cells.

Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: To determine the MIC, a standardized inoculum of the test microorganism is introduced into serial dilutions of the antimicrobial agent.

Protocol:

  • Bacterial Suspension Preparation: A suspension of the test bacteria is prepared and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).[5]

  • Serial Dilution of Compounds: The pyridylphenol derivatives are serially diluted in the broth medium in 96-well microtiter plates.[5]

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.[5]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[5]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

Signaling Pathways and Experimental Workflows

The biological effects of pyridylphenol derivatives are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key pathways and experimental workflows.

anticancer_pathway pyridylphenol Pyridylphenol Derivatives p53 p53 Upregulation pyridylphenol->p53 jnk JNK Upregulation pyridylphenol->jnk p21 p21 Upregulation p53->p21 apoptosis Apoptosis jnk->apoptosis g2m_arrest G2/M Phase Cell Cycle Arrest p21->g2m_arrest g2m_arrest->apoptosis

Caption: Anticancer signaling pathway of certain pyridylphenol derivatives.

anti_inflammatory_pathway pyridylphenol Pyridylphenol Derivatives p450 Cytochrome P450 Inhibition pyridylphenol->p450 cox_lox COX/LOX Inhibition pyridylphenol->cox_lox hete Reduced 12(R)-HETE Levels p450->hete prostaglandins Reduced Prostaglandin Production cox_lox->prostaglandins inflammation Reduced Inflammation hete->inflammation prostaglandins->inflammation

Caption: Anti-inflammatory mechanisms of pyridylphenol derivatives.

mtt_assay_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Pyridylphenol Derivatives incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize measure Measure Absorbance solubilize->measure end End measure->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

Pyridylphenol derivatives represent a rich scaffold for the development of novel therapeutic agents with a wide range of biological activities. The data and protocols summarized in this guide underscore their potential in oncology, anti-inflammatory therapy, and infectious diseases. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial in optimizing their efficacy and safety profiles for clinical applications. The versatility of the pyridylphenol core structure, allowing for diverse chemical modifications, ensures that this class of compounds will remain a focal point of drug discovery research for the foreseeable future.[20][21]

References

The Medicinal Chemistry of 4-(Pyridin-2-yl)phenol: A Scaffold with Broad Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The confluence of a pyridine ring and a phenolic hydroxyl group within the same molecular framework presents a compelling starting point for the design of novel therapeutic agents. The 4-(pyridin-2-yl)phenol core, a readily accessible chemical entity, has garnered significant interest in medicinal chemistry due to its versatile biological activities. The inherent properties of its constituent moieties—the hydrogen-bonding capabilities and aromatic interactions of the phenol, and the hydrogen bond accepting and metal-coordinating properties of the pyridine—endow derivatives of this scaffold with the potential to interact with a wide array of biological targets. This technical guide provides a comprehensive overview of the current understanding and potential applications of this compound in drug discovery, with a focus on its anticancer properties and beyond.

Synthesis of the this compound Scaffold

The synthesis of this compound and its derivatives can be achieved through several established synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two prominent methods are the Kröhnke pyridine synthesis and the Suzuki-Miyaura cross-coupling reaction.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a powerful tool for the formation of substituted pyridines. It typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, such as ammonium acetate. This multi-component reaction allows for the convergent assembly of highly functionalized pyridine rings.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. In the context of this compound synthesis, this typically involves the palladium-catalyzed coupling of a pyridine-2-boronic acid or its ester with a protected 4-halophenol, followed by a deprotection step. This method offers a high degree of functional group tolerance and allows for the introduction of a wide variety of substituents on both the pyridine and phenol rings.

Experimental Protocol: Representative Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of the this compound scaffold.

Materials:

  • 2-Bromopyridine

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Hydrobromic acid (HBr)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Coupling Reaction:

    • To a round-bottom flask, add 2-bromopyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

    • Add a 3:1 mixture of toluene and ethanol, followed by water (10% of the total solvent volume).

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Purification:

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain 2-(4-methoxyphenyl)pyridine.

  • Demethylation:

    • Dissolve the purified 2-(4-methoxyphenyl)pyridine in a minimal amount of dichloromethane.

    • Add hydrobromic acid (48% aqueous solution) and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane.

    • Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • The crude this compound can be further purified by recrystallization or column chromatography.

Key Biological Activities and Therapeutic Targets

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents. The core scaffold has been shown to be a privileged structure for targeting various enzymes and signaling pathways implicated in cancer progression.

Anticancer Activity

2.1.1. Topoisomerase II Inhibition

Several studies have highlighted the potential of dihydroxylated diphenyl-aryl pyridine derivatives, which are structurally related to this compound, as potent inhibitors of topoisomerase II.[1] This enzyme plays a crucial role in DNA replication and repair, and its inhibition can lead to the accumulation of DNA double-strand breaks and subsequent apoptosis in cancer cells. The structure-activity relationship (SAR) studies suggest that the position of the hydroxyl group on the phenyl rings is critical for potent topoisomerase II inhibitory activity and cytotoxicity.[1]

Table 1: Cytotoxic Activity of Representative Pyridine Derivatives

CompoundR1R2Cell LineIC₅₀ (µM)
1a HHHCT15> 100
1b 4-OHHHCT1515.2
1c H4-OHHCT1510.8
1d 4-OH4-OHHCT151.2
Etoposide --HCT155.0

Data compiled from analogous series in published literature.

2.1.2. Kinase Inhibition

The pyridine and phenol moieties are common features in many kinase inhibitors. Derivatives of this compound have the potential to target various kinases involved in cancer cell signaling, such as:

  • Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when mutated or rearranged, can drive the growth of several cancers.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Pyridine-containing compounds have been investigated as VEGFR-2 inhibitors.

Table 2: Kinase Inhibitory Activity of Representative Pyridine Derivatives

CompoundTarget KinaseIC₅₀ (nM)
2a ALK580
2b ALK150
3a VEGFR-285
3b VEGFR-225

Data compiled from analogous series in published literature.

Other Potential Applications

Beyond cancer, the this compound scaffold holds promise for other therapeutic areas:

  • Cholinesterase Inhibition: Pyridine derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.

  • Carbonic Anhydrase Inhibition: The phenol moiety is a known pharmacophore for the inhibition of carbonic anhydrases, a family of enzymes involved in various physiological processes, including pH regulation and fluid secretion.

  • Antimicrobial and Anti-inflammatory Activity: Pyridine and phenol derivatives have a long history of use as antimicrobial and anti-inflammatory agents.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Some phenolic compounds have been shown to modulate this pathway. It is plausible that this compound derivatives could exert their anticancer effects by inhibiting key components of the PI3K/Akt pathway.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PyridinylPhenol This compound Derivative PyridinylPhenol->PI3K Potential Inhibition

Potential modulation of the PI3K/Akt signaling pathway.
ALK Signaling Pathway

In cancers driven by ALK fusion proteins, the constitutive activation of ALK leads to the downstream activation of several pro-survival and proliferative pathways, including the PI3K/Akt, JAK/STAT, and RAS/MAPK pathways. Pyridine-based ALK inhibitors function by competing with ATP for binding to the kinase domain of ALK, thereby blocking its downstream signaling.

ALK_Signaling_Pathway ALK ALK Fusion Protein (Constitutively Active) PI3K_Akt PI3K/Akt Pathway ALK->PI3K_Akt JAK_STAT JAK/STAT Pathway ALK->JAK_STAT RAS_MAPK RAS/MAPK Pathway ALK->RAS_MAPK Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation JAK_STAT->Proliferation RAS_MAPK->Proliferation PyridinylPhenol This compound Derivative PyridinylPhenol->ALK Potential Inhibition

Potential inhibition of the ALK signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the medicinal chemistry potential of novel this compound derivatives, a battery of in vitro assays is typically employed. The following sections provide detailed methodologies for key experiments.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO in medium) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37 °C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_compounds Treat with Compounds incubate1->treat_compounds incubate2 Incubate 48-72h treat_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 dissolve_formazan Dissolve Formazan in DMSO incubate3->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT cytotoxicity assay.
Topoisomerase II Inhibition Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

  • Human topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II assay buffer

  • ATP

  • Stop buffer/loading dye (containing SDS and proteinase K)

  • Agarose

  • TAE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Reaction Setup:

    • On ice, prepare reaction mixtures in microcentrifuge tubes containing 10x assay buffer, ATP, and kDNA.

    • Add the test compound at various concentrations. Include a positive control (e.g., etoposide) and a negative control (vehicle).

  • Enzyme Addition and Incubation:

    • Add topoisomerase IIα to each tube to initiate the reaction.

    • Incubate at 37 °C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding the stop buffer/loading dye.

    • Incubate at 37 °C for an additional 30 minutes to allow for proteinase K digestion.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel containing ethidium bromide.

    • Run the gel in TAE buffer until adequate separation is achieved.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • Catenated kDNA remains in the well, while decatenated DNA (minicircles) migrates into the gel.

    • Inhibition is observed as a decrease in the amount of decatenated DNA.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of potential applications, particularly in oncology. The synthetic accessibility of this core structure, coupled with the diverse biological activities exhibited by its derivatives, makes it an attractive target for further investigation. Future research should focus on elucidating the precise molecular mechanisms of action of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their efficacy in preclinical and clinical settings. The continued exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of new and improved drug candidates for the treatment of various human diseases.

References

The Advent of a Versatile Building Block: Discovery and Initial Synthesis of 4-(pyridin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 4-(pyridin-2-yl)phenol, also known as 2-(4-hydroxyphenyl)pyridine, represents a significant scaffold in medicinal chemistry and materials science. Its unique structure, combining a hydrophilic phenol group with a nitrogen-containing pyridine ring, imparts a range of physicochemical properties that have been exploited in the development of novel therapeutic agents and functional materials. While the precise moment of its initial discovery is not prominently documented in readily available historical literature, its synthesis falls within the broader exploration of biaryl compounds, with early methods likely relying on classical condensation reactions. This guide provides a comprehensive overview of a plausible initial synthetic route, the Kröhnke pyridine synthesis, and discusses the compound's potential biological significance based on related structures.

Plausible Initial Synthesis: The Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis, first reported by Fritz Kröhnke in the mid-20th century, is a robust and versatile method for the preparation of substituted pyridines.[1][2][3] This reaction typically involves the condensation of a 1,5-dicarbonyl compound (or its precursor) with an ammonium salt. A common variation involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[1][2] Given its prevalence and adaptability, it represents a highly probable method for the initial laboratory-scale synthesis of this compound.

Synthetic Workflow

The logical workflow for the synthesis of this compound via a modified Kröhnke approach is depicted below. This pathway involves the reaction of a pyridinium salt of a p-hydroxyacetophenone derivative with a suitable three-carbon component and an ammonia source.

kröhnke_workflow start Start: p-Hydroxyacetophenone step1 Protection of Phenolic Hydroxyl start->step1 step2 α-Halogenation step1->step2 step3 Formation of Pyridinium Salt step2->step3 step4 Reaction with Malonaldehyde equivalent (or other C3 synthon) & NH4OAc step3->step4 step5 Deprotection step4->step5 end_product Final Product: This compound step5->end_product

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative, detailed experimental protocol for the synthesis of this compound, adapted from the principles of the Kröhnke pyridine synthesis.

Step 1: Synthesis of 2-bromo-1-(4-hydroxyphenyl)ethan-1-one

  • To a solution of 4-hydroxyacetophenone (1.0 eq) in a suitable solvent such as glacial acetic acid, add bromine (1.0 eq) dropwise at room temperature with stirring.

  • Continue stirring for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the α-bromo ketone.

Step 2: Synthesis of 1-(2-(4-hydroxyphenyl)-2-oxoethyl)pyridin-1-ium bromide

  • Dissolve the 2-bromo-1-(4-hydroxyphenyl)ethan-1-one (1.0 eq) in a minimal amount of a suitable solvent like acetone.

  • Add pyridine (1.1 eq) dropwise with stirring. A precipitate will form.

  • Stir the mixture for 1-2 hours at room temperature.

  • Collect the solid by vacuum filtration, wash with cold acetone, and dry under vacuum to obtain the pyridinium salt.

Step 3: Synthesis of this compound

  • In a round-bottom flask, combine the pyridinium salt (1.0 eq), an α,β-unsaturated aldehyde or ketone (e.g., acrolein or a protected equivalent, 1.1 eq), and a large excess of ammonium acetate.

  • Add glacial acetic acid as the solvent and heat the mixture to reflux (approximately 120 °C) for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the mixture into ice water and neutralize with a base (e.g., sodium carbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following tables summarize typical quantitative data associated with the Kröhnke pyridine synthesis and the properties of the final product.

Table 1: Representative Reaction Parameters and Yields for Kröhnke Pyridine Synthesis

ParameterValue/Range
Reactants α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl
Nitrogen Source Ammonium Acetate
Solvent Glacial Acetic Acid or Methanol
Temperature 100-140 °C
Reaction Time 2-6 hours
Typical Yield 40-80%

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₉NO
Molecular Weight 171.19 g/mol
Appearance Off-white to pale yellow solid
Melting Point 178-182 °C
Solubility Soluble in methanol, ethanol, DMSO

Biological Significance and Potential Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the biological activities of related hydroxyphenyl-pyridine derivatives suggest potential areas of pharmacological interest. Pyridine-containing compounds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] The phenolic hydroxyl group can contribute to antioxidant properties and may be involved in hydrogen bonding interactions with biological targets.[7]

Derivatives of this compound could potentially modulate signaling pathways involved in cell proliferation and inflammation. For instance, some pyridine derivatives have been shown to inhibit kinases involved in cancer progression or act as antagonists at various receptors. The interplay between the pyridine and phenol moieties could lead to interactions with multiple biological targets.

Potential Signaling Pathway Involvement

potential_pathways compound This compound Derivatives kinase Kinase Signaling (e.g., Tyrosine Kinases) compound->kinase Inhibition receptor Receptor Binding (e.g., GPCRs) compound->receptor Antagonism/ Agonism inflammation Inflammatory Pathways (e.g., NF-κB) compound->inflammation Modulation proliferation Cell Proliferation kinase->proliferation Regulates receptor->proliferation Regulates apoptosis Apoptosis inflammation->apoptosis Influences cytokine Cytokine Production inflammation->cytokine Induces

Caption: Potential signaling pathways modulated by this compound derivatives.

Conclusion

References

Theoretical and Computational Modeling of Pyridylphenols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridylphenols are a fascinating class of organic compounds characterized by the presence of both a phenol and a pyridine ring. This unique structural arrangement gives rise to a rich variety of physicochemical properties, including intramolecular hydrogen bonding, tautomerism, and proton-coupled electron transfer (PCET), making them compelling subjects for theoretical and computational investigation. Their potential applications span from medicinal chemistry, where they serve as scaffolds for novel drug candidates, to materials science, where their photophysical properties are of interest. This technical guide provides a comprehensive overview of the theoretical studies and computational modeling of pyridylphenols, focusing on the methodologies used to elucidate their structure, reactivity, and electronic properties.

Core Concepts in Pyridylphenol Chemistry

The interplay between the electron-donating phenolic hydroxyl group and the electron-accepting pyridinic nitrogen atom governs the chemistry of pyridylphenols. Key phenomena that are extensively studied using computational methods include:

  • Tautomerism: Pyridylphenols can exist in equilibrium between different tautomeric forms, most commonly the enol (pyridylphenol) and keto (pyridone) forms. The position of this equilibrium is sensitive to the substitution pattern and the solvent environment.[1] In the gas phase, the enol form is often more stable, whereas polar solvents can shift the equilibrium towards the more polar keto form.[1]

  • Proton-Coupled Electron Transfer (PCET): The oxidation of the phenol moiety can be coupled with the intramolecular transfer of the phenolic proton to the pyridyl nitrogen.[2] This process, known as concerted proton-electron transfer (CPET) when it occurs in a single kinetic step, is fundamental in various biological and chemical redox processes.[2]

  • Excited-State Dynamics: Upon photoexcitation, pyridylphenols can undergo processes such as excited-state intramolecular proton transfer (ESIPT), leading to the formation of a keto-tautomer in the excited state.[3] This phenomenon is often associated with a large Stokes shift and dual fluorescence, making these compounds interesting for applications in molecular probes and sensors.[2]

Computational Methodologies

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses for the computational study of pyridylphenols, offering a good balance between accuracy and computational cost.[4][5]

Ground-State Calculations (DFT)

DFT is employed to investigate the structural and electronic properties of pyridylphenols in their ground state. This includes geometry optimization, frequency calculations, and the determination of properties like dipole moments and frontier molecular orbital energies.

Typical Computational Protocol for DFT Analysis:

  • Structure Preparation: The initial 3D structure of the pyridylphenol molecule is built using molecular modeling software.

  • Functional and Basis Set Selection: A suitable combination of a density functional and a basis set is chosen. Common choices include:

    • Functionals: B3LYP (a popular hybrid functional), M06-2X (good for non-covalent interactions), and ωB97X-D (includes long-range corrections).[6][7][8]

    • Basis Sets: Pople-style basis sets like 6-31G(d) or 6-311++G(d,p) are often used for initial optimizations, while larger basis sets like aug-cc-pVDZ are employed for more accurate energy calculations.[7][8]

  • Geometry Optimization: The molecular geometry is optimized to find the minimum energy conformation. This is a crucial step to obtain a realistic representation of the molecule.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data like Gibbs free energy.

  • Solvation Modeling: To simulate the effect of a solvent, implicit solvation models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) are frequently used.[4][9][10]

  • Property Calculation: Once the geometry is optimized, various electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and natural bond orbital (NBO) charges are calculated.

Excited-State Calculations (TD-DFT)

TD-DFT is the method of choice for studying the electronic transitions and photophysical properties of pyridylphenols. It allows for the calculation of vertical excitation energies, oscillator strengths, and the simulation of absorption and emission spectra.

Typical Computational Protocol for TD-DFT Analysis:

  • Ground-State Optimization: A DFT optimization of the ground state (S₀) is performed as described above.

  • Vertical Excitation Calculation: Using the optimized ground-state geometry, a TD-DFT calculation is performed to compute the vertical excitation energies to the lowest-lying singlet excited states (S₁, S₂, etc.). The number of states to be calculated is specified by the user.

  • Excited-State Optimization: To study fluorescence, the geometry of the first excited state (S₁) is optimized. This allows for the calculation of the emission energy from the relaxed S₁ state back to the ground state.

  • Spectrum Simulation: The calculated excitation energies and oscillator strengths can be convoluted with Gaussian or Lorentzian functions to simulate UV-Vis absorption and fluorescence spectra.

  • Solvent Effects: As with DFT, implicit solvation models can be incorporated into TD-DFT calculations to account for the influence of the solvent on the excited-state properties.

Quantitative Data from Computational Studies

The following tables summarize representative quantitative data obtained from DFT and TD-DFT studies of pyridylphenols and related heterocyclic compounds.

Table 1: Calculated Tautomeric Relative Energies of Pyridylphenols and Analogs

CompoundTautomeric FormMethodBasis SetSolventRelative Energy (kcal/mol)Reference
Pyridin-4-olEnolDFT-Gas0.00[1]
Pyridin-4(1H)-oneKetoDFT-Gas0.5 - 2.5[1]
2-HydroxypyridineEnolB3LYP6-31G(d,p)Gas1.75[7]
2-PyridoneKetoB3LYP6-31G(d,p)Gas0.00[7]
2-HydroxypyridineEnolB3LYP6-31G(d,p)Water (PCM)2.77[7]
2-PyridoneKetoB3LYP6-31G(d,p)Water (PCM)0.00[7]
Sildenafil AnalogEnol (C)B3LYPaug-cc-pVDZGas11.91[8]
Sildenafil AnalogKeto (A)B3LYPaug-cc-pVDZGas10.05[8]
Sildenafil AnalogKeto (B)B3LYPaug-cc-pVDZGas0.00[8]
Sildenafil AnalogEnol (C)B3LYPaug-cc-pVDZWater (PCM)12.49[8]
Sildenafil AnalogKeto (A)B3LYPaug-cc-pVDZWater (PCM)5.49[8]
Sildenafil AnalogKeto (B)B3LYPaug-cc-pVDZWater (PCM)0.00[8]

Note: The most stable tautomer is set as the energy reference (0.00 kcal/mol). Relative energies can vary depending on the computational level and solvent model used.[1]

Table 2: Calculated Electronic Properties of Representative Pyridylphenols

CompoundPropertyMethodBasis SetValueUnit
Pyridin-4-ol (Enol)Dipole MomentDFT-2.5 - 3.0Debye
Pyridin-4(1H)-one (Keto)Dipole MomentDFT-5.0 - 6.0Debye
Generic PyridylphenolS₀ → S₁ Excitation EnergyTD-DFTVaries3.0 - 4.5eV
Generic PyridylphenolHOMO-LUMO GapDFTVaries4.0 - 5.5eV

Note: The presented values are approximate and collated from various DFT studies. The specific computational methods and basis sets used in the original studies can influence these values.

Experimental Protocols

Computational predictions are often validated against experimental data. Cyclic Voltammetry (CV) is a key electrochemical technique used to study the redox properties of pyridylphenols, particularly their PCET behavior.

Detailed Protocol for Cyclic Voltammetry

This protocol describes a general procedure for performing a cyclic voltammetry experiment to determine the redox potentials of a pyridylphenol derivative.

Materials and Equipment:

  • Potentiostat with CV software

  • Electrochemical cell

  • Working electrode (e.g., glassy carbon or platinum)

  • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

  • Counter (auxiliary) electrode (e.g., platinum wire)

  • Pyridylphenol sample

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane)

  • Inert gas (e.g., nitrogen or argon) for purging

Procedure:

  • Solution Preparation:

    • Prepare a solution of the supporting electrolyte in the chosen solvent (e.g., 0.1 M TBAPF₆ in acetonitrile).

    • Prepare a stock solution of the pyridylphenol sample in the electrolyte solution at a known concentration (typically 1-5 mM).

  • Electrochemical Cell Assembly:

    • Clean the working electrode by polishing it with alumina slurry, followed by rinsing with deionized water and the solvent.

    • Assemble the three electrodes (working, reference, and counter) in the electrochemical cell.[11] Ensure the electrodes are immersed in the solution but not touching each other.

  • Deoxygenation:

    • Fill the cell with the pyridylphenol solution.

    • Purge the solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a gentle stream of the inert gas over the solution during the experiment.

  • Instrument Setup:

    • Connect the electrodes to the potentiostat.

    • Open the CV software and set the experimental parameters:[12]

      • Initial Potential: A potential where no faradaic reaction is expected.

      • Vertex Potential 1 (Switching Potential): A potential sufficiently positive to oxidize the phenol.

      • Vertex Potential 2 (Final Potential): A potential sufficiently negative to observe the reverse (reduction) process, often the same as the initial potential.

      • Scan Rate: The speed at which the potential is swept (e.g., 100 mV/s). Multiple scan rates are often used to investigate the kinetics of the process.[13]

  • Data Acquisition:

    • Start the experiment. The software will apply the potential sweep and record the resulting current.

    • A voltammogram (a plot of current vs. potential) will be displayed.

  • Data Analysis:

    • From the voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).

    • The half-wave potential (E₁/₂), which is an approximation of the formal redox potential, can be calculated as E₁/₂ = (Epa + Epc) / 2.

    • The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of a pyridylphenol molecule.

Computational_Workflow cluster_start Input cluster_dft Ground State (DFT) cluster_tddft Excited State (TD-DFT) cluster_output Output start Pyridylphenol Structure (SMILES/3D) opt Geometry Optimization (e.g., B3LYP/6-31G*) start->opt freq Frequency Calculation (Confirm Minimum) opt->freq vert_exc Vertical Excitation (Absorption) opt->vert_exc solv_gs Solvation Model (PCM/COSMO) freq->solv_gs props Calculate Properties (HOMO/LUMO, Dipole, etc.) solv_gs->props data Quantitative Data (Energies, Wavelengths, etc.) props->data opt_es S1 State Optimization vert_exc->opt_es solv_es Solvation Model (PCM/COSMO) vert_exc->solv_es emission Emission Calculation (Fluorescence) opt_es->emission emission->solv_es solv_es->data analysis Analysis & Interpretation data->analysis

A typical workflow for DFT and TD-DFT analysis of pyridylphenols.
Keto-Enol Tautomerism

This diagram illustrates the keto-enol tautomerism in a generic 2-pyridylphenol system.

Keto-enol tautomerism of a 2-pyridylphenol derivative.
Proton-Coupled Electron Transfer (PCET)

This diagram illustrates the concept of a concerted proton-electron transfer (CPET) in a pyridylphenol upon oxidation.

PCET_Pathway Simplified Concerted Proton-Electron Transfer (CPET) Pathway start Pyridylphenol (HOAr-Py) ts Transition State [HOAr-Py---Ox]‡ start->ts -e⁻ oxidant Oxidant (Ox) oxidant->ts product Radical Cation Product (•OAr-PyH+) reductant Reduced Oxidant (Red) ts->product +H⁺ (intramolecular) ts->reductant

References

An In-depth Technical Guide to Pyridine-Containing Ligands for Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of pyridine-containing ligands, a cornerstone in the field of metal catalysis. From fundamental principles to advanced applications, we delve into the synthesis, characterization, and catalytic behavior of these versatile molecules. This document is intended to serve as a valuable resource for researchers and professionals in academia and the pharmaceutical industry, offering detailed experimental protocols, comparative data, and mechanistic insights to accelerate discovery and innovation.

Introduction to Pyridine-Containing Ligands

The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in coordination chemistry and catalysis.[1][2] The lone pair of electrons on the nitrogen atom imparts Lewis basicity, allowing pyridine and its derivatives to act as effective ligands for a wide range of transition metals.[1][2][3] The stability of the resulting metal complexes, coupled with the tunable steric and electronic properties of the pyridine ring, has established these ligands as indispensable tools in homogeneous catalysis.[1][4]

Pyridine-containing ligands have demonstrated remarkable efficacy in a multitude of catalytic transformations, including:

  • Cross-coupling reactions: Formation of carbon-carbon and carbon-heteroatom bonds, crucial for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][5]

  • Asymmetric catalysis: The synthesis of chiral molecules with high enantioselectivity, a critical aspect of modern drug development.[1][6]

  • Oxidation catalysis: Facilitating a variety of oxidation reactions, including the challenging process of water oxidation.[7][8]

  • Hydrogenation and Hydroformylation: Key industrial processes for the production of alcohols, aldehydes, and other bulk chemicals.[1][2]

The versatility of pyridine-based ligands stems from the ability to modify the pyridine scaffold with various substituents, influencing the electronic and steric environment of the metal center and thereby fine-tuning its catalytic activity and selectivity.[1][9]

Classification of Pyridine-Containing Ligands

Pyridine-containing ligands can be broadly classified based on their denticity (the number of donor atoms that bind to the metal center) and the nature of the substituents on the pyridine ring.

  • Monodentate Ligands: These ligands, such as pyridine itself and its simple substituted derivatives, bind to the metal center through the single nitrogen atom.[1]

  • Bidentate Ligands: These ligands possess two nitrogen donor atoms. A prominent example is 2,2'-bipyridine (bpy) , which forms a stable five-membered chelate ring with a metal ion.[10]

  • Tridentate Ligands: These ligands offer three coordination sites. 2,2':6',2''-Terpyridine (tpy) is a classic example, known for forming highly stable complexes.[11][12][13]

  • Chiral Ligands: These ligands contain stereogenic centers and are instrumental in asymmetric catalysis. Notable examples include Pybox (pyridine-bis(oxazoline)) and PyMox (pyridine-mono(oxazoline)) ligands.[1][14]

The following diagram illustrates this classification:

G PyridineLigands Pyridine-Containing Ligands Monodentate Monodentate (e.g., Pyridine) PyridineLigands->Monodentate Bidentate Bidentate (e.g., 2,2'-Bipyridine) PyridineLigands->Bidentate Tridentate Tridentate (e.g., 2,2':6',2''-Terpyridine) PyridineLigands->Tridentate Chiral Chiral (e.g., Pybox, PyMox) PyridineLigands->Chiral

Figure 1: Classification of Pyridine-Containing Ligands.

Synthesis of Pyridine-Containing Ligands and their Metal Complexes

The synthesis of pyridine-containing ligands and their corresponding metal complexes is a well-established area of synthetic chemistry. A variety of methods are available, allowing for the preparation of a diverse range of ligand architectures.

Experimental Protocol: Synthesis of 2,2'-Bipyridine

This protocol describes a common laboratory synthesis of 2,2'-bipyridine from 2-bromopyridine using a nickel-catalyzed coupling reaction.

Materials:

  • 2-Bromopyridine

  • Raney Nickel catalyst

  • Pyridine (anhydrous)

  • Petroleum ether (60-90 °C)

  • Alumina for chromatography

Procedure:

  • Catalyst Activation: Prepare an active, degassed Raney nickel catalyst according to established procedures.

  • Reaction Setup: In a flask equipped with a reflux condenser, add the activated Raney Nickel catalyst and anhydrous pyridine.

  • Reaction: Heat the mixture to reflux and add 2-bromopyridine dropwise over a period of 1 hour. Continue refluxing for 48 hours.[7]

  • Workup: Cool the reaction mixture and decant the liquid. Wash the catalyst with fresh pyridine. Combine the pyridine solutions and remove the pyridine by distillation.

  • Purification: Dissolve the residue in boiling petroleum ether.[7] Filter the hot solution to remove insoluble material. Allow the filtrate to cool, inducing crystallization of 2,2'-bipyridine.

  • Chromatography: For higher purity, the crude product can be further purified by column chromatography on alumina, eluting with petroleum ether.[7]

Experimental Protocol: Synthesis of a Substituted Terpyridine Ligand

This protocol outlines the synthesis of a 4'-aryl-substituted 2,2':6',2''-terpyridine via the Kröhnke condensation method.[6]

Materials:

  • 2-Acetylpyridine

  • Substituted aryl aldehyde

  • Potassium hydroxide (KOH)

  • Aqueous ammonia (35%)

  • Methanol

Procedure:

  • Reaction Mixture: To a solution of 2-acetylpyridine in methanol, add the substituted aryl aldehyde.

  • Base Addition: Add potassium hydroxide pellets and aqueous ammonia solution to the mixture.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours.[6]

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of solution. Collect the solid by filtration and wash with cold methanol.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 4'-aryl-substituted terpyridine ligand.[6]

Experimental Protocol: Synthesis of a Chiral Pybox Ligand

This protocol describes the synthesis of a CH2CH2Ph-pybox ligand, a valuable ligand for asymmetric catalysis.[15]

Materials:

  • (S)-2-Amino-4-phenylbutan-1-ol

  • 2,6-Pyridinedicarbonitrile

  • Zinc trifluoromethanesulfonate (Zn(OTf)2)

  • Toluene

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve (S)-2-amino-4-phenylbutan-1-ol and 2,6-pyridinedicarbonitrile in anhydrous toluene.

  • Catalyst Addition: Add a catalytic amount of zinc trifluoromethanesulfonate (10 mol%).

  • Reaction: Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired CH2CH2Ph-pybox ligand.[15]

Experimental Protocol: Synthesis of a Palladium-Bipyridine Complex

This protocol details the synthesis of dichlorido(2,2'-bipyridine)palladium(II), a common precatalyst for cross-coupling reactions.

Materials:

  • Sodium tetrachloropalladate(II) (Na2PdCl4)

  • 2,2'-Bipyridine

  • Ethanol

  • Water

  • Dichloromethane

Procedure:

  • Reaction: To a solution of sodium tetrachloropalladate(II) in ethanol, add a solution of 2,2'-bipyridine in ethanol. Stir the mixture at room temperature for 5 hours.[16]

  • Precipitation: A yellow precipitate of the complex will form.

  • Isolation: Collect the precipitate by filtration and wash with ethanol and water. Dry the solid under vacuum.

  • Crystallization: Crystals suitable for X-ray analysis can be obtained by slow evaporation of a dichloromethane solution of the complex.[16]

Applications in Metal Catalysis

Pyridine-containing ligands have found widespread application in a diverse array of catalytic transformations. The following sections highlight their utility in key areas of synthetic chemistry.

Cross-Coupling Reactions

Pyridine-based ligands, particularly bipyridines, are highly effective in palladium- and nickel-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental for the construction of biaryl and substituted alkene motifs, which are prevalent in pharmaceuticals and functional materials.

The following diagram illustrates a general workflow for a Suzuki-Miyaura cross-coupling reaction:

G Start Start Reagents Weigh Reagents: - Aryl Halide - Arylboronic Acid - Base - Pd Catalyst - Pyridine Ligand Start->Reagents Setup Reaction Setup: - Add reagents to flask - Add solvent - Purge with inert gas Reagents->Setup Reaction Reaction: - Heat and stir - Monitor by TLC/GC Setup->Reaction Workup Workup: - Cool to RT - Quench reaction - Extraction Reaction->Workup Purification Purification: - Column chromatography Workup->Purification Product Characterized Product Purification->Product

Figure 2: General Experimental Workflow for Suzuki-Miyaura Cross-Coupling.

Table 1: Comparison of Substituted Bipyridine Ligands in Ni-Catalyzed Cross-Electrophile Coupling

This table presents a comparison of yields for the Ni-catalyzed cross-electrophile coupling of 4-chlorotoluene with 1-iodooctane using various 6,6'-substituted 4,4'-di-tert-butyl-2,2'-bipyridine ligands. The data highlights the significant impact of steric hindrance on catalytic performance.

Ligand Substituent (6,6'-positions)Yield (%)
H95
Methyl85
Isopropyl60
Phenyl40

Data adapted from relevant studies on the impact of steric hindrance in Ni-catalyzed cross-coupling reactions.[9][17]

Asymmetric Catalysis

Chiral pyridine-containing ligands, such as Pybox and its derivatives, are paramount in the field of asymmetric catalysis.[14] These ligands, when complexed with metals like ruthenium, copper, or palladium, can induce high levels of enantioselectivity in a variety of transformations, including hydrosilylation of ketones, cyclopropanation, and allylic alkylation.

The following diagram illustrates the general concept of asymmetric catalysis using a chiral metal-ligand complex:

G Substrate Prochiral Substrate Catalyst Chiral Metal-Ligand Complex (e.g., M-Pybox) Substrate->Catalyst TransitionState Diastereomeric Transition States Catalyst->TransitionState Products Enantiomeric Products TransitionState->Products MajorProduct Major Enantiomer Products->MajorProduct Lower Energy MinorProduct Minor Enantiomer Products->MinorProduct Higher Energy

Figure 3: Principle of Asymmetric Catalysis.

Table 2: Performance of Pybox Ligands in Asymmetric Hydrosilylation of Ketones

This table compares the enantiomeric excess (ee) achieved in the iron-catalyzed hydrosilylation of various ketones using different Pybox ligands. The data illustrates the influence of the ligand's steric bulk on enantioselectivity.

Ketone SubstrateLigandConversion (%)Enantiomeric Excess (ee, %)
Acetophenone(iPr-Pybox)Fe(CH2SiMe3)210049
p-Methoxyacetophenone(iPr-Pybox)Fe(CH2SiMe3)210034
p-tert-Butylacetophenone(iPr-Pybox)Fe(CH2SiMe3)210041
2,4,6-Trimethylacetophenone(iPr-Pybox)Fe(CH2SiMe3)21693
α-Tetralone(iPr-Pybox)Fe(CH2SiMe3)210038

Data adapted from Organometallics 2009, 28, 13, 3928–3940.[4][8]

Oxidation Catalysis

Pyridine-containing ligands have been instrumental in the development of catalysts for a wide range of oxidation reactions. Of particular importance is their application in water oxidation catalysis, a key process in artificial photosynthesis and the production of solar fuels. Iridium and ruthenium complexes with pyridine-based ligands have shown remarkable activity and stability in this challenging transformation.

The catalytic cycle for water oxidation is a complex multi-step process. A simplified representation of a proposed catalytic cycle for an iridium-based water oxidation catalyst is shown below:

G IrIII [Ir(III)-OH2] IrIV [Ir(IV)-OH] IrIII->IrIV -e-, -H+ IrV [Ir(V)=O] IrIV->IrV -e-, -H+ IrIII_OOH [Ir(III)-OOH] IrV->IrIII_OOH +H2O, -H+ IrIII_O2 [Ir(III)-O2] IrIII_OOH->IrIII_O2 -e-, -H+ IrIII_O2->IrIII +2e-, +2H+ (releases O2)

Figure 4: Simplified Catalytic Cycle for Water Oxidation.

Table 3: Turnover Numbers and Frequencies for Pyridine-Based Water Oxidation Catalysts

This table provides a comparison of the catalytic performance of different ruthenium and iridium complexes with pyridine-containing ligands in water oxidation, highlighting key metrics such as Turnover Number (TON) and Turnover Frequency (TOF).

CatalystOxidantTONTOF (s⁻¹)
[Ru(tpy)(bpy)(OH2)]²⁺Ce(IV)>100~0.01
[Ir(ppy)₂(OH₂)₂]⁺Ce(IV)>500~0.9
Cp*Ir(pyalk)ClNaIO₄>1000Varies with ligand
[Ru(bda)(py)₂]Ce(IV)>100,000up to 50,000

Data compiled from various sources in the literature.[18][19][20][21][22]

Conclusion

Pyridine-containing ligands represent a remarkably versatile and powerful class of molecules in the field of metal catalysis. Their synthetic accessibility, tunable properties, and the stability of their metal complexes have enabled significant advancements in a wide range of chemical transformations. From the synthesis of complex pharmaceuticals to the development of catalysts for renewable energy applications, pyridine-based ligands continue to be at the forefront of chemical research. This guide has provided a comprehensive overview of their classification, synthesis, and application, offering valuable insights and practical protocols for researchers in the field. The continued exploration of novel pyridine ligand architectures and their metal complexes promises to unlock even more efficient and selective catalytic systems in the future.

References

In-Depth Technical Guide: Safety and Hazard Information for 4-(pyridin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and hazard information for 4-(pyridin-2-yl)phenol, a heterocyclic compound of interest in chemical and pharmaceutical research. Due to its potential biological activity, a thorough understanding of its hazard profile is crucial for safe handling and use in a laboratory setting. This document outlines its known hazards, provides guidance on safe handling procedures, and details the standardized experimental protocols used to determine its toxicological profile.

GHS Hazard Classification and Statements

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

Table 1: GHS Classification for this compound

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute toxicity, OralCategory 4
alt text
WarningH302: Harmful if swallowed
Serious eye damage/eye irritationCategory 1
alt text
DangerH318: Causes serious eye damage

Data compiled from multiple safety data sheets.

Precautionary Statements and Safe Handling

Adherence to the following precautionary statements is mandatory to minimize risk when handling this compound.

Table 2: Precautionary Statements for this compound

TypeCodeStatement
PreventionP264Wash hands and exposed skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/protective clothing/eye protection/face protection.
ResponseP301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P330Rinse mouth.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310Immediately call a POISON CENTER/doctor.
DisposalP501Dispose of contents/container to an approved waste disposal plant.

Data compiled from multiple safety data sheets.

Recommended Personal Protective Equipment (PPE)
  • Eye/Face Protection: Chemical splash goggles and a face shield are required.[1][2][3]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat are mandatory.[4]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dusts are generated, a respirator may be necessary.[5]

Experimental Protocols

While specific toxicological studies for this compound are not publicly available, the GHS classifications are based on standardized testing methodologies. The following are detailed descriptions of the likely protocols used.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance and is a stepwise procedure using a limited number of animals.[6][7][8]

Objective: To classify the substance into a GHS acute toxicity category based on oral exposure.

Methodology:

  • Animal Model: Typically, young adult female rats are used. Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered as a single oral dose via gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any prior knowledge of the substance's toxicity.

  • Stepwise Procedure:

    • A group of three animals is dosed at the starting dose level.

    • If no mortality is observed, the next higher dose level is administered to a new group of three animals.

    • If mortality is observed, the test is repeated at the next lower dose level in a new group of three animals.

  • Observation Period: Animals are observed for a total of 14 days.[6] Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Body weight is recorded weekly.

  • Endpoint: The number of animals that die within the observation period at a given dose level is used to determine the GHS classification.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eye.[9][10][11]

Objective: To determine if a substance causes reversible or irreversible eye damage.

Methodology:

  • Animal Model: Healthy, adult albino rabbits are typically used.[9][11]

  • Test Substance Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[9]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[12] If effects persist, observations may continue for up to 21 days.[9][12]

  • Scoring: The degree of eye irritation is scored for the cornea (opacity), iris, and conjunctiva (redness and swelling).

  • Classification: The severity and reversibility of the observed effects determine the classification. Severe, irreversible damage leads to a "Serious Eye Damage" (Category 1) classification.[12]

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

Table 3: First Aid Measures for this compound

Exposure RouteFirst Aid Procedure
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, holding eyelids open.[13][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]
Skin Contact Remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes.[5] Seek medical attention if irritation develops or persists.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5][15]

Visualizations

Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of hazardous chemicals like this compound.

SafeHandlingWorkflow General Workflow for Safe Handling of Hazardous Chemicals Assess 1. Assess Risks - Review SDS - Understand Hazards Plan 2. Plan Experiment - Minimize Quantities - Prepare for Emergencies Assess->Plan PPE 3. Don Personal Protective Equipment (PPE) - Goggles & Face Shield - Gloves - Lab Coat Plan->PPE Handle 4. Handle Chemical - Use in Fume Hood - Avoid Inhalation/Contact PPE->Handle Decontaminate 5. Decontaminate Work Area & Equipment Handle->Decontaminate Dispose 6. Dispose of Waste - Follow Institutional Protocols - Segregate Waste Streams Decontaminate->Dispose RemovePPE 7. Remove PPE - Remove Gloves First - Wash Hands Thoroughly Dispose->RemovePPE

Caption: A stepwise workflow for the safe handling of hazardous chemicals.

Emergency Response Logic

This diagram outlines the logical steps to take in case of an accidental exposure to this compound.

EmergencyResponse Emergency Response for Accidental Exposure Exposure Exposure Occurs AssessScene Assess Scene Safety Exposure->AssessScene IsSafe Is the scene safe? AssessScene->IsSafe RemoveVictim Remove from Exposure Decontaminate Decontaminate (Flush with Water) RemoveVictim->Decontaminate SeekMedical Seek Immediate Medical Attention Decontaminate->SeekMedical ProvideSDS Provide SDS to Medical Personnel SeekMedical->ProvideSDS IsSafe->RemoveVictim Yes Alert Alert Emergency Services IsSafe->Alert No

Caption: Logical flow for responding to an accidental chemical exposure.

Stability and Reactivity

  • Reactivity: No specific reactivity data is available. As a phenol, it may react with strong oxidizing agents.

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Avoid generation of dust.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and nitrogen oxides.

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.

This technical guide is intended to provide a comprehensive overview of the safety and hazard information for this compound based on currently available data. It is essential for all users to review the full Safety Data Sheet (SDS) before use and to be fully trained in the proper handling of hazardous chemicals.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(pyridin-2-yl)phenol via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 4-(pyridin-2-yl)phenol is a significant transformation in medicinal chemistry and materials science, as this structural motif is a key component in a variety of biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction offers a robust and efficient method for the formation of the pivotal carbon-carbon bond between a pyridine ring and a phenol moiety. This palladium-catalyzed reaction is valued for its mild conditions, tolerance of diverse functional groups, and the ready availability of the requisite boronic acid and halide precursors.

This document provides a detailed protocol for the synthesis of this compound via the Suzuki coupling of 2-bromopyridine and 4-hydroxyphenylboronic acid. It includes optimized reaction conditions, a step-by-step experimental procedure, and characterization data for the final product.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of 2-bromopyridine, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the 4-hydroxyphenylboronic acid forms a boronate species, which then transfers the 4-hydroxyphenyl group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic ligands on the palladium complex, the pyridyl and hydroxyphenyl groups, couple and are eliminated as the final product, this compound. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.

Experimental Protocols

Materials and Reagents
  • 2-Bromopyridine

  • 4-Hydroxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas (high purity)

Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Detailed Synthesis Protocol
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-bromopyridine (1.0 mmol, 1.0 equiv.), 4-hydroxyphenylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum and connect it to an inert gas line. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (2-bromopyridine) is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

Optimized Reaction Conditions
ParameterCondition
Aryl Halide2-Bromopyridine (1.0 equiv)
Boronic Acid4-Hydroxyphenylboronic acid (1.2 equiv)
CatalystPd(dppf)Cl₂ (3 mol%)
BaseK₂CO₃ (2.0 equiv)
Solvent1,4-Dioxane/Water (4:1)
Temperature100 °C
AtmosphereInert (Argon or Nitrogen)
Product Characterization
PropertyValue
Molecular Formula C₁₁H₉NO
Molecular Weight 171.19 g/mol
Appearance Solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 9.87 (s, 1H, OH), 8.32 (d, J=6.9 Hz, 1H), 8.12 (d, J=8.5 Hz, 2H), 7.92 (t, J=7.8 Hz, 1H), 7.50 (d, J=7.8 Hz, 1H), 7.45 (t, J=6.3 Hz, 1H), 6.93 (d, J=8.5 Hz, 2H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 159.0, 156.5, 149.5, 139.1, 129.1, 128.7, 128.4, 127.0, 116.1, 115.8
Mass Spectrometry (ESI-MS) m/z 172.07 [M+H]⁺
Yield Typically 80-95%

Note: NMR data is based on a representative synthesis of a similar hydroxyphenyl-pyridine derivative and may require confirmation for this specific compound.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Add Reactants: - 2-Bromopyridine - 4-Hydroxyphenylboronic acid - K₂CO₃ - Pd(dppf)Cl₂ inert 2. Establish Inert Atmosphere (Ar or N₂) reagents->inert solvent 3. Add Solvents: - 1,4-Dioxane - Water inert->solvent react 4. Heat and Stir (100 °C) solvent->react monitor 5. Monitor Reaction (TLC/LC-MS) react->monitor workup 6. Aqueous Work-up & Extraction monitor->workup purify 7. Column Chromatography workup->purify product 8. Pure this compound purify->product suzuki_cycle pd0 Pd(0)L₂ pd_complex Oxidative Addition (Ar-X) pd0->pd_complex Ar-X pd_intermediate Ar-Pd(II)-X L₂ pd_complex->pd_intermediate transmetalation Transmetalation (Ar'B(OH)₂) pd_intermediate->transmetalation Ar'B(OH)₂ Base pd_diaryl Ar-Pd(II)-Ar' L₂ transmetalation->pd_diaryl elimination Reductive Elimination pd_diaryl->elimination elimination->pd0 Product Released product Ar-Ar' elimination->product

Application Notes and Protocols for Suzuki-Miyaura Reaction with 2-Pyridylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heterobiaryl compounds crucial for pharmaceutical and materials science.[1][2][3] However, the use of 2-pyridylboronic acids in this reaction presents unique challenges, often referred to as the "2-pyridyl problem".[4][5] This is primarily due to the instability of the 2-pyridylboronic acid, which is highly susceptible to protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[4][6][7]

This document provides detailed protocols and application notes to address these challenges, enabling successful and efficient Suzuki-Miyaura couplings with 2-pyridylboronic acids.

Overcoming the Challenges: The "2-Pyridyl Problem"

The primary obstacle in the Suzuki-Miyaura coupling of 2-pyridylboronic acids is the rapid rate of protodeboronation.[6][7] This decomposition pathway competes with the desired cross-coupling reaction, leading to reduced yields and purification difficulties.[7] Several factors contribute to this instability, including the pH of the reaction medium, temperature, and the choice of base.[7] The electron-deficient nature of the pyridine ring and the ability of the nitrogen atom to coordinate with the palladium catalyst can also inhibit the catalytic cycle.[6][8]

Strategies to mitigate protodeboronation and achieve successful coupling include:

  • Use of Stabilized Boronic Acid Derivatives: Instead of the free boronic acid, more stable derivatives like pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or N-phenyldiethanolamine boronates can be employed.[7][9][10] These derivatives release the boronic acid in situ at a controlled rate, favoring the cross-coupling reaction.[9]

  • Judicious Choice of Catalyst and Ligand: Highly active catalyst systems are crucial to ensure that the rate of cross-coupling is significantly faster than the rate of protodeboronation.[7] Sterically hindered and electron-rich phosphine ligands, such as P(tBu)₃ and Buchwald's biaryl phosphine ligands (e.g., XPhos), have shown great success.[5][11][12]

  • Optimization of Reaction Conditions: Careful selection of the base, solvent, and temperature is critical. A variety of bases have been used successfully, including potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium fluoride (KF).[1][6][13] Anhydrous solvents like dioxane and THF are commonly used.[1][6]

Experimental Protocols

Below are two detailed protocols for the Suzuki-Miyaura coupling of 2-pyridylboronic acid derivatives with aryl halides.

Protocol 1: General Procedure using a Stabilized 2-Pyridylboron Reagent

This protocol is a general guideline for the coupling of a stabilized 2-pyridylboron reagent (e.g., lithium 2-pyridyltriolborate or a 2-pyridyl MIDA boronate) with an aryl halide using a palladium-phosphine catalyst system.

Materials:

  • Aryl halide (1.0 equiv)

  • Stabilized 2-pyridylboron reagent (1.5 - 3.0 equiv)[5]

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)[6]

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)[9]

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[9][13]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or THF)[1][6]

Procedure:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, the stabilized 2-pyridylboron reagent, the palladium source, the phosphine ligand, and the base.

  • Seal the vessel and evacuate and backfill with the inert gas (repeat this cycle three times).[6]

  • Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1 to 0.5 M with respect to the aryl halide.[13]

  • Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[5][6][13]

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[13]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[5][13]

  • Purify the crude product by a suitable method, such as flash column chromatography on silica gel.[5][13]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often accelerate the reaction and improve yields, particularly for challenging couplings.

Materials:

  • Aryl halide (1.0 equiv)

  • 2-Pyridylboronic acid or a stabilized derivative (1.2 - 1.5 equiv)[8]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[8][14]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)[8]

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)[8]

Procedure:

  • In a microwave reaction vial, combine the aryl halide, the 2-pyridylboron reagent, the palladium catalyst, and the base.

  • Add the degassed solvent.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Proceed with an aqueous workup and purification as described in Protocol 1.

Data Presentation

The following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of 2-pyridylboron reagents with various aryl halides, compiled from the literature.

Table 1: Suzuki-Miyaura Coupling of Lithium Triisopropyl 2-Pyridylboronates with Aryl Bromides [6]

EntryAryl BromideProductYield (%)
14-Bromobenzonitrile2-(4-cyanophenyl)pyridine63
23,5-Bis(trifluoromethyl)bromobenzene2-(3,5-bis(trifluoromethyl)phenyl)pyridine82
34-Bromoanisole2-(4-methoxyphenyl)pyridine74
42-Bromotoluene2-(o-tolyl)pyridine85
51-Bromo-2-(trifluoromethoxy)benzene2-(2-(trifluoromethoxy)phenyl)pyridine91

Reaction Conditions: 1 equiv of aryl bromide, 1.5 equiv of 2-pyridylboronate, 3.0 equiv of KF, Dioxane (3 mL/mmol halide), cat. Pd₂(dba)₃, L:Pd = 3:1, 110 °C.[6]

Table 2: Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronate with Aryl Halides [9]

EntryAryl HalideProductYield (%)
14-Chloroacetophenone2-(4-acetylphenyl)pyridine85
24-Chlorobenzonitrile2-(4-cyanophenyl)pyridine88
3Methyl 4-chlorobenzoateMethyl 4-(pyridin-2-yl)benzoate92
42-Chlorotoluene2-(o-tolyl)pyridine75
51-Chloro-4-methoxybenzene2-(4-methoxyphenyl)pyridine65

Reaction Conditions: 1.0 equiv aryl halide, 1.5 equiv MIDA boronate, 5 mol % XphosPd G2, 50 mol % Cu(OAc)₂, 1.0 equiv DEA, 5.0 equiv K₃PO₄, 0.125 M DMF, 100 °C, 24 h.[9]

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the Suzuki-Miyaura reaction of 2-pyridylboronic acids.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl + Ar-X Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)-Het L₂ Transmetal->PdII_Both + Het-B(OR)₂ RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Reforms Catalyst Product Ar-Het RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Het-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges_2_Pyridyl_Suzuki Start 2-Pyridylboronic Acid Desired Suzuki-Miyaura Cross-Coupling Start->Desired Fast Catalyst Turnover Undesired Protodeboronation Start->Undesired Slow Coupling, Wrong pH Product Desired Biaryl Product Desired->Product Byproduct Pyridine (byproduct) Undesired->Byproduct Conditions Reaction Conditions (Base, Temp, Solvent) Conditions->Desired Conditions->Undesired

Caption: Competing pathways in the Suzuki-Miyaura reaction of 2-pyridylboronic acids.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Reagents (Aryl Halide, Boron Reagent, Catalyst, Ligand, Base) Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heating & Stirring (Conventional or Microwave) Solvent->Reaction Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

References

Application of 4-(pyridin-2-yl)phenol as a Ligand in Catalysis: A Review of Potential Uses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(pyridin-2-yl)phenol is a bifunctional organic molecule incorporating both a phenol and a pyridine moiety. This unique structure allows it to act as a versatile ligand in coordination chemistry, with the potential for application in various catalytic processes. The pyridine nitrogen offers a soft donor site, while the phenolic oxygen provides a hard donor site, enabling the ligand to coordinate with a variety of metal centers through different binding modes (monodentate, bidentate, or bridging). This versatility can influence the electronic and steric properties of the resulting metal complex, thereby tuning its catalytic activity.

While extensive literature exists on pyridine- and phenol-based ligands in catalysis, specific and detailed applications of this compound are not widely documented in readily available scientific resources. However, based on the known reactivity of related compounds, we can extrapolate potential applications and provide a general framework for its use in catalysis. This document outlines potential catalytic applications, general experimental considerations, and hypothetical protocols to guide researchers in exploring the catalytic potential of this compound.

Potential Catalytic Applications

The structural features of this compound suggest its utility in several key areas of catalysis, particularly in cross-coupling reactions where pyridine-containing ligands have shown significant efficacy.

1. Palladium-Catalyzed Cross-Coupling Reactions:

Palladium complexes are workhorses in modern organic synthesis, and the choice of ligand is crucial for achieving high efficiency and selectivity. Pyridine-based ligands are known to stabilize palladium catalysts and modulate their reactivity.

  • Suzuki-Miyaura Coupling: The coupling of aryl halides with boronic acids is a fundamental C-C bond-forming reaction. A palladium complex of this compound could potentially catalyze this transformation. The ligand's electronic properties can influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

  • Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene. The pyridine nitrogen of the ligand can coordinate to the palladium center, influencing the regioselectivity and stereoselectivity of the olefin insertion.

  • Sonogashira Coupling: The coupling of terminal alkynes with aryl or vinyl halides is another important C-C bond-forming reaction. A palladium/copper co-catalyzed system is often employed, and this compound could potentially act as a ligand for the palladium catalyst.

2. Copper-Catalyzed Reactions:

Copper catalysis has gained prominence due to the low cost and low toxicity of copper salts. Pyridine-containing ligands are frequently used to enhance the catalytic activity of copper complexes.

  • Ullmann Condensation: This reaction is used for the formation of C-N, C-O, and C-S bonds. A copper complex of this compound could potentially catalyze the coupling of amines, phenols, or thiols with aryl halides.

  • Click Chemistry (Azide-Alkyne Cycloaddition): Copper(I) is a key catalyst for the Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes. The pyridine moiety of the ligand could stabilize the active copper(I) species.

  • Oxidation Reactions: Copper complexes are known to catalyze a variety of oxidation reactions. The redox properties of a copper complex with this compound could be harnessed for selective oxidation of organic substrates.

Hypothetical Performance Data

Table 1: Hypothetical Screening of Reaction Conditions for Suzuki-Miyaura Coupling

EntryPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)This compound (4)K₂CO₃Toluene1001265
2Pd₂(dba)₃ (1)This compound (4)K₂CO₃Toluene1001272
3Pd₂(dba)₃ (1)This compound (4)Cs₂CO₃Dioxane1101285
4Pd₂(dba)₃ (1)This compound (4)K₃PO₄Toluene/H₂O100892
5PdCl₂(PPh₃)₂ (2)-K₃PO₄Toluene/H₂O100878

Table 2: Hypothetical Substrate Scope for Suzuki-Miyaura Coupling using this compound as a Ligand

EntryAryl HalideArylboronic AcidProductYield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl92
24-ChlorotoluenePhenylboronic acid4-Methylbiphenyl75
31-Bromo-4-(trifluoromethyl)benzenePhenylboronic acid4-(Trifluoromethyl)biphenyl88
42-Bromopyridine4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)pyridine85

Experimental Protocols (General and Hypothetical)

The following are general and hypothetical protocols for the synthesis of a palladium complex with this compound and its application in a Suzuki-Miyaura coupling reaction. These protocols are intended as a starting point for experimental design.

Protocol 1: Synthesis of a Pd(II) Complex with this compound

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • This compound

  • Toluene (anhydrous)

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (1.0 eq).

  • Add anhydrous toluene to dissolve the palladium precursor.

  • In a separate flask, dissolve this compound (2.2 eq) in anhydrous toluene.

  • Slowly add the ligand solution to the palladium solution with stirring.

  • Stir the reaction mixture at room temperature for 4 hours.

  • The formation of a precipitate may be observed. The solid can be isolated by filtration, washed with a non-coordinating solvent (e.g., hexane), and dried under vacuum.

  • Characterize the resulting complex using standard analytical techniques (e.g., NMR, IR, elemental analysis).

Protocol 2: Hypothetical Suzuki-Miyaura Coupling Reaction

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Pd(II)-[this compound] complex (e.g., 1 mol%)

  • Toluene/Water (e.g., 4:1 v/v)

  • Reaction vial

  • Magnetic stirrer

Procedure:

  • To a reaction vial, add the aryl halide, arylboronic acid, and K₃PO₄.

  • Add the Pd(II)-[this compound] complex.

  • Add the toluene/water solvent mixture.

  • Seal the vial and stir the reaction mixture at 100 °C for the specified time (e.g., 8 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the general concepts of ligand coordination and a catalytic cycle.

Ligand_Coordination cluster_ligand M Metal Center (e.g., Pd, Cu) Ligand This compound N Pyridine Nitrogen Ligand->N Soft donor O Phenolic Oxygen Ligand->O Hard donor N->M Coordination O->M Coordination

Caption: Coordination modes of this compound.

Suzuki_Cycle A Pd(0)L (Active Catalyst) B Oxidative Addition (R-X) A->B C R-Pd(II)-X(L) B->C D Transmetalation (R'-B(OH)₂) C->D E R-Pd(II)-R'(L) D->E F Reductive Elimination E->F F->A G R-R' (Product) F->G

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Conclusion

While specific, well-documented catalytic applications of this compound as a primary ligand are currently limited in the accessible literature, its structural characteristics strongly suggest its potential as a valuable ligand in various transition metal-catalyzed reactions, particularly in palladium- and copper-catalyzed cross-coupling reactions. The provided hypothetical data and general protocols are intended to serve as a foundation for researchers to explore and unlock the catalytic capabilities of this versatile molecule. Further experimental investigation is necessary to establish its efficacy and to delineate the optimal conditions for its use in specific catalytic transformations.

Application Notes and Protocols for the Preparation of 4-(Pyridin-2-yl)phenol Derivatives for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(pyridin-2-yl)phenol scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Derivatives of this core have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1] The unique combination of the electron-rich phenol ring and the electron-deficient pyridine ring allows for diverse interactions with biological targets. This document provides detailed protocols for the synthesis of this compound derivatives and their subsequent biological screening, with a focus on anticancer applications.

Synthesis of this compound Derivatives

The most common and efficient method for the synthesis of this compound derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

General Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the synthesis of a this compound derivative from a substituted 2-bromopyridine and 4-hydroxyphenylboronic acid.

Materials:

  • Substituted 2-bromopyridine (1.0 equiv)

  • 4-Hydroxyphenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, or a mixture with water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Schlenk flask or sealed reaction tube

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the substituted 2-bromopyridine (1.0 equiv), 4-hydroxyphenylboronic acid (1.2 equiv), palladium catalyst (3-5 mol%), and base (2.0 equiv).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound derivative.

Biological Screening: Anticancer Activity

The synthesized this compound derivatives can be screened for their potential as anticancer agents using various in vitro assays. A common initial screening method is to assess the cytotoxicity of the compounds against a panel of cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in complete medium. The final concentration of DMSO should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation

The antiproliferative activity of a series of synthesized this compound derivatives against various cancer cell lines is summarized in the table below. The data is presented as IC₅₀ values in micromolar (µM).

CompoundDerivative SubstitutionMCF-7 (Breast)HeLa (Cervical)A549 (Lung)
1 This compound15.822.418.9
2 3'-Methyl-4-(pyridin-2-yl)phenol12.519.115.3
3 3',5'-Dimethyl-4-(pyridin-2-yl)phenol8.214.710.1
4 3'-Chloro-4-(pyridin-2-yl)phenol9.716.211.5
5 4-(5-Chloropyridin-2-yl)phenol7.511.88.9
6 4-(5-Bromopyridin-2-yl)phenol6.810.57.2

Note: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes. Actual values would be determined experimentally.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Many this compound derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. Two such important pathways are the MAPK and PI3K/Akt pathways.[2][3][4][5][6][7][8][9]

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor This compound Derivative Inhibitor->RAF Inhibitor->MEK

Caption: Inhibition of the MAPK signaling pathway.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth, Survival mTOR->CellGrowth Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow

The overall workflow for the synthesis and biological evaluation of this compound derivatives is depicted below.

Experimental_Workflow Start Starting Materials: Substituted 2-Bromopyridine & 4-Hydroxyphenylboronic Acid Synthesis Suzuki-Miyaura Cross-Coupling Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (e.g., MTT Assay) Characterization->Screening DataAnalysis Data Analysis (IC50 Determination) Screening->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

Caption: Synthesis and screening workflow.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the synthesis and biological evaluation of this compound derivatives as potential therapeutic agents. The versatility of the Suzuki-Miyaura coupling allows for the generation of a diverse library of compounds for screening. Subsequent in vitro assays can effectively identify lead compounds for further development in the drug discovery pipeline. The modulation of key signaling pathways, such as MAPK and PI3K/Akt, by these derivatives highlights their potential as targeted cancer therapeutics.

References

Application Notes and Protocols for the Synthesis of Schiff Bases Using 4-(pyridin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 4-(pyridin-2-yl)phenol. Schiff bases are a versatile class of organic compounds characterized by an imine or azomethine group (-C=N-). They are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties, making them promising candidates in drug discovery and development.[1][2][3][4][5] The inclusion of the this compound moiety is of particular interest as pyridine and phenol groups are common in many pharmacologically active compounds.[4][6]

Overview of Synthetic Strategy

The synthesis of Schiff bases from this compound typically involves a condensation reaction between a primary amine and an aldehyde or ketone. Since this compound does not inherently contain a primary amine or an aldehyde group, a preliminary functionalization step is necessary. The most common approach involves the synthesis of an aminophenol or a hydroxybenzaldehyde derivative which is then reacted with a suitable aldehyde or amine, respectively. A general synthetic scheme is presented below:

Synthetic_Scheme cluster_0 Route A: Synthesis via an Aminophenol Intermediate cluster_1 Route B: Synthesis via a Hydroxybenzaldehyde Intermediate This compound This compound Amino-functionalized_phenol Amino-functionalized_phenol This compound->Amino-functionalized_phenol Nitration then Reduction Schiff_Base_A Schiff_Base_A Amino-functionalized_phenol->Schiff_Base_A + Aromatic Aldehyde 4-(pyridin-2-yl)phenol_B This compound Hydroxybenzaldehyde_derivative Hydroxybenzaldehyde_derivative 4-(pyridin-2-yl)phenol_B->Hydroxybenzaldehyde_derivative Formylation Schiff_Base_B Schiff_Base_B Hydroxybenzaldehyde_derivative->Schiff_Base_B + Aromatic Amine Anticancer_Mechanism Schiff_Base Schiff_Base Cancer_Cell Cancer_Cell Schiff_Base->Cancer_Cell ROS_Generation Increased Reactive Oxygen Species (ROS) Cancer_Cell->ROS_Generation Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Caspase_Activation Caspase-9 and Caspase-3 Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

References

Application Notes and Protocols for the Purification of 4-(pyridin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-2-yl)phenol is a key building block in the synthesis of various pharmaceutical compounds and functional materials. Its purity is paramount for the successful outcome of subsequent reactions and the pharmacological profile of the final products. This document provides a detailed experimental procedure for the purification of this compound, addressing common impurities derived from its synthesis, which often involves a Suzuki-Miyaura cross-coupling reaction. The protocol herein describes a multi-step purification strategy involving an acid/base extraction followed by either recrystallization or column chromatography to achieve high purity.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValue
Molecular FormulaC₁₁H₉NO
Molecular Weight171.20 g/mol
AppearanceOff-white to pale yellow solid
Melting Point164-165 °C
Purity Before PurificationTypically 85-95% (synthesis dependent)
Purity After Purification>99%
Expected Yield70-90% (dependent on method)

Experimental Protocols

The purification of this compound is crucial to remove unreacted starting materials, byproducts, and residual catalyst from the synthesis. A common synthetic route is the Suzuki-Miyaura coupling of a pyridine halide with a hydroxyphenylboronic acid. This can lead to impurities such as unreacted starting materials, homocoupled products (e.g., 4,4'-biphenol and 2,2'-bipyridine), and residual palladium catalyst. The following protocols outline effective methods for the removal of these impurities.

Acid/Base Extraction for Initial Purification

This procedure leverages the amphoteric nature of this compound to separate it from non-acidic and non-basic impurities.[1]

Materials:

  • Crude this compound

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • pH paper or pH meter

Procedure:

  • Dissolve the crude this compound in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M HCl. The basic pyridine nitrogen will be protonated, moving the desired product into the aqueous layer. Repeat the extraction 2-3 times.

  • Combine the acidic aqueous layers. Wash this combined aqueous layer with ethyl acetate to remove any remaining neutral organic impurities.

  • Basify the aqueous layer to a pH of approximately 8-9 by the slow addition of 1 M NaOH. The this compound will precipitate out of the solution.

  • Extract the product back into ethyl acetate. Repeat the extraction 2-3 times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the partially purified product.

Purification by Recrystallization

Recrystallization is an effective method for obtaining highly pure crystalline this compound. The choice of solvent is critical for successful recrystallization.

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the partially purified this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Once a clear solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain the pure this compound.

Purification by Column Chromatography

Column chromatography is a versatile technique for separating this compound from closely related impurities. Due to the presence of a basic pyridine ring, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier to the eluent.

Materials:

  • Partially purified this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a gradient of ethyl acetate in hexanes, with 0.5-1% triethylamine)

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp (254 nm)

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexanes with 1% triethylamine).

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the partially purified this compound in a minimal amount of the eluent or a suitable solvent like dichloromethane.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it (e.g., from 10% to 50% ethyl acetate in hexanes).

  • Collect fractions and monitor the separation using TLC with UV visualization.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_final_purification Final Purification crude Crude this compound extraction Acid/Base Extraction crude->extraction impurities1 Neutral & Acidic/Basic Impurities Removed extraction->impurities1 partially_pure Partially Purified Product extraction->partially_pure recrystallization Recrystallization partially_pure->recrystallization column_chrom Column Chromatography partially_pure->column_chrom pure_product Pure this compound (>99%) recrystallization->pure_product impurities2 Soluble Impurities Removed recrystallization->impurities2 column_chrom->pure_product impurities3 Closely Eluting Impurities Removed column_chrom->impurities3

Caption: Workflow for the purification of this compound.

References

Analytical Techniques for the Characterization of 4-(2-Pyridyl)phenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analytical techniques used for the characterization of 4-(2-pyridyl)phenol, a heterocyclic compound of interest in pharmaceutical and materials science. Detailed experimental protocols and data presentation are included to assist in the identification, purity assessment, and structural elucidation of this molecule.

Introduction

4-(2-Pyridyl)phenol is a bifunctional molecule containing both a phenol and a pyridine ring. This unique structure allows for diverse chemical interactions, making it a valuable building block in the synthesis of ligands for metal complexes, active pharmaceutical ingredients (APIs), and functional materials. Accurate and thorough characterization is crucial to ensure the quality, purity, and identity of 4-(2-pyridyl)phenol for research and development purposes. This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy for this purpose.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(2-pyridyl)phenol is presented in Table 1.

Table 1: Physicochemical Properties of 4-(2-Pyridyl)phenol

PropertyValueReference
Molecular FormulaC₁₁H₉NO[1]
Molecular Weight171.19 g/mol [1]
IUPAC Name4-(Pyridin-2-yl)phenol[1]
CAS Number51035-40-6[1]
AppearanceSolid
InChI1S/C11H9NO/c13-10-6-4-9(5-7-10)11-3-1-2-8-12-11/h1-8,13H
InChI KeyVQHMPVXKDCHHSR-UHFFFAOYSA-N
SMILESC1=CC=NC(=C1)C2=CC=C(C=C2)O[1]

Spectroscopic and Chromatographic Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of 4-(2-pyridyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4-(2-pyridyl)phenol in solution. Both ¹H and ¹³C NMR are critical for confirming the connectivity of the atoms.

3.1.1. Experimental Protocol: NMR Analysis

Sample Preparation:

  • Accurately weigh 5-10 mg of 4-(2-pyridyl)phenol.[2][3][4]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[2][4]

  • Filter the solution through a pipette plugged with cotton or glass wool directly into a 5 mm NMR tube to remove any particulate matter.[3][5]

  • Ensure the sample height in the NMR tube is at least 4-5 cm.[4]

  • Cap the NMR tube securely.

Instrument Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer

  • Nuclei: ¹H and ¹³C

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary compared to the ¹H NMR spectrum.

3.1.2. Data Presentation: NMR Spectral Data

The expected chemical shifts for 4-(2-pyridyl)phenol are summarized in Table 2. These are based on typical values for similar aromatic and heterocyclic compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(2-Pyridyl)phenol in DMSO-d₆

Atom Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenolic OH~9.5 (s, 1H)-
Pyridine H-6~8.6 (d)~149.0
Pyridine H-3~7.9 (d)~120.0
Pyridine H-4~7.8 (t)~137.0
Pyridine H-5~7.3 (t)~122.0
Phenol H-2', H-6'~7.9 (d)~128.0
Phenol H-3', H-5'~6.9 (d)~116.0
Phenol C-1'-~158.0
Phenol C-4'-~130.0
Pyridine C-2-~155.0

s = singlet, d = doublet, t = triplet

Logical Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Lock & Shim prep3->acq1 acq2 Acquire 1H Spectrum acq1->acq2 acq3 Acquire 13C Spectrum acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Peak Picking & Integration proc2->proc3 proc4 Assign Chemical Shifts proc3->proc4 MS_Fragmentation M [C11H9NO + H]+ m/z = 172 F1 [C10H8N]+ m/z = 142 (-H2O) M->F1 -H2O F3 [C6H5O]+ m/z = 93 M->F3 C-C cleavage F4 [C5H5N]+ m/z = 78 M->F4 C-C cleavage F2 [C10H6N]+ m/z = 140 (-H, -HCN) F1->F2 -H2 HPLC_Workflow start Define Analytical Goal (Purity, Quantification) col_select Select Column (e.g., C18) start->col_select mob_phase Optimize Mobile Phase (Solvent ratio, pH) col_select->mob_phase detection Select Detection Wavelength mob_phase->detection gradient Develop Gradient Profile detection->gradient validation Method Validation (Linearity, Accuracy, Precision) gradient->validation Signaling_Pathway_Workflow start Hypothesize Biological Target in_vitro In Vitro Assays (e.g., Enzyme Inhibition) start->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Reporter Assays) in_vitro->cell_based pathway_analysis Pathway Analysis (Western Blot, qPCR) cell_based->pathway_analysis in_vivo In Vivo Models pathway_analysis->in_vivo conclusion Elucidate Mechanism of Action in_vivo->conclusion

References

Application Notes and Protocols for 4-(Pyridin-2-yl)phenol as an Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(pyridin-2-yl)phenol as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs), with a particular focus on the development of kinase inhibitors for oncology. Detailed experimental protocols for key synthetic transformations are provided to enable researchers to apply these methods in their own drug discovery and development programs.

Introduction

This compound is a key building block in medicinal chemistry, combining the structural features of both a phenol and a pyridine ring. This unique combination allows for diverse chemical modifications, making it a valuable intermediate for the synthesis of complex molecules with a range of biological activities. The pyridine moiety can act as a hydrogen bond acceptor and participate in metal coordination, while the phenolic hydroxyl group can be readily functionalized through etherification, esterification, or used as a handle for coupling reactions. Pyridine and phenol scaffolds are prevalent in numerous approved drugs, and their combination in this compound offers a promising starting point for the design of novel therapeutics.[1]

Application in the Synthesis of Kinase Inhibitors

The this compound moiety is a recognized scaffold in the design of various kinase inhibitors, which are a major class of targeted cancer therapies. These inhibitors function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the cellular response to inflammatory cytokines and stress. Inhibitors of p38 MAP kinase have therapeutic potential in a variety of inflammatory diseases and cancer. Several potent p38 MAP kinase inhibitors incorporating the this compound scaffold have been developed.[2][3][4][5][6]

Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase Inhibitors

VEGFRs are a family of receptor tyrosine kinases that play a central role in angiogenesis, the formation of new blood vessels. Since tumors require a blood supply to grow and metastasize, VEGFR inhibitors are an important class of anti-cancer drugs. The this compound core structure has been utilized in the development of potent VEGFR-2 inhibitors.[7][8][9][10]

Key Synthetic Transformations and Protocols

The following sections detail key experimental protocols for the functionalization of this compound to generate libraries of compounds for screening and lead optimization in drug discovery programs.

O-Alkylation (Etherification)

The phenolic hydroxyl group of this compound can be readily alkylated to introduce a variety of side chains, which can be crucial for modulating potency, selectivity, and pharmacokinetic properties of the final compound.

General Experimental Protocol for O-Alkylation:

Objective: To synthesize a 2-(4-(alkoxy)phenyl)pyridine derivative from this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetone, acetonitrile)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF), add a base (1.2-2.0 eq) (e.g., K₂CO₃).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.

Quantitative Data (Example):

Reactant 1Reactant 2BaseSolventTemp (°C)Time (h)ProductYield (%)
This compoundBenzyl bromideK₂CO₃DMF8042-(4-(Benzyloxy)phenyl)pyridine85-95
This compoundEthyl iodideNaHTHF6062-(4-Ethoxyphenyl)pyridine70-85
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. While this compound itself is not a typical substrate for direct coupling at the phenol position, it can be converted to a triflate or a nonaflate, which can then undergo Suzuki coupling with various boronic acids or esters. Alternatively, the pyridine ring can be synthesized via a Suzuki coupling.

General Experimental Protocol for Suzuki-Miyaura Coupling (Example of Pyridine Ring Formation):

Objective: To synthesize this compound from 2-bromopyridine and 4-hydroxyphenylboronic acid.

Materials:

  • 2-Bromopyridine

  • 4-Hydroxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., sodium carbonate, potassium phosphate)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a reaction vessel, add 2-bromopyridine (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), a palladium catalyst (0.02-0.05 eq), and a base (2.0-3.0 eq).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the degassed solvent system.

  • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Example):

Aryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Time (h)ProductYield (%)
2-Bromopyridine4-Hydroxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O9012This compound75-90

Signaling Pathway

The APIs derived from this compound, particularly kinase inhibitors, target specific nodes in cellular signaling pathways that are often hyperactivated in cancer. For example, VEGFR-2 inhibitors block the signaling cascade initiated by the binding of vascular endothelial growth factor (VEGF) to its receptor, thereby inhibiting angiogenesis.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Akt->Angiogenesis Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor This compound -derived Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the point of intervention for inhibitors.

Experimental Workflow

The general workflow for the synthesis and evaluation of novel drug candidates starting from this compound is outlined below.

Drug_Discovery_Workflow Start This compound Synthesis Chemical Synthesis (e.g., O-Alkylation, Suzuki Coupling) Start->Synthesis Library Compound Library Synthesis->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compounds Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: General workflow for drug discovery using this compound.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a diverse range of biologically active molecules, particularly in the field of oncology. The synthetic protocols and workflows provided herein offer a solid foundation for researchers to explore the chemical space around this privileged scaffold and to develop novel and potent active pharmaceutical ingredients. The continued exploration of derivatives of this compound is expected to yield promising new drug candidates for the treatment of various diseases.

References

Kröhnke Pyyridine Synthesis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Versatile Tool for the Synthesis of Substituted Pyridines in Drug Discovery and Materials Science

The Kröhnke pyridine synthesis is a powerful and versatile method for the preparation of highly functionalized pyridines, which are key structural motifs in numerous pharmaceuticals, natural products, and functional materials.[1][2] First reported by Fritz Kröhnke, this reaction offers a convergent and often high-yielding approach to 2,4,6-trisubstituted pyridines.[1][3] The synthesis typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, most commonly ammonium acetate.[1][4]

This document provides a comprehensive overview of the Kröhnke pyridine synthesis, including its mechanism, scope, and detailed experimental protocols. It is intended for researchers, scientists, and drug development professionals seeking to utilize this valuable reaction in their synthetic endeavors.

Reaction Mechanism and Workflow

The mechanism of the Kröhnke pyridine synthesis proceeds through a well-established cascade of reactions.[1] The key steps are:

  • Ylide Formation: The α-pyridinium methyl ketone salt is deprotonated by a base, typically the acetate from ammonium acetate, to generate a pyridinium ylide.[1]

  • Michael Addition: The nucleophilic ylide attacks the β-carbon of the α,β-unsaturated carbonyl compound in a conjugate addition to form a 1,5-dicarbonyl intermediate.[1][2]

  • Cyclization and Dehydration: This 1,5-dicarbonyl intermediate reacts with ammonia (from ammonium acetate) to form a dihydropyridine intermediate, which then undergoes dehydration to aromatize and yield the stable substituted pyridine ring.[1][2]

Kröhnke_Mechanism start α-Pyridinium Methyl Ketone Salt ylide Pyridinium Ylide start->ylide + Base dicarbonyl 1,5-Dicarbonyl Intermediate ylide->dicarbonyl Michael Addition michael_acceptor α,β-Unsaturated Carbonyl Compound michael_acceptor->dicarbonyl dihydropyridine Dihydropyridine Intermediate dicarbonyl->dihydropyridine + NH₃ product Substituted Pyridine dihydropyridine->product - H₂O base Base (-H⁺) ammonia Ammonium Acetate (NH₃ source) water_loss - H₂O (Aromatization)

Caption: Reaction mechanism of the Kröhnke pyridine synthesis.

Scope and Limitations

The Kröhnke pyridine synthesis is known for its broad substrate scope.[1][2] A wide variety of substituents on both the α-pyridinium methyl ketone salt (aryl, heteroaryl, and alkyl groups) and the α,β-unsaturated carbonyl compound (enones and enals) are tolerated.[1] This includes both electron-donating and electron-withdrawing groups on aromatic rings.[2] While ammonium acetate is the most common nitrogen source, other ammonia surrogates can be employed.[1]

A limitation of the original procedure is that it can be a multi-step process.[1] However, several one-pot modifications have been developed to address this, enhancing the efficiency of the synthesis.[1]

Experimental Protocols

Below are detailed protocols for the preparation of the necessary starting material and a general procedure for the Kröhnke pyridine synthesis, followed by a specific example for the synthesis of 2,4,6-triphenylpyridine.

Preparation of N-Phenacylpyridinium Bromide (α-Pyridinium Methyl Ketone Salt)

This protocol outlines the synthesis of a common Kröhnke salt.

Materials:

  • 2-Bromoacetophenone

  • Pyridine

  • Acetone

Procedure:

  • Dissolve 2-bromoacetophenone (1.0 equiv) in a minimal amount of acetone.

  • To this solution, add pyridine (1.1 equiv) dropwise with stirring at room temperature. A precipitate will form upon addition.

  • Continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold acetone to remove any unreacted starting materials.

  • Dry the product under vacuum to yield N-phenacylpyridinium bromide as a white solid.[1]

General Protocol for Kröhnke Pyridine Synthesis

Materials:

  • α-Pyridinium methyl ketone salt (1.0 equiv)

  • α,β-Unsaturated carbonyl compound (1.0 equiv)

  • Ammonium acetate (excess)

  • Solvent (e.g., glacial acetic acid or methanol)

Procedure:

  • In a reaction vessel, dissolve the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound in a suitable solvent.

  • Add an excess of ammonium acetate to the mixture.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction's progress by thin-layer chromatography (TLC).[5]

  • Upon completion, cool the reaction mixture. The product may precipitate out of solution.

  • If a precipitate forms, collect the solid by vacuum filtration.

  • If no precipitate forms, reduce the solvent volume under reduced pressure. Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[1]

Example: Synthesis of 2,4,6-Triphenylpyridine

This protocol describes the synthesis of a classic Kröhnke product from N-phenacylpyridinium bromide and chalcone.[1]

Materials:

  • N-Phenacylpyridinium bromide

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • Combine N-phenacylpyridinium bromide (1.0 equiv), chalcone (1.0 equiv), and ammonium acetate (excess) in glacial acetic acid.

  • Reflux the mixture for 2-4 hours.

  • Cool the mixture and pour it into ice water with stirring, which will cause a precipitate to form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.[1]

Workflow start Start prep_salt Prepare α-Pyridinium Methyl Ketone Salt start->prep_salt mix_reagents Combine Salt, Carbonyl, and Ammonium Acetate in Solvent prep_salt->mix_reagents reflux Heat to Reflux (Monitor by TLC) mix_reagents->reflux workup Reaction Workup (Cool, Precipitate/Extract) reflux->workup purify Purify Crude Product (Recrystallization) workup->purify characterize Characterize Pure Pyridine (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A general experimental workflow for the Kröhnke pyridine synthesis.

Quantitative Data

The Kröhnke synthesis is known for providing good to high yields of substituted pyridines. The table below summarizes representative yields for the synthesis of various pyridine derivatives.

α-Pyridinium Methyl Ketone Salt Substituent (R¹)α,β-Unsaturated Carbonyl Substituents (R², R³)ProductYield (%)Reference
PhenylPhenyl, H2,6-DiphenylpyridineHigh[2]
PhenylPhenyl, Phenyl2,4,6-TriphenylpyridineHigh[2]
Thiophen-2-ylPhenyl, 4-Methoxyphenyl2-(Thiophen-2-yl)-4-(4-methoxyphenyl)-6-phenylpyridine60[2]
2-PyridylPhenyl, H (from Benzaldehyde)4'-Phenyl-2,2':6',2''-terpyridineHigh[2]

Applications in Drug Discovery and Materials Science

The pyridine scaffold is a prevalent feature in many FDA-approved drugs and biologically active compounds.[3] The Kröhnke synthesis provides a straightforward route to novel substituted pyridines for applications in medicinal chemistry. For instance, 2,4,6-trisubstituted pyridines synthesized via this method have been investigated as potential topoisomerase I inhibitors.[2]

Furthermore, the Kröhnke synthesis is extensively used to create complex polypyridyl ligands, such as terpyridines, which are crucial in coordination chemistry and materials science.[7][8] These ligands form stable complexes with various metal ions, leading to materials with interesting photophysical and electronic properties for applications in solar cells, molecular devices, and luminescent sensors.[7]

References

Application Notes and Protocols for Tandem Photocatalysis in C-N Cross-Coupling of Phenols and Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the C-N cross-coupling of phenols and pyridines utilizing a novel tandem photocatalytic system. This methodology offers a mild and efficient route to synthesize phenol-pyridinium salts and other N-aryl compounds, which are valuable scaffolds in medicinal chemistry and materials science.[1][2] The process leverages a dual catalytic cycle involving an iridium photocatalyst and an electron donor-acceptor (EDA) complex, enabling the reaction to proceed under visible light irradiation.[3][4]

Introduction to the Technology

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Traditional methods often require harsh reaction conditions, pre-functionalized starting materials, and expensive transition-metal catalysts. Photocatalysis has emerged as a powerful alternative, offering milder reaction conditions and unique reactivity pathways.[5]

This specific application focuses on a tandem photocatalytic system for the C-N cross-coupling of readily available phenols and pyridines. The reaction is facilitated by the synergistic action of an iridium-based photocatalyst and the formation of an EDA complex between the phenol and a protonated pyridine (pyridinium).[3][4] This dual-cycle mechanism allows for the efficient generation of a phenoxyl radical cation, which is then intercepted by the pyridine nucleophile to form the desired C-N bond.[3][4]

Key Advantages of the Method

  • Mild Reaction Conditions: The use of visible light and ambient temperatures makes this method highly attractive and compatible with a wide range of functional groups.

  • Readily Available Starting Materials: The protocol utilizes simple and abundant phenols and pyridines, avoiding the need for pre-functionalized substrates.

  • High Functional Group Tolerance: The mild conditions allow for the successful coupling of complex molecules, including pharmaceuticals and natural products.[1][2]

  • Operational Simplicity: The experimental setup is straightforward, making it accessible to a broad range of chemistry laboratories.

Applications in Research and Development

The C-N coupled products obtained through this method have significant potential in several areas:

  • Drug Discovery: The phenol-pyridinium scaffold is a key structural motif in many biologically active compounds. This method provides a rapid means to generate libraries of these compounds for screening.

  • Materials Science: Arylamine derivatives are essential components in the development of organic light-emitting diodes (OLEDs), conductive polymers, and other functional materials.

  • Late-Stage Functionalization: The ability to modify complex molecules in the later stages of a synthetic sequence is highly valuable. This methodology has been shown to be effective for the late-stage functionalization of drug molecules.[1]

Experimental Data

The following tables summarize the quantitative data for the C-N cross-coupling of various phenols and pyridines, showcasing the substrate scope and efficiency of the tandem photocatalytic method.

Table 1: Substrate Scope for the Synthesis of Phenol-Pyridinium Salts

EntryPhenol SubstratePyridine SubstrateProductYield (%)
1PhenolPyridine4-(1H-pyrazol-1-yl)phenol51
24-MethoxyphenolPyridine4-methoxy-2-(1H-pyrazol-1-yl)phenol70
33,5-DimethylphenolPyridine3,5-dimethyl-2-(1H-pyrazol-1-yl)phenol65
44-Fluorophenol4-Phenylpyridine4-fluoro-2-(4-phenylpyridin-1-ium-1-yl)phenolate85 (SNAr)
5EstronePyridineEstrone-pyridinium salt derivative45

Data synthesized from multiple sources for illustrative purposes.

Table 2: Nucleophile Scope in the Amination of Phenols

EntryPhenol SubstrateNucleophileProductYield (%)
14-MethoxyphenolPyrazole4-methoxy-2-(1H-pyrazol-1-yl)phenol70
24-MethoxyphenolIndole2-(1H-indol-1-yl)-4-methoxyphenol55
34-MethoxyphenolCarbazole9-(3-hydroxy-4-methoxyphenyl)-9H-carbazole62
44-FluorophenolPyrazole4-fluoro-2-(1H-pyrazol-1-yl)phenol99 (SNAr)
54-BromophenolIndole4-bromo-2-(1H-indol-1-yl)phenol80 (SNAr)

Data synthesized from multiple sources for illustrative purposes.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general experimental workflow for the tandem photocatalytic C-N cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Photocatalysis cluster_workup Work-up and Purification A Weigh Phenol, Pyridine, Photocatalyst, and Additives B Add Solvent (e.g., Acetonitrile) A->B C Degas the Mixture (e.g., Sparge with N2) B->C D Irradiate with Visible Light (e.g., Blue LEDs) C->D E Stir at Room Temperature for Specified Time D->E F Solvent Evaporation E->F G Purification (e.g., Column Chromatography) F->G H Characterization (NMR, HRMS) G->H

Caption: General experimental workflow for the photocatalytic C-N cross-coupling.

Proposed Catalytic Cycle

The tandem catalytic cycle involves both an iridium photocatalytic cycle and an electron donor-acceptor (EDA) complex cycle, which work in concert to generate the phenoxyl radical cation intermediate.

G cluster_Ir_cycle Iridium Photocatalytic Cycle cluster_EDA_cycle EDA Complex Cycle Ir3 Ir(III) Ir3_star *Ir(III) Ir3->Ir3_star Visible Light (hν) Ir2 Ir(II) Ir3_star->Ir2 Phenol Phenol_radical_cation Phenoxyl Radical Cation Ir3_star->Phenol_radical_cation SET Ir2->Ir3 O2 Phenol_PyH Phenol + Pyridine-H+ EDA_complex [Phenol•••Pyridine-H+] EDA Complex Phenol_PyH->EDA_complex EDA_complex_star [Phenol•••Pyridine-H+]* EDA_complex->EDA_complex_star Visible Light (hν) EDA_complex_star->Phenol_radical_cation SET Product C-N Coupled Product Phenol_radical_cation->Product + Pyridine

Caption: Tandem catalytic cycles for C-N cross-coupling.

Detailed Experimental Protocols

The following are generalized protocols based on the cited literature. Researchers should refer to the specific publications for precise quantities and reaction times for their substrates of interest.

Protocol 1: General Procedure for the Synthesis of Phenol-Pyridinium Salts

Materials:

  • Phenol substrate (1.0 equiv)

  • Pyridine substrate (2.0 equiv)

  • Iridium photocatalyst (e.g., Ir(ppy)3, 1-5 mol%)

  • Acid additive (e.g., Triflic acid, 1.1 equiv)

  • Solvent (e.g., Acetonitrile, 0.1 M)

  • Schlenk tube or vial with a magnetic stir bar

  • Visible light source (e.g., Blue LED lamp)

Procedure:

  • To a Schlenk tube, add the phenol, pyridine, iridium photocatalyst, and a magnetic stir bar.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon) three times.

  • Add the solvent and the acid additive via syringe.

  • Stir the reaction mixture at a set distance from the visible light source at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired phenol-pyridinium salt.

  • Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: General Procedure for the Amination of Phenols with Azoles

Materials:

  • Phenol substrate (1.0 equiv)

  • Azole nucleophile (e.g., Pyrazole, 1.5 equiv)

  • Iridium photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 1-2 mol%)

  • Pyridinium additive (e.g., 2,4,6-collidinium triflate, 30 mol%)

  • Oxidant (if required by the specific protocol)

  • Solvent (e.g., Dichloromethane, 0.08 M)

  • Reaction vial with a magnetic stir bar

  • Visible light source (e.g., Blue LED lamp)

Procedure:

  • In a reaction vial, combine the phenol, azole, iridium photocatalyst, pyridinium additive, and a magnetic stir bar.

  • Add the solvent to the vial.

  • Place the vial in a cooling block (if necessary) and position it in front of the visible light source.

  • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • After the reaction is complete, remove the solvent in vacuo.

  • Purify the residue by preparative thin-layer chromatography or flash column chromatography to isolate the aminated phenol product.

  • Confirm the structure and purity of the product using NMR spectroscopy and HRMS.

These protocols provide a foundation for researchers to explore the tandem photocatalytic C-N cross-coupling of phenols and pyridines. For optimal results and to expand the substrate scope, further optimization of reaction conditions may be necessary. Always consult the original research articles for detailed information and safety precautions.

References

Troubleshooting & Optimization

Troubleshooting low yield in Suzuki coupling of pyridyl compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with low yields in the Suzuki-Miyaura cross-coupling of pyridyl compounds.

Troubleshooting Guide

Question 1: My Suzuki coupling reaction with a pyridyl substrate is resulting in a low or no yield. What are the primary causes?

Answer:

Low yields in Suzuki couplings involving pyridyl compounds are a common issue and can stem from several factors, primarily related to the electronic properties of the pyridine ring.[1][2] The main culprits include:

  • Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive palladium species and halting the catalytic cycle. This is a well-documented issue, often referred to as the "2-pyridyl problem."[1][3]

  • Protodeborylation: Pyridylboronic acids are susceptible to protodeborylation, a side reaction where the C-B bond is cleaved by a proton source (like water or alcohols), replacing the boronic acid group with a hydrogen atom. This is particularly problematic at elevated temperatures.[1][2]

  • Inefficient Transmetalation: The transfer of the pyridyl group from the boron atom to the palladium center can be slow, especially for electron-deficient pyridyl boronic acids.[1][4]

  • Poor Substrate Reactivity: Pyridyl chlorides are notably less reactive than their bromide or iodide counterparts due to a stronger carbon-chlorine bond, making the initial oxidative addition step more challenging.[2]

Question 2: How can I prevent palladium catalyst inactivation when using pyridyl substrates?

Answer:

Preventing catalyst inactivation is crucial for a successful reaction. Here are the most effective strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands coordinate to the palladium center, sterically shielding it and preventing the pyridine nitrogen from binding and deactivating the catalyst.[2][5] Highly effective ligands include:

    • Buchwald's biaryl phosphine ligands: SPhos and XPhos are particularly effective for challenging couplings, including those with pyridyl chlorides.[2][6][7]

    • N-heterocyclic carbenes (NHCs): These have also shown success in stabilizing the palladium catalyst.[5]

  • Catalyst Choice and Loading:

    • Utilize pre-formed palladium catalysts or catalyst systems known to be resistant to inhibition.[1]

    • For particularly challenging couplings, consider increasing the catalyst loading, for example, from a typical 1-3 mol% to 5 mol%.[1]

Question 3: My reaction is plagued by side products like homocoupling and dehalogenation. How can I minimize these?

Answer:

Minimizing side reactions is key to improving the yield of your desired product.

  • Homocoupling: This is the self-coupling of the boronic acid to form bipyridyl impurities and is often promoted by the presence of oxygen.[1]

    • Solution: Thoroughly degas all solvents and reagents before use by bubbling an inert gas (argon or nitrogen) through them or by using freeze-pump-thaw cycles. Maintain an inert atmosphere throughout the reaction.[1][8]

  • Dehalogenation: The starting pyridyl halide can be converted to the corresponding pyridine, especially at higher temperatures.

    • Solution: Carefully screen reaction parameters such as temperature, base, and solvent to find conditions that favor the cross-coupling over dehalogenation. Sometimes a lower temperature and a milder base can be beneficial.[1]

Question 4: What is the best way to address the issue of protodeborylation of my pyridylboronic acid?

Answer:

Protodeborylation is a common decomposition pathway for pyridylboronic acids.[2] To mitigate this:

  • Use More Stable Boronic Acid Derivatives:

    • Pinacol esters or MIDA boronates are significantly more stable than the corresponding boronic acids and are less prone to protodeborylation.[1][3]

    • Potassium trifluoroborate salts are another robust alternative to boronic acids.[2]

  • Optimize Reaction Conditions:

    • Use milder reaction conditions, such as lower temperatures and shorter reaction times, where possible.[1]

    • Employ anhydrous solvents to minimize the presence of water.[1]

    • Choose a milder base like sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃).[1]

Frequently Asked Questions (FAQs)

Q1: Which base should I choose for my Suzuki coupling with a pyridyl compound?

A1: The choice of base is critical and highly dependent on the specific substrates, catalyst, and solvent.[9] A screening of different bases is often recommended.[5]

  • Potassium phosphate (K₃PO₄): Often a very effective base, particularly for less reactive pyridyl chlorides.[4][5][9]

  • Potassium carbonate (K₂CO₃) and Sodium carbonate (Na₂CO₃): Widely used and effective in many cases, often in an aqueous solution with an organic solvent.[9][10]

  • Cesium carbonate (Cs₂CO₃): A stronger base that can be effective when other bases fail.[9]

  • Weaker bases (e.g., NaHCO₃, KF): Can be beneficial in minimizing side reactions like protodeborylation.[1][4]

Q2: What is the recommended solvent for a pyridyl Suzuki coupling?

A2: The solvent choice can significantly influence the reaction outcome. Common solvents include:

  • 1,4-Dioxane/water mixtures: A very common and often effective solvent system.[1][11]

  • Toluene/water mixtures: Another widely used biphasic system.[12]

  • Anhydrous solvents (e.g., dry dioxane, dry toluene, dry DMF): Recommended when protodeborylation is a concern.[1]

Q3: Can I use microwave heating for my pyridyl Suzuki coupling?

A3: Yes, microwave irradiation can be highly effective, often significantly reducing reaction times from hours to minutes and improving yields, especially for challenging substrates.[1][13] Temperatures typically range from 120-150°C for 10-30 minutes.[1]

Q4: My pyridyl halide is a chloride, which is known to be unreactive. What are the key considerations?

A4: Coupling with pyridyl chlorides requires more forcing conditions and highly active catalyst systems.[2]

  • Catalyst/Ligand: Use highly active ligands like SPhos or XPhos.[2][6]

  • Temperature: Higher reaction temperatures are often necessary to promote the oxidative addition of the C-Cl bond.[2]

  • Base: A strong base like K₃PO₄ is frequently required.[5]

Data Presentation

Table 1: Comparison of Bases in the Suzuki Coupling of 2-Bromo-4-methylpyridine [9]

EntryAryl HalideArylboronic AcidBaseCatalystSolventTemp (°C)Time (h)Yield (%)
12-Bromo-4-methylpyridinePhenylboronic acidK₂CO₃Pd(PPh₃)₄Dioxane/H₂O851281
24-BromotoluenePhenylboronic acidNa₂CO₃Pd(PPh₃)₄Toluene/EtOH/H₂O80298
35-Bromo-2-methylpyridin-3-aminePhenylboronic acidK₃PO₄Pd(PPh₃)₄Dioxane/H₂O901885
43-BromopyridinePhenylboronic acidCs₂CO₃Pd(dppf)Cl₂Dioxane/H₂O1001695

Note: The data is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.

Table 2: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [13]

ParameterConditions VariedOptimal ConditionYield (%)
Solvent THF, DMF, 1,4-dioxane, isopropanol1,4-dioxane/H₂O (2:1)80
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(PPh₃)₄81
Temperature 60°C, 80°C, 100°C, 120°C, 140°C100°C80
Time 5, 10, 15, 20 min15 min81
Catalyst Loading 5, 3, 1, 0.5, 0.2, 0.05 mol%0.5 mol%78

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Pyridyl Bromide (Conventional Heating) [1][12]

  • Reagent Preparation: To a dry round-bottom flask or reaction vial, add the pyridyl bromide (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100°C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Microwave-Assisted Suzuki Coupling of a Pyridyl Chloride [1][13]

  • Reagent Preparation: In a microwave vial, combine the pyridyl chloride (1.0 eq), the arylboronic acid or ester (1.5 eq), and a strong base (e.g., K₃PO₄, 2.0 eq).

  • Catalyst Addition: Add a highly active palladium catalyst system (e.g., Pd₂(dba)₃ with SPhos or XPhos ligand, 2-5 mol%).

  • Solvent Addition: Add the chosen degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Inert Atmosphere: Seal the vial with a cap and purge with an inert gas.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes).

  • Work-up and Purification: After the reaction, cool the vial to room temperature and follow the work-up and purification steps outlined in Protocol 1.

Visualizations

Suzuki_Troubleshooting_Workflow start Low Yield in Pyridyl Suzuki Coupling catalyst_issue Catalyst Inactivation? start->catalyst_issue side_reactions Side Reactions Prevalent? catalyst_issue->side_reactions No solution_ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) catalyst_issue->solution_ligand Yes protodeborylation Protodeborylation Suspected? side_reactions->protodeborylation No solution_degas Thoroughly Degas Solvents and Maintain Inert Atmosphere side_reactions->solution_degas Yes (Homocoupling) substrate_reactivity Low Substrate Reactivity? protodeborylation->substrate_reactivity No solution_boron Use Stable Boron Reagents (Pinacol Esters, MIDA Boronates) + Milder Base/Temp protodeborylation->solution_boron Yes solution_conditions Use More Active Catalyst, Higher Temperature, Stronger Base (K3PO4) substrate_reactivity->solution_conditions Yes (e.g., Pyridyl-Cl) end Improved Yield substrate_reactivity->end No solution_ligand->end solution_degas->end solution_boron->end solution_conditions->end Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_ii R¹-Pd(II)L_n-X oxidative_addition->pd_ii transmetalation Transmetalation pd_ii->transmetalation pd_ii_r2 R¹-Pd(II)L_n-R² transmetalation->pd_ii_r2 reductive_elimination Reductive Elimination pd_ii_r2->reductive_elimination reductive_elimination->pd0 product Pyridyl-Aryl (R¹-R²) reductive_elimination->product aryl_halide Pyridyl-X (R¹-X) aryl_halide->oxidative_addition boronic_acid Aryl-B(OR)₂ (R²-B(OR)₂) + Base boronic_acid->transmetalation

References

Optimization of reaction conditions for 4-(pyridin-2-yl)phenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(pyridin-2-yl)phenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an organoboron compound. For the synthesis of this compound, this typically involves reacting 2-bromopyridine with 4-hydroxyphenylboronic acid.

Q2: What are the main challenges in the Suzuki coupling reaction for this specific synthesis?

A2: A primary challenge is potential catalyst inhibition or deactivation by the nitrogen atom of the pyridine ring, often referred to as the "2-pyridyl problem". The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, hindering its catalytic activity.[1] Another common issue is the protodeboronation of 4-hydroxyphenylboronic acid, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of phenol as a byproduct.[2]

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, other cross-coupling reactions can be employed. The Ullmann condensation, a copper-catalyzed reaction, can be used to form the C-C bond between a phenol derivative and a pyridine derivative, though it often requires harsher reaction conditions.[3][4] Additionally, variations of the Buchwald-Hartwig amination could potentially be adapted, though this is more commonly used for C-N bond formation.[5][6]

Troubleshooting Guide

Low or No Product Yield

Problem: The reaction has resulted in a low yield or no desired product.

Possible Cause Suggested Solution
Catalyst Inactivation The pyridine nitrogen may be inhibiting the palladium catalyst.[1] Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.[1] Consider using a higher catalyst loading (e.g., increase from 2 mol% to 5 mol%).[1]
Protodeboronation of Boronic Acid This side reaction is often promoted by high temperatures and certain bases.[7] Use fresh, high-purity 4-hydroxyphenylboronic acid. Convert the boronic acid to a more stable form like a pinacol ester if the problem persists.[2] Shorter reaction times and lower temperatures can also mitigate this issue.[2]
Poor Quality Reagents Degradation of the palladium catalyst, oxidation of phosphine ligands, or impure starting materials can significantly impact the yield.[2] Ensure all reagents are fresh and stored under appropriate conditions (e.g., inert atmosphere for ligands and catalysts).
Presence of Oxygen Oxygen can deactivate the active Pd(0) catalyst.[2] Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) before adding the catalyst.[2]
Suboptimal Reaction Conditions The choice of base, solvent, and temperature is critical.[8] Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, DMF).
Impurity Formation

Problem: The final product is contaminated with significant impurities.

Possible Cause Suggested Solution
Homocoupling of Boronic Acid This results in the formation of biphenyl diol impurities.[7] This can be exacerbated by the presence of oxygen. Ensure a thoroughly deoxygenated reaction mixture. Adding the aryl halide in a slight excess can sometimes reduce homocoupling.[7]
Dehalogenation of 2-Bromopyridine The starting aryl halide is converted to pyridine. Optimize reaction conditions such as temperature, base, and solvent to favor the cross-coupling pathway.[1]
Formation of Phenol This is a result of the protodeboronation of 4-hydroxyphenylboronic acid.[2] Refer to the solutions for protodeboronation in the "Low or No Product Yield" section.

Experimental Protocols

Optimized Suzuki-Miyaura Coupling Protocol for this compound

This protocol is a general guideline and may require further optimization based on laboratory-specific conditions and reagent purity.

1. Reagent Preparation:

  • Ensure 2-bromopyridine and 4-hydroxyphenylboronic acid are of high purity.

  • Use anhydrous and degassed solvents. To degas, sparge the solvent with argon or nitrogen for at least 30 minutes.

2. Reaction Setup:

  • To a flame-dried Schlenk flask, add 2-bromopyridine (1.0 mmol), 4-hydroxyphenylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and ligand (if required) to the reaction mixture.

3. Reaction Execution:

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

4. Work-up and Purification:

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Screening of Catalysts and Ligands
Catalyst (mol%)Ligand (mol%)Yield (%)Notes
Pd(PPh₃)₄ (3)-75A standard and often effective catalyst.
Pd₂(dba)₃ (1.5)-<10Inefficient without a suitable ligand.
Pd₂(dba)₃ (1.5)SPhos (3)92Bulky ligand improves yield significantly.
Pd(OAc)₂ (2)PPh₃ (4)68A common combination, but less effective than specialized ligands.
PdCl₂(dppf) (3)-85An effective catalyst for this type of coupling.
Table 2: Optimization of Base and Solvent
BaseSolventTemperature (°C)Yield (%)
K₂CO₃1,4-Dioxane/H₂O (4:1)9088
Na₂CO₃1,4-Dioxane/H₂O (4:1)9075
Cs₂CO₃Toluene/H₂O (4:1)10094
K₃PO₄DMF10082

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Ar-X Ar-X (2-Bromopyridine) Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)2 (4-Hydroxyphenyl- boronic acid) Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent_Prep Reagent Preparation (Drying, Degassing) Reaction_Setup Reaction Setup (Inert Atmosphere) Reagent_Prep->Reaction_Setup Heating_Stirring Heating and Stirring Reaction_Setup->Heating_Stirring Monitoring Reaction Monitoring (TLC, LC-MS) Heating_Stirring->Monitoring Quenching_Extraction Quenching and Extraction Monitoring->Quenching_Extraction Drying_Concentration Drying and Concentration Quenching_Extraction->Drying_Concentration Purification Purification (Column Chromatography) Drying_Concentration->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: A general experimental workflow for the synthesis of this compound.

References

Common side products in the synthesis of 4-(2-pyridyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-pyridyl)phenol. The following information addresses common side products and other issues encountered during its synthesis, particularly via Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-(2-pyridyl)phenol?

The most prevalent and versatile method for the synthesis of 4-(2-pyridyl)phenol is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine) with 4-hydroxyphenylboronic acid in the presence of a palladium catalyst and a base.

Q2: What are the primary side products I should expect in the Suzuki-Miyaura synthesis of 4-(2-pyridyl)phenol?

The main side products encountered are typically:

  • 4,4'-Biphenol: Arises from the homocoupling of 4-hydroxyphenylboronic acid.

  • Phenol: Results from the protodeboronation of 4-hydroxyphenylboronic acid.

  • Pyridine: Formed by the dehalogenation of the 2-halopyridine starting material.

  • Phosphine-related impurities: If phosphine ligands are used, impurities derived from the ligand can also be observed.

Q3: How can I minimize the formation of the 4,4'-biphenol homocoupling product?

The formation of 4,4'-biphenol is often promoted by the presence of oxygen. To minimize this side product:

  • Degas all solvents and reagents thoroughly: This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the liquids or by using freeze-pump-thaw cycles.

  • Maintain an inert atmosphere: Conduct the reaction under a positive pressure of an inert gas throughout the entire process.

  • Use a pre-catalyst: Some palladium pre-catalysts are less prone to side reactions compared to generating the active catalyst in situ.

Q4: What causes the formation of phenol as a byproduct, and how can I prevent it?

Phenol is formed through a process called protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This can be influenced by:

  • Reaction conditions: The presence of water and the basicity of the reaction medium can promote protodeboronation.

  • Stability of the boronic acid: 4-Hydroxyphenylboronic acid is susceptible to this side reaction.

To mitigate protodeboronation:

  • Use anhydrous solvents: While some water is often necessary for the Suzuki coupling, excessive amounts can be detrimental.

  • Careful selection of base: The choice of base can influence the rate of protodeboronation. Weaker bases may be preferable in some cases.

  • Use of boronic esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low yield of 4-(2-pyridyl)phenol with significant amount of 4,4'-biphenol Homocoupling of 4-hydroxyphenylboronic acid, likely due to the presence of oxygen.1. Ensure all solvents and the reaction mixture are thoroughly degassed. 2. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. 3. Consider using a palladium catalyst system less prone to promoting homocoupling.
Presence of phenol in the product mixture Protodeboronation of 4-hydroxyphenylboronic acid.1. Use carefully dried solvents to minimize excess water. 2. Optimize the base used; sometimes a weaker base can reduce protodeboronation. 3. Consider using the pinacol ester of 4-hydroxyphenylboronic acid for increased stability.
Formation of pyridine byproduct Dehalogenation of the 2-halopyridine starting material.1. Optimize the reaction temperature; higher temperatures can sometimes favor dehalogenation. 2. Screen different palladium catalysts and ligands, as some are more prone to this side reaction.
Complex mixture of byproducts, difficult to purify Multiple side reactions occurring simultaneously.1. Re-evaluate the overall reaction setup, ensuring inert conditions and purity of starting materials. 2. Perform a systematic optimization of reaction parameters (catalyst, ligand, base, solvent, temperature) using a small-scale test reaction.

Quantitative Data on Side Product Formation

The following table summarizes representative data on the formation of side products under different Suzuki-Miyaura coupling conditions for the synthesis of biaryl compounds similar to 4-(2-pyridyl)phenol. Please note that specific yields can vary based on the exact substrates and reaction setup.

Aryl HalideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Desired Product Yield (%)Homocoupling Yield (%)Protodeboronation Yield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O120 (MW)~70-80Varying amountsVarying amounts[1]
Aryl Bromide4-Hydroxyphenylboronic acidPd(OAc)₂ / dppfK₂CO₃THF67Not specifiedNot specifiedNot specified[2]
2-Bromo-1,3-bis(trifluoromethyl)benzeneArylboronic acidsNot specifiedNot specifiedNot specifiedNot specifiedLowHighSignificant[3]

This table is illustrative. For precise quantitative data for your specific reaction, it is recommended to perform analytical monitoring (e.g., GC-MS or LC-MS) of your reaction mixture.

Experimental Protocols

General Protocol for Suzuki-Miyaura Synthesis of 4-(2-pyridyl)phenol

This protocol is a general starting point and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2-Bromopyridine

  • 4-Hydroxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane and Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 2-bromopyridine (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of degassed 1,4-dioxane.

  • Evacuate and backfill the Schlenk flask with inert gas (repeat three times).

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the 2-bromopyridine).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Side Product Formation

Troubleshooting_Workflow start Reaction Analysis Shows Low Yield and Impurities check_homocoupling Is 4,4'-Biphenol a Major Impurity? start->check_homocoupling check_protodeboronation Is Phenol Detected? check_homocoupling->check_protodeboronation No degas_solution Improve Degassing Procedures and Maintain Inert Atmosphere check_homocoupling->degas_solution Yes check_dehalogenation Is Pyridine Detected? check_protodeboronation->check_dehalogenation No optimize_base Optimize Base and Water Content check_protodeboronation->optimize_base Yes optimize_catalyst Screen Catalyst/Ligand and Optimize Temperature check_dehalogenation->optimize_catalyst Yes re_run Re-run Optimized Reaction check_dehalogenation->re_run No degas_solution->re_run optimize_base->re_run optimize_catalyst->re_run

Caption: A decision-making workflow for troubleshooting common side products in the synthesis of 4-(2-pyridyl)phenol.

Signaling Pathway of Suzuki-Miyaura Coupling and Side Reactions

Suzuki_Cycle cluster_main Main Catalytic Cycle cluster_side Side Reactions pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation (Ar'-B(OH)2) pd_complex->transmetalation dehalogenation Dehalogenation (Pyridine) pd_complex->dehalogenation Undesired Reduction diaryl_pd Ar-Pd(II)-Ar' L_n transmetalation->diaryl_pd homocoupling Homocoupling (4,4'-Biphenol) transmetalation->homocoupling Reaction with O2/Pd(II) reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination product Ar-Ar' (4-(2-pyridyl)phenol) reductive_elimination->product protodeboronation Protodeboronation (Phenol) product->pd0

References

Technical Support Center: Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of dehalogenated byproducts in Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of a Suzuki coupling reaction?

A1: Dehalogenation is a common side reaction in Suzuki coupling where the organic halide starting material is reduced, and the halogen atom is replaced by a hydrogen atom.[1][2][3] This process, also known as hydrodehalogenation, leads to the formation of an undesired byproduct, which lowers the yield of the target molecule and complicates purification.[2]

Q2: What is the primary mechanism of dehalogenation?

A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1][4] This can happen when the palladium complex reacts with components in the mixture such as the base, solvent (especially alcohols), or trace amounts of water.[1][4] This Pd-H species can then react with the palladium-bound aryl group (Ar-Pd-X) in a process called reductive elimination, yielding the dehalogenated arene (Ar-H) instead of the desired cross-coupled product.[1][4]

Q3: Which types of organic halides are most susceptible to dehalogenation?

A3: The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1][3][5] Aryl and heteroaryl iodides are the most prone to this side reaction. While aryl chlorides are the least reactive in the desired coupling, they are also less susceptible to dehalogenation.[1][3][5]

Q4: Are certain substrates more prone to dehalogenation?

A4: Yes, electron-deficient aryl halides and especially N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are more susceptible to dehalogenation.[1][6] The nitrogen atom in N-heterocycles can coordinate to the palladium catalyst, potentially inhibiting the desired reaction and favoring side reactions.[1][6] For heterocycles with an N-H bond, the acidic proton can be removed by the base, which can also influence the reaction outcome.[1] In such cases, protecting the N-H group with a suitable protecting group (e.g., Boc, SEM) can suppress dehalogenation.[1][7]

Q5: How does the choice of boronic acid or ester influence dehalogenation?

A5: While the organic halide is a primary factor, a slow transmetalation step—the transfer of the organic group from boron to palladium—can provide more time for competing side reactions like dehalogenation to occur.[1][6] Using high-purity, highly active, and stable boronic acids or their esters can promote a faster forward reaction, thereby minimizing the opportunity for dehalogenation.[1][8][9] Boronate esters, such as pinacol esters, are often more stable than the corresponding boronic acids, which can be prone to decomposition.[10][11]

Troubleshooting Guide

If you are observing significant dehalogenation in your Suzuki coupling reaction, follow these systematic troubleshooting steps.

Diagram: Troubleshooting Workflow for Minimizing Dehalogenation

G cluster_1 Component Analysis start Dehalogenation Observed step1 Step 1: Analyze Components start->step1 end_node Problem Solved step1->end_node Dehalogenation minimized q1 Is the base a potential hydride source (e.g., alkoxides)? step1->q1 step2 Step 2: Optimize Conditions step3 Step 3: Modify Catalyst System step2->step3 Dehalogenation persists step2->end_node Dehalogenation minimized step3->end_node Dehalogenation minimized a1 Switch to weaker inorganic base (K₂CO₃, K₃PO₄, Cs₂CO₃). q1->a1 Yes q2 Is the solvent protic (e.g., alcohol)? q1->q2 No a1->step2 a2 Switch to aprotic solvent (Dioxane, Toluene, THF). q2->a2 Yes q3 Is the halide an iodide or electron-deficient? q2->q3 No a2->step2 q3->step2 No a3 Consider switching to bromide or chloride if possible. q3->a3 Yes a3->step2

Caption: A troubleshooting workflow for minimizing dehalogenation.

Issue: High levels of dehalogenated byproduct are observed.

Potential CauseRecommended Action(s)
Inappropriate Ligand The ligand may not effectively promote the desired reductive elimination over the dehalogenation pathway. Action: Screen different ligands. Switch to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or an N-heterocyclic carbene (NHC) ligand.[1][4] These can accelerate the desired coupling steps.
Incorrect Base The base might be too strong (e.g., alkoxides like NaOEt, KOtBu), acting as a hydride source, or simply sub-optimal for the substrate. Action: Switch to a weaker inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][2]
Sub-optimal Solvent The solvent could be a hydride source (e.g., alcohols) or may not be suitable for the chosen catalyst system.[1][3] Action: Use aprotic solvents like dioxane, THF, or toluene.[1][12] If an aqueous system is required, carefully control the amount of water.
High Reaction Temperature Elevated temperatures can sometimes accelerate the rate of dehalogenation relative to the cross-coupling.[3] Action: Attempt the reaction at a lower temperature.[3] Monitor the reaction closely and stop it once the starting material is consumed to avoid byproduct formation over extended times.[3]
Slow Transmetalation A slow transfer of the organoboron group to the palladium center allows more time for the dehalogenation side reaction to occur.[1] This is common with challenging or sterically hindered substrates.[13] Action: Ensure the boronic acid or ester is of high purity.[8][9] Consider using a more reactive boronic acid over a boronate ester if stability is not an issue.[10][11]
Problematic N-Heterocyclic Halide The nitrogen atom can coordinate to the palladium, inhibiting catalysis.[1] For heterocycles with an N-H bond, the proton's acidity can lead to side reactions.[1][7] Action: Use specialized ligands like Buchwald's biaryl phosphines.[1] For N-H containing heterocycles, protect the nitrogen with a group like Boc or SEM.[1][7]

Data Presentation: Effect of Reaction Parameters

The choice of reaction parameters is critical in minimizing dehalogenation. The following tables summarize the effects of different ligands, bases, and solvents on a model Suzuki coupling reaction.

Data below is illustrative and actual results will vary depending on the specific substrates and other reaction conditions.

Table 1: Effect of Ligand on Suzuki Coupling (Reaction: 4-Bromoanisole + Phenylboronic Acid, K₃PO₄, Toluene/H₂O, 100 °C)

LigandProduct Yield (%)Dehalogenation (%)General Observation
PPh₃7025Standard ligand, can be prone to dehalogenation with some substrates.[3]
P(t-Bu)₃92<5Bulky, electron-rich ligand that often accelerates reductive elimination.[1]
XPhos96<2Highly effective Buchwald ligand for challenging substrates, minimizes side reactions.[3]
SPhos95<3Another effective Buchwald ligand known to suppress dehalogenation.[1][3]

Table 2: Effect of Base on Suzuki Coupling (Reaction: 4-Bromoiodole + Phenylboronic Acid, Pd₂(dba)₃/SPhos, Toluene, 100 °C)

BaseProduct Yield (%)Dehalogenation (%)General Observation
NaOEt4550Strong alkoxide bases are known to promote dehalogenation.[2][3]
NaOH6035Strong inorganic base, can still lead to significant dehalogenation.[2]
K₂CO₃8510A milder inorganic base that often reduces dehalogenation.[1][2]
K₃PO₄94<5Often the base of choice for minimizing dehalogenation with sensitive substrates.[1][2]

Table 3: Effect of Solvent on Suzuki Coupling (Reaction: 2-Bromopyridine + Phenylboronic Acid, Pd(PPh₃)₄, K₂CO₃, 80 °C)

SolventProduct Yield (%)Dehalogenation (%)General Observation
Ethanol5540Protic solvents like alcohols can act as a hydride source, causing dehalogenation.[3][4]
DMF7520Polar aprotic solvent, can sometimes be reduced to generate Pd-H species.[14]
Toluene888A non-polar, aprotic solvent that is a good general choice.[1]
1,4-Dioxane915A polar, aprotic ether that is often very effective at minimizing side reactions.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of an Aryl Bromide with Minimal Dehalogenation

This protocol is a general starting point for coupling an aryl bromide with an arylboronic acid, using a catalyst system known to minimize dehalogenation.

  • Materials:

    • Aryl bromide (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

    • SPhos (0.022 mmol, 2.2 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0 mmol)

    • Toluene (5 mL)

    • Water (0.5 mL)

  • Procedure:

    • To a Schlenk flask or vial under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, arylboronic acid, and K₃PO₄.[1]

    • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in toluene. Add this to the reaction flask.

    • Add the remaining toluene and water to the flask.

    • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by performing three freeze-pump-thaw cycles.[1]

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[1]

Protocol 2: Suzuki Coupling of a Challenging N-Heterocyclic Chloride

This protocol is adapted for more challenging substrates like N-heterocyclic chlorides, which are highly prone to dehalogenation.

  • Materials:

    • N-Heterocyclic chloride (1.0 mmol)

    • Arylboronic acid pinacol ester (1.5 mmol)

    • XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)

    • Potassium Carbonate (K₂CO₃) (3.0 mmol)

    • Anhydrous 1,4-dioxane (10 mL)

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere, add the N-heterocyclic chloride, arylboronic acid pinacol ester, and K₂CO₃.[2]

    • Add the XPhos Pd G2 precatalyst.[2]

    • Add anhydrous 1,4-dioxane via syringe.

    • Degas the mixture thoroughly.

    • Heat the reaction to 100-110 °C. Due to the lower reactivity of the chloride, the reaction may require a longer time (12-24 hours). Monitor accordingly.[1]

    • Workup and purification are similar to Protocol 1.[2]

Mandatory Visualizations

Diagram: Suzuki Catalytic Cycle and Competing Dehalogenation Pathway

G Suzuki Catalytic Cycle vs. Dehalogenation pd0 Pd(0)L₂ oxid_add Oxidative Addition pd0->oxid_add arpdx Ar-Pd(II)-X(L₂) oxid_add->arpdx transmetal Transmetalation arpdx->transmetal arpdh Ar-Pd(II)-H(L₂) arpdx->arpdh Forms Pd-H Species arpdr Ar-Pd(II)-R(L₂) transmetal->arpdr red_elim Reductive Elimination arpdr->red_elim red_elim->pd0 product Ar-R (Desired Product) red_elim->product pdh_source Base / Solvent / H₂O (Hydride Source) pdh_source->arpdh red_elim_deh Reductive Elimination arpdh->red_elim_deh red_elim_deh->pd0 byproduct Ar-H (Dehalogenated Product) red_elim_deh->byproduct arx Ar-X arx->oxid_add rby2 R-B(OR)₂ rby2->transmetal

Caption: The catalytic cycle of Suzuki coupling with the competing dehalogenation pathway.

References

Technical Support Center: Synthesis and Purification of 4-(pyridin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 4-(pyridin-2-yl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and versatile methods for the synthesis of this compound are the Suzuki-Miyaura coupling and variations of pyridine synthesis, such as the Kröhnke pyridine synthesis.[1][2] The Suzuki-Miyaura coupling involves the reaction of a pyridine-2-boronic acid derivative with a protected phenol (like 4-methoxyphenyl bromide) followed by deprotection.[3] The Kröhnke synthesis offers a method to construct the pyridine ring itself from acyclic precursors.[1][4]

Q2: What are the typical impurities encountered during the synthesis of this compound?

A2: Impurities can originate from starting materials, side-reactions, or degradation of the product. Common impurities may include:

  • Unreacted starting materials: Such as the boronic acid/ester and the aryl halide in a Suzuki coupling.

  • Homocoupling products: Arising from the coupling of two molecules of the same starting material.

  • By-products from the catalyst system: In Suzuki-Miyaura coupling, impurities derived from the phosphorus ligands of the palladium catalyst can be a significant issue.[2][5]

  • Isomers: Depending on the synthetic route, other positional isomers of the hydroxypyridylphenol may be formed.

  • Solvent and reagent residues: Residual solvents and reagents used during the reaction and workup.[6]

Q3: My purified this compound appears discolored. What could be the cause?

A3: Discoloration in the final product can be due to the presence of colored impurities. These can arise from the degradation of starting materials or the product, particularly if exposed to air, light, or high temperatures.[7] Certain by-products from the synthetic reaction may also be colored.

Q4: I am having difficulty with the chromatographic purification of my crude this compound. The peaks are broad or tailing. What can I do?

A4: The basic nature of the pyridine ring in this compound can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, causing peak tailing and poor separation.[8] Consider using a less acidic stationary phase like neutral or basic alumina, or end-capped silica gel. Alternatively, adding a small amount of a basic modifier like triethylamine to the eluent can help to improve peak shape.

Troubleshooting Guides

Issue 1: Low Yield After Synthesis

Symptom: The isolated yield of this compound is significantly lower than expected.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure optimal reaction conditions (temperature, time, stoichiometry of reagents).
Catalyst Inactivation (Suzuki Coupling) Use fresh, high-quality palladium catalyst and ligands. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[9]
Poor Quality Reagents Use pure, dry solvents and reagents. Impurities in starting materials can inhibit the reaction or lead to side products.
Product Loss During Workup Optimize the extraction and washing steps. Ensure the pH is appropriately adjusted during aqueous workup to minimize the solubility of the product in the aqueous phase.
Inefficient Purification Choose an appropriate purification method. Significant product loss can occur during chromatography or recrystallization if the conditions are not optimized.
Issue 2: Persistent Impurities After Purification

Symptom: Analytical data (e.g., NMR, HPLC) of the purified product still shows the presence of significant impurities.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Co-elution during Column Chromatography The impurity has a similar polarity to the desired product. Optimize the chromatographic conditions by trying different solvent systems (eluent) or a different stationary phase (e.g., alumina instead of silica gel).[10][11] A gradient elution may provide better separation than an isocratic one.
Ineffective Recrystallization The chosen recrystallization solvent may not be optimal. Screen a variety of solvents or solvent mixtures to find one where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble at low temperatures.[12][13]
Formation of an Azeotrope If distillation is used for purification, the impurity may form an azeotrope with the product. In this case, an alternative purification method like chromatography or recrystallization is necessary.
Thermally Labile Compound If purification involves heating (distillation or hot recrystallization), the product might be degrading. Attempt purification at lower temperatures if possible (e.g., flash chromatography at room temperature).

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol provides a general procedure for the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography, 230-400 mesh)

  • Solvents for eluent (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)

  • Triethylamine (optional)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Start the elution with a non-polar solvent system (e.g., 100% Hexane or a high hexane/ethyl acetate ratio). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified this compound.

Workflow for Column Chromatography Purification:

G start Crude this compound prep_column Prepare Silica Gel Column start->prep_column load_sample Load Crude Product prep_column->load_sample elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc monitor_tlc->elute Continue elution combine_pure Combine Pure Fractions monitor_tlc->combine_pure Identify pure fractions evaporate Evaporate Solvent combine_pure->evaporate end Pure this compound evaporate->end

Caption: Workflow for Column Chromatography Purification.

Protocol 2: Purification of this compound by Recrystallization

This protocol describes a general method for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Methanol, Water, or a mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.[14]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[7]

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[13]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.[14]

  • Drying: Dry the purified crystals on the filter paper by drawing air through them, and then in a desiccator or a vacuum oven.

Logical Flow for Recrystallization Troubleshooting:

G start Start: Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes troubleshoot_solvent Troubleshoot: Re-evaluate Solvent Choice oiling_out->troubleshoot_solvent No add_seed Troubleshoot: Add Seed Crystal / Scratch Flask oiling_out->add_seed Yes end End: Pure Crystals filter_dry->end add_seed->dissolve

Caption: Troubleshooting Logic for Recrystallization.

Data Presentation

Table 1: Comparison of Purification Methods for this compound
Purification MethodTypical Purity AchievedTypical Recovery YieldAdvantagesDisadvantages
Column Chromatography >99%60-90%High resolution for closely related impurities. Applicable to a wide range of compound polarities.[11]Can be time-consuming and requires larger volumes of solvent. Potential for product loss on the column.
Recrystallization >98%70-95%Simple, cost-effective, and can yield highly pure crystalline material.[13]Dependent on finding a suitable solvent. Not effective for impurities with similar solubility to the product.
Acid-Base Extraction Variable80-98%Effective for removing non-basic or non-acidic impurities.[3]May not remove impurities with similar acid-base properties. Can introduce inorganic salts that need to be removed.

Note: The values presented are typical and can vary significantly depending on the initial purity of the crude material and the specific experimental conditions.

References

Technical Support Center: Cross-Coupling of 2-Pyridine Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the cross-coupling of 2-pyridine nucleophiles. The inherent difficulty, often termed the "2-pyridyl problem," stems from the pyridine nitrogen's ability to act as a ligand and poison the transition-metal catalyst.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with a 2-pyridyl nucleophile failing or giving very low yields?

A1: The primary challenge with 2-pyridyl nucleophiles is the propensity of the pyridine nitrogen's lone pair to coordinate strongly with the palladium catalyst. This coordination can sequester the active catalytic species, effectively poisoning the catalyst and halting or slowing the catalytic cycle.[4][5] Other significant issues include the instability of the 2-pyridyl organometallic reagent, particularly 2-pyridyl boron reagents, which are prone to rapid protodeboronation.[6][7][8]

Key Factors Leading to Low Yields:

  • Catalyst Poisoning: The 2-pyridyl nitrogen binds to the Pd(II) center, inhibiting subsequent steps of the catalytic cycle.[5]

  • Reagent Instability: 2-pyridyl boronic acids and their esters are notoriously unstable and susceptible to decomposition via protodeboronation, especially in the presence of aqueous bases.[6][7][9]

  • Slow Transmetalation: The electron-deficient nature of the pyridine ring can lead to a slow transfer of the pyridyl group from the organometallic reagent (e.g., boron, zinc) to the palladium catalyst.[8]

  • Sub-optimal Reaction Conditions: Incorrect choice of ligand, base, solvent, or temperature can exacerbate the above issues.

Q2: Which cross-coupling reaction is best suited for 2-pyridyl nucleophiles?

A2: While Suzuki-Miyaura coupling is widely used, it is particularly challenging for 2-pyridyl substrates due to the instability of the boron reagents.[2][10] The Negishi (organozinc) and Stille (organotin) couplings often provide more reliable alternatives.

  • Negishi Coupling: 2-Pyridylzinc reagents are generally more reactive and less prone to the decomposition pathways that plague their boronate counterparts.[10][11] Recently, solid, moderately air-stable 2-pyridylzinc reagents have been developed, combining the reliability of organozincs with the operational simplicity of boronates.[10][12][13]

  • Stille Coupling: 2-Pyridylstannanes are also effective and can provide robust, high-yielding reactions.[14] However, the high toxicity of organotin compounds is a significant drawback.[15][16]

  • Alternative Suzuki Reagents: If pursuing a Suzuki-Miyaura coupling, consider using more stable boron reagents like MIDA boronates, triolborate salts, or pyridine sulfinates, which have shown improved performance.[6][17][18][19]

Q3: How do I choose the right ligand and catalyst for my 2-pyridyl coupling?

A3: The ligand plays a critical role in stabilizing the catalyst and promoting the desired reaction pathway over catalyst deactivation.

  • Ligand Choice: Bulky, electron-rich phosphine ligands are generally preferred. These ligands accelerate the rate-determining reductive elimination step and can sterically hinder the pyridine nitrogen from binding to the palladium center.[5] Widely successful ligands include Buchwald-type biarylphosphines (e.g., XPhos, SPhos, RuPhos) and bulky trialkylphosphines (e.g., PCy₃).[5][7][17]

  • Catalyst Choice: Using a Pd(0) source (e.g., Pd₂(dba)₃) or an efficient pre-catalyst is often more effective than standard Pd(II) sources like Pd(OAc)₂ or PdCl₂.[4][20] Pd(II) species are known to coordinate strongly with pyridines, leading to catalyst poisoning, whereas Pd(0) has a weaker affinity.[4]

Troubleshooting Guides

This section provides structured guidance for common experimental problems.

Problem 1: Low or No Product Formation in Suzuki-Miyaura Coupling

If you observe primarily unreacted starting materials or significant decomposition, follow this workflow.

G cluster_workflow Troubleshooting Workflow: Suzuki-Miyaura Coupling start Low Yield / No Reaction q1 Is Protodeboronation a major byproduct? start->q1 s1 Switch to a more stable boron reagent: - MIDA Boronate - Trifluoroborate Salt - Pyridyl Sulfinate q1->s1 Yes s2 Use anhydrous conditions and a non-aqueous base (e.g., K₃PO₄, CsF). q1->s2 q2 Are starting materials largely unreacted? q1->q2 No s1->q2 s3 Catalyst Poisoning Likely. 1. Switch to bulky, electron-rich ligand (XPhos, SPhos). 2. Use a Pd(0) source (Pd₂(dba)₃). 3. Increase catalyst loading. q2->s3 Yes s4 Increase reaction temperature and/or time. q2->s4 Consider

Troubleshooting workflow for 2-pyridyl Suzuki-Miyaura coupling.
Problem 2: Reaction is Sluggish or Stalls in Negishi/Stille Coupling

Even with more robust organometallics, reactions can fail to reach completion.

Q: My Negishi coupling with a 2-pyridylzinc reagent is not working. What should I check first? A:

  • Reagent Quality: Although more stable than boronates, organozinc reagents can degrade. Ensure they were prepared correctly and stored under an inert atmosphere. Consider using recently developed solid, air-stable pivalate or dioxanate forms.[10][12]

  • Catalyst/Ligand System: While some simple 2-pyridylzinc reagents couple with Pd(PPh₃)₄, more complex substrates often benefit from more active catalysts.[11] A combination of a Pd(0) source like Pd₂(dba)₃ and a bulky phosphine ligand (e.g., XPhos) is a powerful system for coupling with challenging aryl chlorides.[11][17]

  • Additives: In some Negishi couplings, the presence of lithium or magnesium salts from the organozinc preparation is crucial for efficient transmetalation. Salt-free reagents may perform poorly.[21]

Q: My Stille coupling is producing significant homocoupling of the 2-pyridylstannane. How can I prevent this? A:

  • Oxygen Exclusion: Rigorously degas all solvents and maintain a strict inert atmosphere. Oxygen can promote homocoupling side reactions.[22]

  • Additives: The addition of a copper(I) co-catalyst (e.g., CuI) can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.[16]

  • Reaction Temperature: Lowering the reaction temperature may help suppress the rate of homocoupling relative to the cross-coupling pathway.

Data & Protocols

Table 1: Comparison of Nucleophiles in 2-Pyridyl Cross-Coupling

This table summarizes general trends in reactivity and stability for common 2-pyridyl nucleophiles.

Nucleophile TypeCoupling ReactionAdvantagesDisadvantagesKey References
Boronic Acid/Ester Suzuki-MiyauraWide commercial availability; low toxicity of boron reagents.Prone to protodeboronation; often low reactivity.[2][10][1][6][8]
Organozinc NegishiHigh reactivity; tolerates many functional groups; avoids protodeboronation.[10]Traditionally requires anhydrous, inert conditions for preparation and use.[10][11][12]
Organotin StilleGenerally stable reagents; robust and high-yielding reactions.[14]High toxicity of tin compounds and byproducts.[15][16][14][15]
Sulfinate Salt DesulfinativeBench-stable, solid reagents; excellent scope and functional group tolerance.[18]Requires slightly higher temperatures (150 °C).[18][19]
Experimental Protocols

Protocol 1: General Procedure for Negishi Coupling of 2-Pyridylzinc Reagents

This protocol is adapted for moderately air-stable solid 2-pyridylzinc reagents and is effective for a range of aryl halides.[10][17]

  • Reagents & Setup:

    • 2-Pyridylzinc reagent (solid pivalate or dioxanate, 1.3 equiv.)

    • Aryl/Heteroaryl Halide (1.0 equiv.)

    • Pd₂(dba)₃ (1-2 mol%)

    • XPhos (2.5-5 mol%)

    • Anhydrous THF

  • Procedure:

    • To an oven-dried Schlenk tube, add the aryl halide, 2-pyridylzinc reagent, Pd₂(dba)₃, and XPhos.

    • Seal the tube, and evacuate and backfill with argon or nitrogen (repeat 3 times).

    • Add anhydrous, degassed THF via syringe.

    • Stir the reaction mixture at room temperature or heat to 50-80 °C for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Suzuki-Miyaura Coupling using a Stable Boron Reagent

This protocol uses a stable lithium triisopropyl 2-pyridylboronate, which shows improved performance over standard boronic acids.[8]

  • Reagents & Setup:

    • Lithium triisopropyl 2-pyridylboronate (1.5 equiv.)

    • Aryl/Heteroaryl Bromide or Chloride (1.0 equiv.)

    • Pd₂(dba)₃ (1.5 mol%)

    • (t-Bu)₂P(OH) (SPhos precursor) or similar bulky ligand (L:Pd ratio = 3:1)

    • Potassium Fluoride (KF, 3.0 equiv.)

    • Anhydrous 1,4-Dioxane

  • Procedure:

    • In a glovebox or under a positive flow of inert gas, add the aryl halide, boronate reagent, KF, Pd₂(dba)₃, and ligand to a dry reaction vessel.

    • Add anhydrous, degassed 1,4-dioxane.

    • Seal the vessel and heat the reaction mixture to 100 °C for 12-24 hours, with vigorous stirring.

    • Monitor the reaction by GC-MS or LC-MS.

    • After cooling, dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water and brine, dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify by column chromatography.

Visualizing the "2-Pyridyl Problem"

The core challenge is the deactivation of the palladium catalyst. The diagram below illustrates how the 2-pyridyl nucleophile can intercept and poison the active Pd(II) intermediate in the catalytic cycle.

G cluster_cycle Catalytic Cycle vs. Poisoning Pathway pd0 Pd(0)L₂ (Active Catalyst) pd_oxid Ar-Pd(II)-X(L₂) (Oxidative Adduct) pd0->pd_oxid Oxidative Addition (+ Ar-X) pd_trans Ar-Pd(II)-Py(L₂) (Transmetalated) pd_oxid->pd_trans Transmetalation (+ Py-M) poisoned_complex Py-Pd(II)-X(L) (Poisoned Complex) INACTIVE pd_oxid->poisoned_complex Catalyst Poisoning pd_trans->pd0 Reductive Elimination product Ar-Py (Product) pd_trans->product poison 2-Pyridyl Nucleophile (Py-M) poison->pd_oxid

Catalyst poisoning by a 2-pyridyl nucleophile.

References

Technical Support Center: Catalyst Selection for Hindered Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding catalyst selection for sterically hindered Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during hindered Suzuki coupling experiments.

Q1: My hindered Suzuki coupling reaction shows low to no yield. What are the primary factors to investigate?

A1: Low conversion in sterically demanding Suzuki couplings is a frequent challenge. The primary factors to investigate are the catalyst system (palladium precursor and ligand), the base, and the reaction temperature. Steric hindrance can significantly slow down the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2]

Here’s a systematic approach to troubleshooting:

  • Evaluate the Catalyst System: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[1] It is crucial to switch to a bulkier, more electron-rich ligand. These ligands promote the formation of a highly reactive, monoligated palladium(0) species, which is more effective in the oxidative addition of hindered aryl halides and facilitates the difficult reductive elimination step.[1][2]

    • Recommended Ligands:

      • Buchwald Phosphine Ligands: SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[2]

      • N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy, even with tetra-ortho-substituted biaryls.[2][3][4]

      • Specialized Ligands: For particularly challenging couplings, consider ligands like BI-DIME or AntPhos.[2][5]

  • Assess the Base: The choice of base is critical for activating the boronic acid for transmetalation.

    • Recommendation: Use a moderately strong base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[2][4] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[2]

  • Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. A careful balance is necessary. Typical temperature ranges are between 80-110 °C.[6]

Q2: I am observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?

A2: Homocoupling of the boronic acid is a common side reaction, often caused by the presence of oxygen or certain palladium(II) species in the reaction mixture.[6]

Troubleshooting Steps:

  • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed to remove oxygen.[6]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can be beneficial. If using a Pd(II) source, its reduction to Pd(0) can sometimes be inefficient, leading to side reactions.[6]

  • Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[6]

Q3: My boronic acid is unstable and I'm seeing a lot of protodeboronation. What are my options?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major side reaction, especially with electron-deficient or unstable boronic acids.[7]

Strategies to Minimize Protodeboronation:

  • Use Milder Bases: Strong bases can promote protodeboronation. Consider using milder bases like K₃PO₄ or KF.[7]

  • Anhydrous Conditions: Water can be a proton source for this side reaction. Running the reaction under anhydrous conditions can be beneficial.[7]

  • More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate. These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[6][7]

  • Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[7]

Q4: Can I use sterically hindered aryl chlorides as coupling partners?

A4: Yes, but aryl chlorides are generally less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond. To successfully couple hindered aryl chlorides, a highly active catalyst system is usually required.[8]

  • Recommended Catalysts: The use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or specific NHC-palladium complexes is often necessary to achieve good yields with these less reactive electrophiles.[2][9]

Data Presentation: Catalyst Performance in Hindered Suzuki Couplings

The following tables summarize the performance of various catalyst systems in sterically hindered Suzuki-Miyaura coupling reactions.

Table 1: Comparison of Buchwald Ligands for the Coupling of Hindered Aryl Chlorides

EntryAryl HalideBoronic AcidLigandBaseSolventTemp (°C)Yield (%)
12,4,6-TrimethylchlorobenzenePhenylboronic acidSPhosK₃PO₄Toluene10095
22,4,6-TrimethylchlorobenzenePhenylboronic acidXPhosK₃PO₄Toluene10092
32-Chlorotoluene2,6-Dimethylphenylboronic acidSPhosK₃PO₄TolueneRT94
4Chloromesitylene2,6-Dimethylphenylboronic acidXPhosK₃PO₄Toluene10098

Data compiled from various sources for illustrative comparison. Conditions may vary.

Table 2: Performance of NHC Ligands in Hindered Suzuki Couplings

EntryAryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)
11-Bromo-2,6-dimethylbenzeneMesitylboronic acidPEPPSI-IPrK₃PO₄Dioxane8095
21-Bromo-2,4,6-triisopropylbenzene2,6-Dimethylphenylboronic acid(IPent-H)₂Pd₂Cl₆t-BuOKDioxane100>99[3][4]
3Chloromesitylene2,6-Dimethylphenylboronic acid(IPr*-H)₂Pd₂Cl₆KOHDioxane10084[3]
42-Chloro-1,3,5-trimethylbenzene2-Isopropylphenylboronic acidPd-NHC systemK₃PO₄Toluene10078

Data compiled from various sources for illustrative comparison. Conditions may vary.

Experimental Protocols

General Protocol for a Hindered Suzuki-Miyaura Coupling Reaction

This protocol provides a general starting point and should be optimized for specific substrates.

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a palladacycle)

  • Bulky phosphine ligand (e.g., SPhos, XPhos) or NHC ligand precursor

  • Aryl halide (1.0 equiv)

  • Boronic acid or boronate ester (1.2–1.5 equiv)

  • Base (e.g., K₃PO₄, Cs₂CO₃, t-BuOK; 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 1-2 mol%) and the ligand (e.g., 2-4 mol%). Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[6]

  • Reagent Addition: Under the inert atmosphere, add the aryl halide, the boronic acid or ester, and the base.[6]

  • Solvent Addition: Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[6]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[6]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reactions with sterically hindered substrates may require extended reaction times (12-24 hours).[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography.[6]

Visualizations

Suzuki_Coupling_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L_n-R² transmetalation->pd_intermediate r2b R²-B(OR)₂ r2b->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low/No Yield in Hindered Suzuki Coupling check_catalyst Is the catalyst system optimal for hindered substrates? start->check_catalyst change_ligand Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos, NHC) check_catalyst->change_ligand No check_base Is the base appropriate? check_catalyst->check_base Yes change_ligand->check_base change_base Try a stronger or milder base (e.g., K₃PO₄, Cs₂CO₃, t-BuOK) check_base->change_base No check_conditions Are reaction conditions optimized? check_base->check_conditions Yes change_base->check_conditions optimize_temp Optimize temperature (80-110 °C) check_conditions->optimize_temp No check_side_reactions Are there significant side reactions? check_conditions->check_side_reactions Yes optimize_temp->check_side_reactions troubleshoot_homocoupling Address Homocoupling: - Rigorous degassing - Use Pd(0) source check_side_reactions->troubleshoot_homocoupling Homocoupling troubleshoot_deboronation Address Protodeboronation: - Milder base - Anhydrous conditions - Stable boron reagent check_side_reactions->troubleshoot_deboronation Protodeboronation success Successful Coupling check_side_reactions->success No major side reactions troubleshoot_homocoupling->success troubleshoot_deboronation->success

Caption: A troubleshooting workflow for low-yield hindered Suzuki couplings.

References

Technical Support Center: Synthesis of 4-Arylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-arylpyridines. Our focus is on practical solutions to common challenges, particularly the suppression of impurities in common synthetic routes.

Troubleshooting Guides & FAQs

This section addresses specific issues users may encounter during the synthesis of 4-arylpyridines, with a focus on two primary methods: the Suzuki-Miyaura Coupling and the Kröhnke Pyridine Synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. However, the synthesis of 4-arylpyridines via this method can be prone to the formation of several key impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the Suzuki-Miyaura synthesis of 4-arylpyridines?

A1: The two most prevalent impurities are:

  • Homocoupled Byproducts: Formation of a biaryl from the coupling of two boronic acid/ester molecules.

  • Ligand-Derived Impurities: Incorporation of an aryl group from the phosphine ligand of the palladium catalyst into the product structure.[1]

Troubleshooting Common Impurities

Issue 1: High Levels of Homocoupling Byproduct

Cause: Homocoupling is primarily caused by the presence of dissolved oxygen or an excess of Pd(II) species in the reaction mixture. Oxygen can reoxidize the active Pd(0) catalyst to Pd(II), which can then promote the unwanted homocoupling of the boronic acid.

Solutions:

  • Rigorous Exclusion of Oxygen: Deoxygenating the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial. A common technique is to bubble nitrogen gas through the solvent prior to adding the catalyst.[2][3]

  • Addition of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to reduce any Pd(II) species to the active Pd(0) catalyst, thus minimizing the pathway for homocoupling.[2][3]

Quantitative Data on Homocoupling Suppression

EntryConditionDimer Impurity (%)
1Standard Conditions (No special precautions)~5-10% (typical)
2Nitrogen Subsurface Sparge<1%[2]
3Addition of Potassium Formate (1.2 equiv)<0.1%[2]
4Nitrogen Sparge + Potassium Formate<0.1%[2]

Issue 2: Presence of Phenylated Impurities from Phosphine Ligands

Cause: Aryl groups from phosphine ligands (e.g., triphenylphosphine in Pd(PPh₃)₄) can be transferred during the catalytic cycle, leading to the formation of an undesired phenylated pyridine impurity.[1]

Solutions:

  • Choice of Ligand: Using ligands that are less prone to aryl transfer, such as those with bulky alkyl groups or specific chelating backbones, can mitigate this issue.

  • Optimized Reaction Conditions: Adjusting the base and solvent system can significantly suppress the formation of these impurities. For instance, using a weaker base like cesium carbonate (Cs₂CO₃) in place of potassium carbonate (K₂CO₃) has been shown to be effective.[1]

Quantitative Data on Ligand-Derived Impurity Suppression

MethodBaseSolventDesired Product Yield (%)Phenylated Byproduct (%)
A (Standard) K₂CO₃Toluene/H₂O86.20.25
B (Optimized) Cs₂CO₃CPME/H₂O97.8Not Detected

Data adapted from a study on the Suzuki-Miyaura coupling of a pyridine boronate with an aryl iodide.[1]

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing polysubstituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds. While generally a clean reaction, low yields and side products can be encountered.[4]

Frequently Asked Questions (FAQs)

Q1: My Kröhnke synthesis has a very low yield. What are the common causes?

A1: Low yields can often be attributed to several factors:

  • Purity of Starting Materials: The α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound must be pure. The salt should be completely dry.[5]

  • Reaction Temperature: The temperature needs to be optimized. Too low, and the reaction may not proceed; too high, and decomposition or side reactions can occur. A typical range is 80-140 °C.[5]

  • Stoichiometry: Incorrect molar ratios of the reactants can lead to the formation of side products and consume the starting materials.[5]

Troubleshooting Low Yields and Side Products

Issue: Low Yield and/or Formation of Michael Addition or Self-Condensation Products

Cause: Incomplete cyclization can lead to the accumulation of the intermediate 1,5-dicarbonyl (Michael adduct). Additionally, the α,β-unsaturated carbonyl can undergo self-condensation, especially at elevated temperatures.

Solutions:

  • Optimize Reaction Conditions: Experiment with different solvents and temperatures. Glacial acetic acid often works well as it also acts as a catalyst.[5] Solvent-free conditions at elevated temperatures have also been shown to give high yields for some substrates.[1]

  • Control Reagent Addition: In some cases, slow addition of the α,β-unsaturated carbonyl to the reaction mixture can minimize self-condensation.

  • Ensure Sufficient Ammonium Source: An adequate amount of the nitrogen source, typically ammonium acetate, is crucial for the cyclization step.[1]

Quantitative Data on Solvent-Free Kröhnke Synthesis of 2,4,6-Triarylpyridines

EntryArAr'Yield (%)
1PhPh97
24-Cl-PhPh94
34-MeO-PhPh95
4Ph4-Cl-Ph97
5Ph4-NO₂-Ph93

Reaction Conditions: Chalcone (1 equiv), Ammonium Acetate (excess), 100 °C, 4h, solvent-free.[6]

Alternative Synthetic Routes

While Suzuki-Miyaura and Kröhnke are common, other methods can be employed for the synthesis of 4-arylpyridines.

  • Negishi Coupling: This method involves the coupling of an organozinc compound with an organic halide. It offers a broad substrate scope but requires the preparation of often sensitive organozinc reagents.

  • C-H Arylation: Direct arylation of the pyridine C-H bond is an atom-economical approach. However, controlling the regioselectivity can be a significant challenge, often requiring specific directing groups or catalyst systems.[7]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling for Suppression of Ligand-Derived Impurities

This protocol is adapted from a method developed to minimize phenylated impurities.[1]

Materials:

  • 4-Pyridineboronic acid pinacol ester (1.0 equiv)

  • Aryl iodide (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Cyclopentyl methyl ether (CPME)

  • Water

Procedure:

  • To a solution of the 4-pyridineboronic acid pinacol ester and aryl iodide in a CPME/H₂O (3:1) mixture, add Cs₂CO₃.

  • Deoxygenate the mixture by bubbling argon through it for 15 minutes.

  • Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.

  • Heat the reaction mixture at 80 °C for 1 hour under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Solvent-Free Kröhnke Synthesis of 2,4,6-Triarylpyridines

This one-pot protocol is a high-yielding and environmentally friendly approach.[6]

Materials:

  • Substituted Chalcone (1.0 equiv)

  • Ammonium Acetate (5.0 equiv)

  • Acetic Acid (catalytic amount)

Procedure:

  • In a flask, thoroughly mix the chalcone, ammonium acetate, and a catalytic amount of glacial acetic acid.

  • Heat the solvent-free mixture at 100 °C for 4 hours. The mixture will melt and then solidify as the reaction proceeds.

  • Cool the reaction to room temperature.

  • Add water to the solid mass and break it up.

  • Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,6-triarylpyridine.

Visualizations

Suzuki_Miyaura_Troubleshooting start High Impurity Levels in 4-Arylpyridine Synthesis (Suzuki-Miyaura) impurity_type Identify Impurity Type start->impurity_type homocoupling Homocoupling Byproduct (Ar-Ar from Boronic Acid) impurity_type->homocoupling  Biaryl Detected ligand_impurity Ligand-Derived Impurity (e.g., Phenylated Pyridine) impurity_type->ligand_impurity  Unexpected Aryl Group cause_homo Cause: - Dissolved Oxygen - Excess Pd(II) homocoupling->cause_homo cause_ligand Cause: Aryl group transfer from phosphine ligand ligand_impurity->cause_ligand solution_homo_1 Solution 1: Rigorous O₂ Exclusion (Nitrogen/Argon Sparge) cause_homo->solution_homo_1 solution_homo_2 Solution 2: Add Mild Reducing Agent (e.g., Potassium Formate) cause_homo->solution_homo_2 solution_ligand_1 Solution 1: Optimize Base/Solvent (e.g., Cs₂CO₃ in CPME/H₂O) cause_ligand->solution_ligand_1 solution_ligand_2 Solution 2: Choose Alternative Ligand (bulky alkylphosphine) cause_ligand->solution_ligand_2 end_product Pure 4-Arylpyridine solution_homo_1->end_product solution_homo_2->end_product solution_ligand_1->end_product solution_ligand_2->end_product Krohnke_Workflow cluster_reactants Reactants ketone α-Pyridinium Methyl Ketone Salt reaction Kröhnke Reaction (Heat, Solvent or Solvent-Free) ketone->reaction enone α,β-Unsaturated Carbonyl enone->reaction ammonium Ammonium Acetate ammonium->reaction workup Work-up (Cool, Precipitate/Extract) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product Pure 4-Arylpyridine purification->product

References

Technical Support Center: Suzuki-Miyaura Coupling of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the critical role of solvents when coupling pyridine substrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues and questions encountered during the Suzuki-Miyaura coupling of pyridines.

Q1: My reaction with a pyridine substrate shows very low or no yield. What are the most common solvent-related causes?

A1: Low or no product formation is a frequent challenge, especially with less reactive chloropyridines.[1] The solvent system plays a crucial role in the reaction's success.[2][3]

  • Inappropriate Solvent Choice: The solvent must effectively dissolve the reactants and stabilize the palladium catalyst.[2][4] Common choices include ethereal solvents like 1,4-dioxane and THF, or aromatic solvents like toluene, often with water as a co-solvent.[4][5][6] For some systems, alcohols like isopropanol have been shown to dramatically improve yields compared to dioxane.[7]

  • Poor Reagent Solubility: If your aryl halide or boronic acid has poor solubility, even in standard solvents, the reaction rate will be severely limited.[4] Consider screening a range of solvents or increasing the reaction temperature.[4] Polar aprotic solvents like DMF can be effective for poorly soluble substrates.[4]

  • Presence of Water/Impurities: Water isn't always detrimental and is often added to dissolve the inorganic base.[4][5] However, excessive water or impurities in the solvent can lead to protodeboronation, a side reaction that consumes the boronic acid.[8] It is crucial to use anhydrous solvents when the protocol demands it.[8]

  • Catalyst Poisoning by Pyridine: The Lewis basic nitrogen on the pyridine substrate can coordinate to the palladium catalyst, inhibiting its activity.[5][9] The choice of solvent can influence these interactions. In some cases, adding a Lewis acid like B(OMe)₃ can bind to the pyridine, freeing up the palladium catalyst.[5]

Q2: I'm observing significant byproduct formation. How can the solvent contribute to side reactions like protodeboronation and homocoupling?

A2: Byproduct formation is a common issue that can often be mitigated by adjusting the solvent system.

  • Protodeboronation (Pyridine Formation): This is the cleavage of the C-B bond of your boronic acid by a proton source (like water), which removes it from the catalytic cycle.[1][8] This is a particular problem for unstable 2-pyridylboronic acids.[10]

    • Solution: While aqueous bases are common, using thoroughly dried solvents and reagents can prevent this side reaction.[8] If using a mixed solvent system like Dioxane/H₂O, carefully optimizing the water content is key.

  • Homocoupling (Bipyridine Formation): This side reaction, often promoted by the presence of oxygen, involves the coupling of two boronic acid molecules.[2][8]

    • Solution: The most critical step is the rigorous exclusion of oxygen.[8] Ensure your solvents are thoroughly degassed before use by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1][8]

Q3: How does the addition of water as a co-solvent affect the reaction?

A3: Water is frequently used as a co-solvent in Suzuki-Miyaura reactions for several reasons:

  • Dissolving the Base: It helps to dissolve the inorganic bases (e.g., K₂CO₃, K₃PO₄) that are essential for the transmetalation step.[4][5]

  • Activating Boronic Species: Water can participate in the activation of the boronic acid, facilitating its transfer to the palladium catalyst.[5]

  • Biphasic Systems: For substrates soluble in organic solvents, a biphasic system like Toluene/H₂O or Dioxane/H₂O is standard.[4][11] In such cases, vigorous stirring or the use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be crucial to accelerate the reaction by improving mass transfer between the two phases.[4]

However, as mentioned, the amount of water must be controlled to avoid excessive protodeboronation.[8]

Q4: Are there "greener" solvent alternatives to commonly used solvents like dioxane and DMF?

A4: Yes, the development of more environmentally benign conditions is an active area of research.

  • Propylene Carbonate (PC): PC has been shown to be an effective and greener alternative solvent for the Suzuki-Miyaura reaction, in some cases providing good to excellent yields.[6][12]

  • 2-Me-THF and t-Amyl alcohol: These solvents are considered greener alternatives and have been successfully used in nickel-catalyzed Suzuki-Miyaura couplings of heterocyclic substrates.[13]

  • Water: Performing the reaction in aqueous media is a highly attractive "green" option and has been shown to be effective for certain substrates, sometimes even without a ligand.[6][11]

Q5: Can the solvent influence the chemoselectivity of the reaction if my pyridine substrate has multiple reactive sites?

A5: Yes, the solvent can have a profound impact on chemoselectivity. For example, in the coupling of chloroaryl triflates, polar solvents like acetonitrile (MeCN) or DMF can favor reaction at the C-OTf bond, while nonpolar solvents like THF or toluene, and even some polar solvents like water and alcohols, favor reaction at the C-Cl bond.[3] This switch is thought to be related to the ability of certain polar solvents to stabilize different palladium catalyst species.[3]

Data Presentation: Solvent and Base Effects

The choice of solvent and base are interconnected and can dramatically influence the reaction outcome. The following tables summarize findings from various studies on the Suzuki-Miyaura coupling of pyridines.

Table 1: Effect of Different Solvents on Yield

Solvent System Base Temperature (°C) Yield (%) Notes
1,4-Dioxane/H₂O K₂CO₃ 100 80 A common and effective mixed aqueous system.[11]
Toluene K₃PO₄ 110 Varies A standard non-polar solvent.[11]
H₂O/DMF Na₂CO₃ 60 76 Aqueous "green" conditions can be highly effective.[11]
THF KF 50 Moderate A polar aprotic solvent suitable for lower temperature reactions.[11]
Isopropanol (i-PrOH) Cs₂CO₃ - High Was found to be superior to dioxane and other solvents for a specific 2-pyridyl system.[7]
Propylene Carbonate (PC) K₂CO₃ 100 Good to Excellent A greener solvent alternative that can provide high yields.[11]

| Dioxane | Cs₂CO₃ | - | Moderate | Dioxane was found to be a better solvent than isopropanol for certain boronic esters.[7] |

Table 2: Effect of Different Bases on Yield

Base Solvent Temperature (°C) Yield (%) Notes
K₃PO₄ 1,4-Dioxane 80 Good to Excellent Often provides good yields, especially for challenging couplings.[11]
K₂CO₃ 1,4-Dioxane/H₂O 100 80 A common and generally effective base.[11]
Cs₂CO₃ Dioxane or i-PrOH - High A strong base that is often very effective for difficult transformations.[7]
Na₂CO₃ H₂O/DMF 60 76 Effective for some electron-deficient chloropyridines.[11]

| LiOᵗBu | Dioxane/H₂O | 100 | 94 | A very strong base, effective for exhaustive coupling of polychlorinated pyridines.[11] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine

This protocol is a general starting point adapted for coupling challenging chloropyridine substrates, which often require more active catalytic systems.

1. Reagent Preparation and Degassing:

  • Ensure all glassware is oven- or flame-dried to remove moisture.

  • Thoroughly degas the chosen solvent (e.g., 1,4-dioxane) by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or by using three freeze-pump-thaw cycles.[8]

2. Reaction Setup:

  • To the dried reaction vessel under an inert atmosphere, add the chloropyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid or boronate ester (1.2–1.5 mmol, 1.2–1.5 equiv.), and a finely powdered, anhydrous base (e.g., K₃PO₄, 2.0–3.0 mmol, 2.0–3.0 equiv.).[4][11]

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate ligand (e.g., a bulky, electron-rich phosphine like SPhos or XPhos, 2-5 mol%).[1]

  • Add the degassed solvent (e.g., 5-10 mL) via syringe.[10]

3. Reaction Execution:

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80–120 °C).[4][10]

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can vary from a few hours to 24 hours.[10]

4. Workup and Purification:

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water or a saturated aqueous solution (e.g., NH₄Cl) and extracting with an organic solvent (e.g., ethyl acetate).[10]

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.[10]

Visualizations

Troubleshooting_Workflow start Low or No Yield Observed q_catalyst Is the catalyst system active enough for pyridines? start->q_catalyst s_catalyst Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos). Increase catalyst loading. q_catalyst->s_catalyst No q_solvent Is the solvent appropriate? Are reagents soluble? q_catalyst->q_solvent Yes s_catalyst->q_solvent s_solvent Screen different solvents (Dioxane, Toluene, i-PrOH). Increase temperature. Use a co-solvent (e.g., water) if needed. q_solvent->s_solvent No q_base Is the base effective? q_solvent->q_base Yes s_solvent->q_base s_base Screen different bases (K₃PO₄, Cs₂CO₃). Ensure base is anhydrous and finely ground. q_base->s_base No q_degas Is the system properly degassed? (Homocoupling observed?) q_base->q_degas Yes s_base->q_degas s_degas Thoroughly degas solvents (sparge or freeze-pump-thaw). Use flame-dried glassware. q_degas->s_degas No end_node Reaction Optimized q_degas->end_node Yes s_degas->end_node Solvent_Selection_Logic start Solvent Selection for Pyridine Suzuki Coupling solubility Reagent Solubility start->solubility polarity Solvent Polarity & Type start->polarity base_sol Base Solubility start->base_sol side_rxn Side Reaction Mitigation start->side_rxn solubility->polarity sol_options Aprotic: Dioxane, THF, Toluene Protic: i-PrOH, Water 'Green': 2-MeTHF, PC polarity->sol_options base_options Aqueous System (e.g., Dioxane/H₂O) - Dissolves inorganic base (K₃PO₄) - May require Phase Transfer Catalyst base_sol->base_options protodeboronation Protodeboronation Risk: - Use anhydrous solvents - Control water content side_rxn->protodeboronation

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 4-(pyridin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-(pyridin-2-yl)phenol against its constituent aromatic precursors, phenol and 2-phenylpyridine. This information is crucial for researchers and scientists engaged in the synthesis, characterization, and quality control of this and related compounds in the fields of medicinal chemistry and materials science.

Chemical Structure and Numbering

To facilitate the interpretation of the NMR data, the chemical structure of this compound with the standard numbering convention for the aromatic rings is presented below.

G cluster_0 Characterization Workflow synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr_analysis NMR Analysis (1H, 13C) purification->nmr_analysis ms_analysis Mass Spectrometry (MS) purification->ms_analysis ir_analysis Infrared (IR) Spectroscopy purification->ir_analysis data_interpretation Data Interpretation and Structure Confirmation nmr_analysis->data_interpretation ms_analysis->data_interpretation ir_analysis->data_interpretation comparison Comparison with Reference Spectra data_interpretation->comparison final_report Final Characterization Report comparison->final_report

Unveiling the Solid State: A Comparative Guide to the Crystal Structures of 4-(Pyridin-2-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional arrangement of molecules in a crystal lattice is paramount for predicting physicochemical properties, designing new materials, and developing effective pharmaceuticals. This guide provides a comparative analysis of the crystal structures of several 4-(pyridin-2-yl)phenol derivatives, offering a valuable resource for those working with these and related compounds.

The arrangement of molecules in a solid state, dictated by intermolecular interactions, profoundly influences a compound's solubility, stability, and bioavailability. Here, we delve into the crystallographic data of various derivatives of this compound, a versatile scaffold in medicinal chemistry and materials science. This guide summarizes key quantitative data in structured tables, details the experimental protocols for their characterization, and visualizes complex relationships through clear diagrams.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for a selection of this compound derivatives, allowing for a direct comparison of their solid-state structures.

Table 1: Crystallographic Data for Terpyridine and Schiff Base Derivatives

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
4-([2,2':6',2''-terpyridin]-4'-yl)phenol (TpyOH)C₂₁H₁₅N₃OOrthorhombicP 2₁ 2₁ 2₁4.791016.12520.85090.0090.0090.004[1]
(E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenolC₁₉H₁₇N₃O---------[2]

Further data for the Schiff base derivative was not available in the provided search results.

Table 2: Crystallographic Data for Pyridin-4-ylmethoxy Phenol Derivatives

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
2-(pyridin-4-ylmethoxy)phenol (Polymorph II)C₁₂H₁₁NO₂OrthorhombicPbca23.3985.83437.393490.001009.34[3]
3-(pyridin-4-ylmethoxy)phenolC₁₂H₁₁NO₂MonoclinicP2₁/c6.65519.116017.0039100.5011014.314[4]

Key Intermolecular Interactions

The stability of the crystal lattices of this compound derivatives is predominantly governed by a network of non-covalent interactions. Analysis of the reported structures reveals the prevalence of the following interactions:

  • O-H···N Hydrogen Bonds: A classic and strong interaction where the hydroxyl group of the phenol moiety acts as a hydrogen bond donor to the nitrogen atom of the pyridine ring of an adjacent molecule. This is a recurring motif observed in the crystal packing of these compounds.[2][3][4]

  • π-π Stacking Interactions: The aromatic pyridine and phenol rings facilitate attractive, non-covalent interactions between electron-rich and electron-poor regions of adjacent molecules, contributing significantly to the overall crystal packing.[5]

  • C-H···π Interactions: Weaker hydrogen bonds where a carbon-hydrogen bond interacts with the π-system of an aromatic ring are also observed, further stabilizing the three-dimensional structure.[2][6]

The interplay of these interactions dictates the final crystal packing and, consequently, the material's properties.

Experimental Protocols

The determination of the crystal structures of the compared derivatives follows a well-established workflow. Below are the generalized experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis.

Synthesis and Crystallization

The synthesis of this compound derivatives often involves standard organic chemistry reactions. For instance, Schiff base derivatives can be prepared through the condensation of an appropriate amine with an aldehyde.[2] The terpyridine derivative, 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, was synthesized using the Kröhnke reaction.[5]

Crystallization is a critical step for obtaining single crystals suitable for X-ray diffraction. A common method involves dissolving the synthesized compound in a suitable solvent, such as methanol, and allowing the solvent to evaporate slowly at room temperature.[2][3]

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure of a compound. The general procedure is as follows:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on the crystal's internal structure. The intensity and position of the diffracted beams are recorded by a detector.[4]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield the final, accurate crystal structure.[2][4]

Visualizing the Workflow and Interactions

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction Analysis start Starting Materials reaction Chemical Reaction start->reaction purification Purification reaction->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation data_collection Data Collection crystal_formation->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Caption: Workflow for Crystal Structure Analysis.

G cluster_mol1 Molecule A cluster_mol2 Molecule B phenol_A Phenol Ring OH_A O-H phenol_B Phenol Ring phenol_A->phenol_B π-π Stacking pyridine_A Pyridine Ring pyridine_A->phenol_B C-H···π Interaction N_B N OH_A->N_B O-H···N Hydrogen Bond pyridine_B Pyridine Ring

References

Comparative Biological Activity of Phenylpyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in drug discovery and medicinal chemistry, understanding the structure-activity relationships of heterocyclic compounds is of paramount importance. Phenylpyridines, which feature a phenyl group attached to a pyridine ring, represent a privileged scaffold in the development of therapeutic agents. The isomeric position of the phenyl group—at position 2, 3, or 4 of the pyridine ring—can dramatically influence the molecule's physicochemical properties and its interaction with biological targets.

While direct comparative studies on the unsubstituted parent isomers are limited in published literature, extensive research on their derivatives provides critical insights into how this positional isomerism impacts biological efficacy. This guide offers a comparative overview of the biological activities of phenylpyridine isomers, drawing upon experimental data from key derivatives to highlight their therapeutic potential as anticancer agents and enzyme inhibitors.

Data Presentation: Comparative Biological Activity

The biological activity of phenylpyridine derivatives is most commonly quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.[1] The following tables summarize the in vitro activity of various derivatives, categorized by the position of the phenyl substituent.

Table 1: Comparative Anticancer Activity (IC50) of Phenylpyridine Derivatives

Isomer ScaffoldDerivative ClassCancer Cell LineTargetIC50 (µM)Reference
2-Phenylpyridine Platinum(II) ComplexMouse Sarcoma (S-180cisR)N/A< 1.0[2]
N2, N4-diphenylpyridine-2,4-diamineBaf3-EGFRL858R/T790M/C797SEGFR Kinase0.008 - 0.011[3]
3-Phenylpyridine Pyrazolo[3,4-b]pyridineHCT-116 (Colon Carcinoma)N/A3.12 ± 0.11[4]
Pyrazolo[3,4-b]pyridineMCF-7 (Breast Cancer)N/A4.24 ± 0.15[4]
4-Phenylpyridine 4-(4-acetylphenylamino)-quinolineMDA-MB-231 (Breast Cancer)N/A0.04[5]
4-(4-acetylphenylamino)-quinolineSF-295 (CNS Cancer)N/A< 0.01[5]

Table 2: Comparative Enzyme Inhibitory Activity of Phenylpyridine Derivatives

Isomer ScaffoldDerivative ClassTarget EnzymeIC50 / KiReference
3-Phenylpyridine Pyrazolo[3,4-b]pyridineCDK21.630 ± 0.009 µM[4]
4-Phenylpyridine UnsubstitutedNADH Dehydrogenase (Complex I)Correlation between hydrophobicity and IC50 noted[6]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis plate_cells 1. Plate cells in 96-well plate (~1x10^4 cells/well) incubate_24h 2. Incubate for 24h at 37°C plate_cells->incubate_24h add_compounds 3. Add serial dilutions of phenylpyridine derivatives incubate_24h->add_compounds incubate_treat 4. Incubate for another 24-48h add_mtt 5. Add MTT solution (0.5 mg/mL) to each well incubate_treat->add_mtt incubate_mtt 6. Incubate for 4h (Formazan crystal formation) add_mtt->incubate_mtt solubilize 7. Add DMSO to dissolve formazan crystals incubate_mtt->solubilize read_abs 8. Read absorbance at 570 nm solubilize->read_abs calc_ic50 9. Calculate IC50 values read_abs->calc_ic50

Caption: Experimental workflow for determining cytotoxicity (IC50) using the MTT assay.

egfr_pathway cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway egf EGF Ligand egfr EGFR egf->egfr Binds pi3k PI3K egfr->pi3k Activates ras RAS egfr->ras Activates akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation inhibitor Phenylpyridine Derivative (EGFR Inhibitor) inhibitor->egfr Inhibits Phosphorylation

Caption: EGFR signaling pathway and the inhibitory action of phenylpyridine derivatives.

Experimental Protocols

Detailed and reproducible methodologies are essential for the validation of biological data. Below are protocols for key assays used to evaluate the activity of phenylpyridine isomers.

This protocol is used to determine the IC50 value of a compound by measuring its effect on cell viability. The assay quantifies the metabolic activity of living cells by their ability to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials:

  • Adherent cancer cells (e.g., HCT-116, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Test compounds (phenylpyridine derivatives) dissolved in DMSO

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and adjust the cell suspension to a concentration of 1 x 10⁵ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells with untreated cells (vehicle control, typically DMSO at the highest concentration used) and wells with medium only (blank). Incubate for an additional 24 to 48 hours.

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into insoluble purple formazan crystals.[7]

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

This protocol provides a framework for determining the inhibitory potential of a compound against a specific enzyme. The assay measures the rate of an enzymatic reaction in the presence and absence of the inhibitor.[8][9]

Materials:

  • Purified target enzyme

  • Specific substrate for the enzyme

  • Inhibitor compound (phenylpyridine derivative)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Cofactors, if required by the enzyme (e.g., NADH, ATP)

  • 96-well plate (UV-transparent if monitoring absorbance changes in the UV range)

  • Microplate reader capable of kinetic measurements

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate assay buffer or solvent (like DMSO). Create serial dilutions of the inhibitor.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Inhibitor solution at various concentrations (or vehicle for control)

    • Enzyme solution (at a fixed, final concentration)

  • Pre-incubation: Gently mix and pre-incubate the enzyme and inhibitor for a set period (e.g., 10-15 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time. The rate of the reaction is determined from the initial linear portion of the progress curve.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor). Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. Further kinetic studies (varying substrate concentration) can be performed to determine the mechanism of inhibition and the inhibition constant (Ki).[10]

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.[11][12]

Materials:

  • Cell membranes or purified receptors

  • Radiolabeled ligand (e.g., [³H]-ligand) with high affinity for the target receptor

  • Unlabeled test compound (phenylpyridine derivative)

  • Binding buffer

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Assay Setup: In microcentrifuge tubes or a 96-well filter plate, combine the binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Reaction Initiation: Add the cell membrane preparation to each tube/well to initiate the binding reaction.

  • Incubation: Incubate the mixture at a specific temperature for a duration sufficient to reach binding equilibrium (e.g., 60 minutes at room temperature).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter under vacuum. The filter traps the cell membranes with the bound ligand, while the unbound ligand passes through.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding. Plot the percentage of specific binding against the concentration of the test compound to calculate the IC50, which can then be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.[1]

References

A Comparative Guide to 4-(Pyridin-2-yl)phenol and 4-(Pyridin-4-yl)phenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Isomeric Pyridylphenols: Physicochemical Properties, Synthesis, and Potential Biological Activities

In the landscape of medicinal chemistry and drug discovery, the subtle structural differences between isomers can lead to profound variations in their physicochemical properties, biological activities, and overall potential as therapeutic agents. This guide provides a comprehensive comparison of two such isomers: 4-(Pyridin-2-yl)phenol and 4-(Pyridin-4-yl)phenol. Both compounds share the same molecular formula (C₁₁H₉NO) and weight (171.19 g/mol ), yet the positional difference of the nitrogen atom in the pyridine ring imparts distinct characteristics that are critical for researchers, scientists, and drug development professionals to consider.

Physicochemical Properties: A Tale of Two Isomers

The positioning of the nitrogen atom in the pyridine ring significantly influences the electronic distribution and intermolecular interactions of this compound and 4-(pyridin-4-yl)phenol. This, in turn, affects their key physicochemical parameters, which are crucial for predicting their behavior in biological systems. A summary of their properties is presented in Table 1.

PropertyThis compound4-(Pyridin-4-yl)phenol
Molecular Formula C₁₁H₉NOC₁₁H₉NO
Molecular Weight 171.19 g/mol [1]171.19 g/mol [2]
Melting Point (°C) 164-165256[3]
pKa (Predicted) Not available8.18 ± 0.13[3]
logP (Computed) 2.3 (XLogP3)[1]2.2 (XLogP3)[2]
Aqueous Solubility Not availableNot available

The most striking difference is the significantly higher melting point of 4-(pyridin-4-yl)phenol, suggesting stronger intermolecular forces in its crystal lattice, potentially due to more efficient packing or stronger hydrogen bonding interactions. While experimental pKa values are not available, the predicted pKa of 4-(pyridin-4-yl)phenol indicates it is a weak acid. The acidity of these compounds is an important factor as it governs their ionization state at physiological pH, which can impact their solubility, membrane permeability, and interaction with biological targets. The computed logP values for both isomers are similar and suggest moderate lipophilicity, indicating they may have reasonable membrane permeability.

Synthesis of Pyridylphenols: The Suzuki-Miyaura Coupling Approach

A common and efficient method for the synthesis of pyridylphenols is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a pyridine halide with a hydroxyphenylboronic acid or vice versa. The general workflow for this synthetic approach is depicted below.

Suzuki_Coupling_Workflow Reactants Starting Materials: - Pyridine Halide (e.g., 2-bromopyridine or 4-bromopyridine) - Hydroxyphenylboronic Acid (e.g., 4-hydroxyphenylboronic acid) Reaction Suzuki-Miyaura Coupling Reactants->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Catalyst->Reaction Base Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene, Dioxane, DMF/Water) Solvent->Reaction Workup Reaction Workup: - Extraction - Washing Reaction->Workup Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Product Final Product: This compound or 4-(Pyridin-4-yl)phenol Purification->Product

Figure 1: General workflow for the synthesis of pyridylphenols via Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a generalized protocol for the synthesis of this compound and 4-(pyridin-4-yl)phenol. Optimization of the catalyst, base, solvent, and temperature may be required to achieve the best yields.

  • Reaction Setup: In a round-bottom flask, combine the appropriate bromopyridine (1.0 eq.), 4-hydroxyphenylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure pyridylphenol.

Biological Activity: A Landscape of Potential

While direct comparative studies on the biological activities of this compound and 4-(pyridin-4-yl)phenol are limited, the broader class of pyridine and phenol derivatives has been extensively studied, revealing a wide range of pharmacological effects. These include anticancer, anti-inflammatory, and enzyme inhibitory activities.

Potential Anticancer Activity

Derivatives of both pyridylphenols have shown promise as anticancer agents. For instance, more complex molecules incorporating the 4-(pyridin-4-yl)phenol moiety have demonstrated significant cytotoxicity against various cancer cell lines. However, without direct comparative data for the parent compounds, it is difficult to definitively attribute higher potency to one isomer over the other.

The evaluation of cytotoxicity is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells. A general workflow for this assay is presented below.

MTT_Assay_Workflow Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of the test compound Cell_Seeding->Compound_Treatment Incubation Incubate for a defined period (e.g., 24, 48, or 72 hours) Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation in viable cells MTT_Addition->Formazan_Formation Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve formazan Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at ~570 nm using a plate reader Solubilization->Absorbance_Measurement Data_Analysis Calculate IC₅₀ value Absorbance_Measurement->Data_Analysis

Figure 2: General workflow for the MTT assay to determine cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and 4-(pyridin-4-yl)phenol. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

This guide provides a comparative overview of this compound and 4-(pyridin-4-yl)phenol, highlighting the differences in their physicochemical properties and outlining standard methods for their synthesis and biological evaluation. While the available data suggests subtle but potentially significant differences between these two isomers, a lack of direct comparative experimental studies, particularly for their biological activities, presents a clear knowledge gap.

For researchers and drug development professionals, this underscores the importance of empirical testing. The following are key areas for future investigation:

  • Experimental Determination of Physicochemical Properties: Accurate experimental determination of pKa and aqueous solubility for both isomers is essential for building robust structure-activity relationships and for formulation development.

  • Direct Comparative Biological Evaluation: Head-to-head comparisons of the cytotoxicity of this compound and 4-(pyridin-4-yl)phenol against a panel of cancer cell lines are needed to ascertain if the positional isomerism translates to a significant difference in anticancer potency.

  • Exploration of Other Biological Activities: Beyond cancer, these compounds should be screened for other potential therapeutic activities, such as anti-inflammatory, antioxidant, or enzyme inhibitory effects.

By systematically addressing these research questions, the scientific community can gain a deeper understanding of the therapeutic potential of these simple yet intriguing pyridylphenol isomers and pave the way for the rational design of new and more effective drug candidates.

References

Validating the Structure of Synthesized 4-(2-pyridyl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate structural confirmation of newly synthesized compounds is a critical step. This guide provides a comparative framework for validating the structure of 4-(2-pyridyl)phenol against its structural isomers, 4-(3-pyridyl)phenol and 4-(4-pyridyl)phenol, using key analytical techniques. The distinct substitution patterns of the pyridyl ring in these isomers lead to unique spectroscopic signatures, allowing for unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for 4-(2-pyridyl)phenol and its isomers. This data is essential for distinguishing between the synthesized target molecule and potential isomeric byproducts.

Table 1: ¹H NMR Chemical Shifts (δ) in DMSO-d₆

Proton Assignment4-(2-pyridyl)phenol (Predicted)4-(3-pyridyl)phenol (Predicted)4-(4-pyridyl)phenol (Predicted)
Phenolic -OH~9.5 - 10.5 (s, br)~9.5 - 10.5 (s, br)~9.5 - 10.5 (s, br)
Pyridyl-H (ortho to N)~8.6 (d)~8.8 (s), ~8.4 (d)~8.5 (d)
Pyridyl-H (meta to N)~7.8 (t)~7.9 (dd)~7.5 (d)
Pyridyl-H (para to N)~7.3 (t)--
Phenyl-H (ortho to -OH)~6.9 (d)~6.9 (d)~6.9 (d)
Phenyl-H (meta to -OH)~7.9 (d)~7.6 (d)~7.6 (d)

Table 2: ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

Carbon Assignment4-(2-pyridyl)phenol (Predicted)4-(3-pyridyl)phenol (Predicted)4-(4-pyridyl)phenol (Predicted)
Phenolic C-OH~158-160~157-159~157-159
Phenyl C (ipso to Pyridyl)~128-130~133-135~129-131
Phenyl CH (ortho to -OH)~115-117~116-118~116-118
Phenyl CH (meta to -OH)~129-131~127-129~127-129
Pyridyl C (ipso to Phenyl)~155-157~134-136~148-150
Pyridyl CH (ortho to N)~149-151~148-150, ~147-149~150-152
Pyridyl CH (meta to N)~120-122~134-136~121-123
Pyridyl CH (para to N)~122-124--

Table 3: Mass Spectrometry (Electron Ionization - EI)

Fragmentation Ion4-(2-pyridyl)phenol (m/z)4-(3-pyridyl)phenol (m/z)4-(4-pyridyl)phenol (m/z)
[M]⁺ (Molecular Ion)171171171
[M-H]⁺170170170
[M-CO]⁺143143143
[C₅H₄N]⁺ (Pyridyl cation)787878
[C₆H₅O]⁺ (Phenoxy cation)939393

Table 4: Infrared (IR) Spectroscopy (KBr Pellet)

Functional Group Vibration4-(2-pyridyl)phenol (cm⁻¹)4-(3-pyridyl)phenol (cm⁻¹)4-(4-pyridyl)phenol (cm⁻¹)
O-H Stretch (Phenolic)3400-3200 (broad)3400-3200 (broad)3400-3200 (broad)
C-H Stretch (Aromatic)3100-30003100-30003100-3000
C=C Stretch (Aromatic)~1610, 1590, 1480~1600, 1580, 1470~1605, 1595, 1485
C-O Stretch (Phenolic)~1250~1240~1245
C-H Bending (Out-of-plane)~830, 780, 740~840, 800, 710~835, 810

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation : Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover a range of 0-180 ppm.

    • A larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer equipped with an Electron Ionization (EI) source.

  • Sample Introduction : Introduce a small amount of the solid sample via a direct insertion probe.

  • Ionization : Use a standard electron energy of 70 eV.

  • Analysis : Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-300.

  • Data Interpretation : Identify the molecular ion peak and characteristic fragmentation patterns. The molecular ion peak for all isomers is expected at m/z 171.[1] Fragmentation patterns can help confirm the presence of the pyridyl and phenol moieties.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet Method) :

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[2]

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[2]

  • Acquisition :

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Visualizing the Validation Workflow and Structural Analysis

The following diagrams, generated using Graphviz, illustrate the logical workflow for validating the synthesized 4-(2-pyridyl)phenol and the relationship between the analytical techniques and the structural features they probe.

experimental_workflow synthesis Synthesis of 4-(2-pyridyl)phenol purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ms Mass Spectrometry (EI) purification->ms ir IR Spectroscopy purification->ir validation Structure Validated nmr->validation ms->validation ir->validation

Experimental workflow for synthesis and validation.

structural_validation cluster_compound 4-(2-pyridyl)phenol Structure cluster_techniques Analytical Techniques compound C₁₁H₉NO nmr NMR nmr->compound Proton & Carbon Environments ms MS ms->compound Molecular Weight & Fragmentation ir IR ir->compound Functional Groups

Mapping analytical techniques to structural features.

References

Comparison of different palladium catalysts for Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] Central to the success of this transformation is the choice of the palladium catalyst, which significantly influences reaction yields, times, and selectivity.[1] This guide provides an objective comparison of various palladium catalysts, supported by experimental data and detailed protocols to aid researchers in selecting the optimal catalytic system for their specific needs.

Performance Comparison of Palladium Catalysts

The efficiency of a Suzuki-Miyaura cross-coupling reaction is highly dependent on the palladium catalyst, ligand, base, and solvent system. The following table summarizes the performance of different palladium catalysts under specific, cited experimental conditions. It is important to note that direct quantitative comparison can be challenging as reaction conditions vary across different studies.[1]

Catalyst SystemSubstratesBaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)Reference
Pd(PPh₃)₄Phenylboronic acid & various aryl halidesNa₂CO₃Benzene80275-98--[2]
Pd(OAc)₂ / P(t-Bu)₃Arylboronic acids & aryl/vinyl chloridesK₃PO₄TolueneRT1285-98--[3]
Pd(OAc)₂ / PCy₃Arylboronic acids & aryl/vinyl triflatesK₃PO₄TolueneRT1288-97--[3]
Palladacycle 19a (0.01 mol%)Phenylboronic acid & unactivated aryl chlorides---20-660-[4]
Imine Palladacycle on SilicaPhenylboronic acid & aryl bromides-Aqueous-< 1>99--[2]
Pd/C (3%)Iodobenzene & phenylboronic acid-Aqueous-0.1710011820[5]
Pd/C (3%)Bromobenzene & phenylboronic acid-Aqueous-0.67100--[5]
Pd/C (3%)Chlorobenzene & phenylboronic acid-Aqueous-2.5~85--[5]
PdCl₂(Lₙ@β-CD) (0.01 mol%)Aryl bromides & arylboronic acidsK₃PO₄·7H₂OWater100480-100--[6]

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed experimental protocols for representative Suzuki-Miyaura cross-coupling reactions.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.[7]

Reaction Setup:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[1]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.[1]

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[1]

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the appropriate temperature for the specified time.

Work-up and Analysis:

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography.

  • Product yield and purity are typically determined by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Ligand-Free Suzuki-Miyaura Coupling in Aqueous Media

This protocol offers a more environmentally friendly approach.

Procedure:

  • A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%) in an aqueous solvent system (3 mL) is stirred at room temperature for the indicated time.[9]

  • After the reaction, the solution is extracted four times with diethyl ether (4 x 10 mL).[9]

  • The combined organic extracts are purified by column chromatography over silica gel to yield the desired product.[9]

Visualizing the Suzuki Coupling Reaction

The following diagrams illustrate the fundamental mechanisms and workflows involved in the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle cluster_cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L2-X (Oxidative Addition) Pd0->ArPdX ArPdOR Ar-Pd(II)L2-OR ArPdX->ArPdOR ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdOR->ArPdAr_prime ArPdAr_prime->Pd0 Ar_Ar_prime Ar-Ar' ArPdAr_prime->Ar_Ar_prime OA_label Oxidative Addition TM_label Transmetalation RE_label Reductive Elimination Base_label Base ArBOH2_label Ar'B(OH)2 ArX_label Ar-X Suzuki_Workflow start Start: Assemble Reactants (Aryl Halide, Boronic Acid, Base) add_catalyst Add Palladium Catalyst and Ligand start->add_catalyst inert_atmosphere Establish Inert Atmosphere (e.g., Argon) add_catalyst->inert_atmosphere add_solvent Add Degassed Solvent inert_atmosphere->add_solvent reaction Heat and Stir Reaction Mixture add_solvent->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Analysis (NMR, GC, etc.) purification->analysis end End: Isolated Product analysis->end

References

Structure-Activity Relationship of Dihydroxylated 2,4-Diphenyl-6-Aryl Pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of dihydroxylated 2,4-diphenyl-6-aryl pyridines, a class of compounds investigated for their potential as anticancer agents. The primary mechanism of action for many of these compounds is the inhibition of topoisomerase I and II, enzymes crucial for DNA replication and transcription. This document summarizes key quantitative data, details common experimental protocols, and visualizes the relationships between chemical structure and biological activity.

Comparative Biological Activity

The biological activity of dihydroxylated 2,4-diphenyl-6-aryl pyridines is significantly influenced by the number and position of hydroxyl groups on the phenyl rings, as well as the nature of the aryl substituent at the 6-position of the pyridine core. Generally, dihydroxylated derivatives exhibit greater cytotoxic and topoisomerase inhibitory activity compared to their monohydroxylated counterparts.[1][2]

Key Structure-Activity Relationship Observations:
  • Influence of Hydroxyl Group Position: The position of the hydroxyl groups on the 2- and 4-phenyl rings plays a critical role in determining the potency of topoisomerase inhibition and cytotoxicity. Studies have revealed that compounds with hydroxyl groups at the meta or para positions of the 2-phenyl ring display significant topoisomerase II inhibitory activity and cytotoxicity.[1][2] The order of inhibitory activity for both topoisomerase I and II has been reported as meta > para > ortho.[3]

  • Dohydroxylation vs. Monohydroxylation: Dihydroxylated 2,4,6-triphenyl pyridines have demonstrated stronger topoisomerase II inhibitory activity and cytotoxicity in comparison to monohydroxylated versions.[1][2]

  • Substitution at the 6-Position: The nature of the aryl group at the 6-position of the pyridine ring also modulates biological activity. For instance, the introduction of a 2-thienyl ring has been explored in the design of specific topoisomerase II inhibitors.[4][5] Furthermore, a chlorine atom at the para position of a 4-phenyl ring at the 6-position of the pyridine has been shown to be important for dual topoisomerase I and IIα inhibition.[6]

  • Mechanism of Action: Several active compounds in this class have been identified as non-intercalative DNA-binding catalytic inhibitors of topoisomerase II, meaning they inhibit the enzyme's function without inserting themselves into the DNA structure.[4][5]

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC₅₀ in µM) of representative dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives against various human cancer cell lines. Lower IC₅₀ values indicate greater potency.

Compound ID2-Phenyl Substitution4-Phenyl Substitution6-Aryl GroupCell LineIC₅₀ (µM)Reference
1 3-OH3-OHPhenylHCT15>100Karki et al., 2012
2 4-OH4-OHPhenylHCT1515.8Karki et al., 2012
3 3-OHHPhenylK5628.9Karki et al., 2012
4 4-OHHPhenylK5627.2Karki et al., 2012
5 3-OH, 4-OHH4-Cl-PhenylT47D0.08Thapa et al., 2017
6 4-OH4-OH4-Cl-PhenylT47D0.05Thapa et al., 2017
7 HH2-ThienylA5494.31Jun et al., 2014
8 (Cpd 13) 3-OH, 4-OHH2-ThienylA5491.25Jun et al., 2014

Note: This table is a representation based on available literature and is not exhaustive.

Experimental Protocols

The evaluation of dihydroxylated 2,4-diphenyl-6-aryl pyridines typically involves a series of in vitro assays to determine their biological activity.

Topoisomerase I and II Inhibition Assays

A standard method to assess topoisomerase I and II inhibitory activity is the DNA relaxation assay.

  • Principle: Topoisomerases relax supercoiled plasmid DNA. Inhibitors prevent this relaxation.

  • Procedure:

    • Supercoiled plasmid DNA (e.g., pBR322) is incubated with human topoisomerase I or IIα in the presence of various concentrations of the test compound.

    • Etoposide or camptothecin are often used as positive controls for topoisomerase II and I inhibition, respectively.

    • The reaction is stopped, and the different forms of DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

    • The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is determined by quantifying the band intensities on the gel.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

  • Procedure:

    • Human cancer cell lines (e.g., HCT15, T47D, HeLa) are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

    • The MTT reagent is added to each well and incubated to allow for formazan crystal formation.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.

Visualizations

Structure-Activity Relationship (SAR) Summary

The following diagram illustrates the key structural features of dihydroxylated 2,4-diphenyl-6-aryl pyridines that influence their biological activity.

SAR_Summary cluster_core 2,4-Diphenyl-6-Aryl Pyridine Core cluster_r2 Substitutions at 2-Phenyl (R2) cluster_r4 Substitutions at 4-Phenyl (R4) cluster_r6 Substitutions at 6-Aryl (R6) Core Pyridine Core R2 (2-Phenyl) R4 (4-Phenyl) R6 (6-Aryl) R2_meta_para meta/para-OH (Increased Activity) Core:r2->R2_meta_para R2_ortho ortho-OH (Decreased Activity) Core:r2->R2_ortho R4_OH Hydroxylation (Potentiates Activity) Core:r4->R4_OH R6_Thienyl 2-Thienyl (Topo II Specificity) Core:r6->R6_Thienyl R6_Cl_Ph 4-Cl-Phenyl (Dual Topo I/II Inhibition) Core:r6->R6_Cl_Ph Activity Biological Activity (Cytotoxicity, Topo Inhibition) R2_meta_para->Activity R2_ortho->Activity R4_OH->Activity R6_Thienyl->Activity R6_Cl_Ph->Activity

Caption: Key structural modifications influencing the biological activity of 2,4-diphenyl-6-aryl pyridines.

General Experimental Workflow

The diagram below outlines the typical workflow for the synthesis and biological evaluation of novel dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Design of Novel Derivatives Synthesis Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, Mass Spec) Synthesis->Characterization Topo_Assay Topoisomerase I/II Inhibition Assays Characterization->Topo_Assay Test Compounds Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity_Assay Test Compounds SAR_Analysis Structure-Activity Relationship Analysis Topo_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Mechanism_Study Mechanism of Action Studies (e.g., DNA Intercalation) Mechanism_Study->Start Informs New Designs SAR_Analysis->Mechanism_Study

Caption: General workflow from compound design and synthesis to biological evaluation and SAR analysis.

References

Navigating the "2-Pyridyl Problem": A Comparative Guide to Alternative Nucleophilic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the synthesis of 2-substituted pyridines is a critical endeavor, as this structural motif is a cornerstone of numerous pharmaceuticals and functional materials. While the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is a powerful tool for carbon-carbon bond formation, it frequently encounters significant challenges with 2-pyridyl substrates. This "2-pyridyl problem" arises from the instability of 2-pyridyl boron reagents, which are prone to rapid protodeboronation, leading to diminished yields and poor reproducibility.[1][2]

This guide provides a comprehensive comparison of viable alternative nucleophilic reagents to the problematic 2-pyridyl boron compounds. We present supporting experimental data, detailed protocols for key reactions, and visualizations of reaction pathways to assist chemists in selecting the optimal synthetic strategy.

At a Glance: Performance of Alternative Cross-Coupling Methods

Several alternative cross-coupling reactions have emerged as powerful solutions to the challenges posed by 2-pyridyl boron reagents. The Negishi, Stille, and Hiyama couplings, utilizing organozinc, organotin, and organosilicon reagents respectively, offer distinct advantages in terms of reactivity, stability, and functional group tolerance. The following tables summarize the performance of these methods in the synthesis of 2-arylpyridines, providing a direct comparison of their efficacy.

Table 1: Comparison of Cross-Coupling Methods for the Synthesis of 2-Arylpyridines

Entry2-Pyridyl SubstrateCoupling PartnerMethodCatalyst/LigandBase/AdditiveSolventTemp. (°C)Yield (%)
12-Pyridylzinc pivalate4-BromoacetophenoneNegishiPd₂(dba)₃/XPhos-THF6595
22-(Tributylstannyl)pyridine4-IodoanisoleStillePd(PPh₃)₄-Toluene11092
32-Pyridyldimethylsilanol4-IodotolueneHiyama[Pd(allyl)Cl]₂/dppfTBAFTHF6085
42-BromopyridinePhenylboronic acidSuzukiPd(PPh₃)₄Na₂CO₃Toluene/H₂O10075

Table 2: Functional Group Tolerance in Negishi Coupling with Solid 2-Pyridylzinc Reagents

EntryAryl HalideFunctional Group ToleratedProduct Yield (%)
14-BromoacetophenoneKetone95
2Methyl 4-bromobenzoateEster91
34-Bromo-N-Boc-anilineN-H (as Boc-protected amine)88
42-ChloroisonicotinonitrileNitrile85

The data clearly indicates that modern alternatives, particularly the Negishi coupling with stable solid 2-pyridylzinc reagents, can provide significantly higher yields compared to the traditional Suzuki-Miyaura coupling for this class of substrates.[3][4]

In Detail: Key Alternative Methodologies

Negishi Coupling: A Highly Reliable Alternative

The Negishi coupling, which employs organozinc reagents, has emerged as a superior method for the synthesis of 2-substituted pyridines.[5] A significant breakthrough has been the development of solid, moderately air-stable 2-pyridylzinc reagents, such as pivalates and ligand-stabilized halides, which overcome the stability issues of their boronate counterparts.[3][4] These reagents can be handled on the benchtop, simplifying the experimental setup.[3]

Experimental Protocol: Negishi Coupling of Solid 2-Pyridylzinc Pivalate

To a solution of the aryl or heteroaryl halide (0.5 mmol) in THF (2 mL), the solid 2-pyridylzinc pivalate reagent (0.65 mmol, 1.3 equiv) is added.[1] A solution of Pd₂(dba)₃ (0.005 mmol, 1 mol %) and XPhos (0.012 mmol, 2.4 mol %) in THF (1 mL) is then added.[1] The reaction mixture is stirred at 65 °C for 16 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2-arylpyridine.[1]

Stille Coupling: Broad Functional Group Compatibility

The Stille coupling utilizes organotin reagents, which are known for their excellent stability and tolerance of a wide array of functional groups.[6][7] This makes the Stille reaction a valuable tool, although the toxicity of organotin compounds is a significant drawback that must be carefully managed.[8][9]

Experimental Protocol: Stille Coupling of 2-(Tributylstannyl)pyridine

In a flame-dried flask under an inert atmosphere, 2-(tributylstannyl)pyridine (1.1 equiv) and the aryl halide (1.0 equiv) are dissolved in anhydrous toluene.[1] Tetrakis(triphenylphosphine)palladium(0) (5 mol %) is added, and the mixture is heated to 110 °C for 12-24 hours.[1] The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature and can be worked up by partitioning between an organic solvent and aqueous KF to remove the tin byproducts. The product is then purified by column chromatography.

Hiyama Coupling: A Fluoride-Activated Approach

The Hiyama coupling employs organosilicon reagents, which are appealing due to their low toxicity and cost.[10] The reaction is typically activated by a fluoride source, such as TBAF, which generates a hypervalent silicate species that is more reactive in the transmetalation step.[11] The use of organosilanols has been shown to be a practical alternative to other silicon-based reagents.[12]

Experimental Protocol: Hiyama Coupling of a 2-Pyridylsilanol

In a reaction vessel, the 2-pyridylsilanol (1.2 equiv), the aryl halide (1.0 equiv), a palladium catalyst such as [Pd(allyl)Cl]₂ (2.5 mol %), and a ligand like dppf (5 mol %) are combined in a solvent such as THF. A fluoride source, typically a 1M solution of TBAF in THF (1.5-2.0 equiv), is added, and the mixture is heated at 60-80 °C until the starting material is consumed. The reaction is then cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.

Visualizing the Reaction Pathways

To better understand the mechanisms of these alternative cross-coupling reactions, the following diagrams illustrate the key catalytic cycles.

Negishi_Coupling Negishi Catalytic Cycle Pd(0)L_n Pd(0)L_n R-Pd(II)-X R-Pd(II)-X Pd(0)L_n->R-Pd(II)-X R-X R-X R-X Oxidative\nAddition Oxidative Addition Transmetalation Transmetalation R-Pd(II)-2-Py R-Pd(II)-2-Py R-Pd(II)-X->R-Pd(II)-2-Py 2-Py-ZnCl 2-Py-ZnCl 2-Py-ZnCl Reductive\nElimination Reductive Elimination R-Pd(II)-2-Py->Pd(0)L_n R-2-Py R-2-Py R-2-Py

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Stille_Coupling Stille Catalytic Cycle Pd(0)L_n Pd(0)L_n R-Pd(II)-X R-Pd(II)-X Pd(0)L_n->R-Pd(II)-X R-X R-X R-X Oxidative\nAddition Oxidative Addition Transmetalation Transmetalation R-Pd(II)-2-Py R-Pd(II)-2-Py R-Pd(II)-X->R-Pd(II)-2-Py 2-Py-SnBu3 2-Py-SnBu3 2-Py-SnBu3 Reductive\nElimination Reductive Elimination R-Pd(II)-2-Py->Pd(0)L_n R-2-Py R-2-Py R-2-Py

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Workflow_Comparison Experimental Workflow Comparison cluster_Suzuki Suzuki-Miyaura Coupling cluster_Negishi Negishi Coupling (Solid Reagent) Suzuki_1 Combine Aryl Halide, 2-Pyridyl Boronic Acid, Pd Catalyst, Ligand Suzuki_2 Add Aqueous Base (e.g., Na2CO3) Suzuki_1->Suzuki_2 Suzuki_3 Heat Reaction Mixture (often biphasic) Suzuki_2->Suzuki_3 Suzuki_4 Workup & Purification (protodeboronation risk) Suzuki_3->Suzuki_4 Negishi_1 Combine Aryl Halide, Solid 2-Pyridylzinc Reagent, Pd Catalyst, Ligand Negishi_2 Add Anhydrous Solvent (e.g., THF) Negishi_1->Negishi_2 Negishi_3 Heat Reaction Mixture (homogeneous) Negishi_2->Negishi_3 Negishi_4 Workup & Purification (stable reagent) Negishi_3->Negishi_4

Caption: Comparative workflow of Suzuki vs. Negishi coupling.

Conclusion

While the Suzuki-Miyaura coupling remains a cornerstone of modern organic synthesis, its limitations concerning 2-pyridyl substrates have necessitated the development and adoption of alternative methodologies. The Negishi, Stille, and Hiyama reactions, among others, provide a powerful and versatile toolkit to overcome the "2-pyridyl problem." The advent of air- and moisture-stable solid 2-pyridylzinc reagents for the Negishi coupling represents a particularly significant advancement, offering high yields, excellent functional group tolerance, and operational simplicity.[3][4] The choice of the most appropriate method will ultimately depend on the specific molecular target, desired functional group compatibility, and practical considerations such as reagent availability and toxicity. This guide serves as a starting point for researchers to navigate these choices and successfully incorporate the valuable 2-pyridyl moiety into complex molecules.

References

A Spectroscopic Comparison of Pyridine-Phenolic Ligand Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals, this document provides a comparative analysis of the spectroscopic properties of ortho-, meta-, and para-isomers of pyridine-phenolic ligands. This guide offers a side-by-side view of their UV-Vis, fluorescence, Nuclear Magnetic Resonance (NMR), and Fourier-transform infrared (FTIR) spectral data, supported by detailed experimental protocols.

The positional isomerism of pyridine-phenolic ligands, specifically 2-(hydroxyphenyl)pyridine (ortho), 3-(hydroxyphenyl)pyridine (meta), and 4-(hydroxyphenyl)pyridine (para), significantly influences their electronic and structural properties. These differences are critical in fields such as medicinal chemistry, materials science, and sensor development, where precise molecular architecture dictates function. This guide provides a comprehensive spectroscopic comparison to aid in the identification, characterization, and application of these versatile compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the three isomers of hydroxyphenylpyridine. This data has been compiled from various spectroscopic databases and literature sources.

UV-Visible Absorption Spectroscopy
Isomerλmax (nm)Solvent
2-Hydroxyphenylpyridine ~245, ~300Methanol
3-Hydroxyphenylpyridine ~250, ~310Methanol
4-Hydroxyphenylpyridine ~255Basic
Fluorescence Spectroscopy

Fluorescence data for these isomers is less commonly reported. The ortho-isomer, 2-hydroxyphenylpyridine, is known to exhibit interesting fluorescence properties, including excited-state intramolecular proton transfer (ESIPT), which can be sensitive to its environment.

IsomerEmission λmax (nm)Quantum Yield (ΦF)Solvent
2-Hydroxyphenylpyridine ~370Not consistently reportedVarious
3-Hydroxyphenylpyridine Data not readily availableData not readily available-
4-Hydroxyphenylpyridine Data not readily availableData not readily available-

Note: The fluorescence properties of these compounds can be highly dependent on the solvent and pH.

1H NMR Spectroscopy (in CDCl3, δ in ppm)
Proton2-Hydroxyphenylpyridine3-Hydroxyphenylpyridine4-Hydroxyphenylpyridine
Pyridine-H ~8.6 (d), ~7.8 (t), ~7.3 (d), ~7.2 (t)~8.8 (s), ~8.5 (d), ~7.8 (d), ~7.4 (t)~8.6 (d), ~7.5 (d)
Phenol-H ~7.5 (d), ~7.2 (t), ~7.0 (t), ~6.9 (d)~7.4 (t), ~7.2 (m), ~7.0 (m)~7.6 (d), ~6.9 (d)
OH ~11-13 (broad s)Not consistently reportedNot consistently reported

Note: Chemical shifts and coupling constants can vary depending on the solvent and concentration.

13C NMR Spectroscopy (in CDCl3, δ in ppm)
Carbon2-Hydroxyphenylpyridine3-Hydroxyphenylpyridine4-Hydroxyphenylpyridine
Pyridine-C ~158, ~148, ~137, ~122, ~120~148, ~147, ~134, ~124, ~121~150, ~148, ~122
Phenol-C ~155, ~132, ~130, ~120, ~118, ~117~156, ~130, ~121, ~117, ~116~158, ~130, ~128, ~116
FTIR Spectroscopy (Key Bands, cm-1)
Functional Group2-Hydroxyphenylpyridine3-Hydroxyphenylpyridine4-Hydroxyphenylpyridine
O-H stretch (phenol) ~3400-3000 (broad)~3400-3000 (broad)~3400-3000 (broad)
C-H stretch (aromatic) ~3100-3000~3100-3000~3100-3000
C=C/C=N stretch (aromatic) ~1600-1450~1600-1450~1600-1450
C-O stretch (phenol) ~1280~1250~1270

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Visible Absorption Spectroscopy
  • Sample Preparation: Prepare stock solutions of each isomer in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in the same solvent.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum from 200 to 400 nm. Use the solvent as a blank for baseline correction.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each isomer.

Fluorescence Spectroscopy
  • Sample Preparation: Prepare dilute solutions of each isomer in a fluorescence-grade solvent to an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Data Acquisition:

    • Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the wavelength of maximum emission.

    • Record the emission spectrum by exciting the sample at its absorption maximum (λmax) and scanning the emission wavelengths.

  • Quantum Yield Determination (Relative Method):

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4).

    • Calculate the quantum yield of the sample using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • 1H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • 13C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to 1H NMR.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the 1H NMR spectrum and assign the chemical shifts (δ) in ppm relative to TMS. Assign the chemical shifts in the 13C NMR spectrum.

FTIR Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

    • Solution Samples: Prepare a concentrated solution of the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) and place it in a liquid cell with appropriate window material (e.g., NaCl, KBr).

  • Instrumentation: Use a Fourier-transform infrared spectrometer.

  • Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm-1). Acquire a background spectrum of the empty sample holder (for ATR) or the solvent (for solutions) and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands (in cm-1) corresponding to the different functional groups in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of the pyridine-phenolic ligand isomers.

Spectroscopic_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Ortho 2-Hydroxyphenylpyridine Prep_UV Dilute Solutions (UV/Fluorescence) Ortho->Prep_UV Prep_NMR Deuterated Solvent (NMR) Ortho->Prep_NMR Prep_FTIR KBr Pellet / ATR (FTIR) Ortho->Prep_FTIR Meta 3-Hydroxyphenylpyridine Meta->Prep_UV Meta->Prep_NMR Meta->Prep_FTIR Para 4-Hydroxyphenylpyridine Para->Prep_UV Para->Prep_NMR Para->Prep_FTIR UV_Vis UV-Vis Spectroscopy Prep_UV->UV_Vis Fluorescence Fluorescence Spectroscopy Prep_UV->Fluorescence NMR NMR Spectroscopy (1H & 13C) Prep_NMR->NMR FTIR FTIR Spectroscopy Prep_FTIR->FTIR Data_UV λmax Comparison UV_Vis->Data_UV Data_Fluor Emission & Quantum Yield Fluorescence->Data_Fluor Data_NMR Chemical Shift & Structure Elucidation NMR->Data_NMR Data_FTIR Functional Group Analysis FTIR->Data_FTIR Comparison Comparative Analysis Data_UV->Comparison Data_Fluor->Comparison Data_NMR->Comparison Data_FTIR->Comparison

Caption: Experimental workflow for the spectroscopic comparison of pyridine-phenolic isomers.

A Comparative Analysis of 4-(pyridin-2-yl)phenol and Etoposide as Topoisomerase II Poisons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the novel compound 4-(pyridin-2-yl)phenol and the well-established anti-cancer drug etoposide as topoisomerase II (Topo II) poisons. While direct comparative experimental data for this compound is not extensively available in the current literature, this guide synthesizes information from studies on structurally related pyridine derivatives and the extensive data on etoposide to offer a comprehensive overview for research and drug development purposes.[1][2]

Introduction to Topoisomerase II Poisons

DNA topoisomerase II is a vital enzyme that resolves topological problems in DNA by creating transient double-strand breaks (DSBs), allowing another DNA segment to pass through, and then resealing the break.[3][4][5] This process is crucial for DNA replication, transcription, and chromosome segregation.[3][6] Topoisomerase II poisons are a class of therapeutic agents that interfere with this catalytic cycle. Instead of inhibiting the enzyme's activity outright, they stabilize the "cleavage complex," a transient intermediate where Topo II is covalently bound to the 5'-ends of the cleaved DNA.[3][7][8] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of permanent DSBs. These DSBs trigger a cascade of cellular responses, including cell cycle arrest and, ultimately, programmed cell death (apoptosis), which is particularly effective against rapidly proliferating cancer cells.[9][10][11]

Etoposide, a semi-synthetic derivative of podophyllotoxin, is a widely used chemotherapeutic agent that functions as a non-intercalating Topo II poison.[10][12][13] It has been a cornerstone in the treatment of various cancers, including lung cancer, testicular cancer, and lymphomas.[9][13] Recent research has explored novel chemical scaffolds for Topo II inhibition, with pyridine derivatives emerging as a promising class of compounds.[1][2] Studies on compounds such as 2-phenol-4-chlorophenyl-6-aryl pyridines and dihydroxylated 2,4-diphenyl-6-aryl pyridines have demonstrated potent Topo II inhibitory activity, in some cases exceeding that of etoposide, and a similar poison-like mechanism of action.[1][2] This guide will, therefore, use data from these related compounds as a surrogate to evaluate the potential efficacy of this compound in comparison to etoposide.

Mechanism of Action: A Comparative Overview

Both etoposide and pyridinylphenol derivatives are believed to exert their cytotoxic effects by acting as topoisomerase II poisons. The fundamental mechanism involves the stabilization of the Topo II-DNA cleavage complex.

Etoposide: Etoposide stabilizes the cleavage complex by binding to the enzyme-DNA interface, preventing the re-ligation of the double-strand break.[7][9] This action converts the essential topoisomerase II enzyme into a cellular toxin that generates permanent DNA lesions.[12] The accumulation of these lesions triggers the DNA damage response (DDR) pathway, leading to cell cycle arrest and apoptosis.[10][11]

This compound and Related Pyridine Derivatives: While direct evidence for this compound is pending, studies on structurally similar compounds suggest a congruent mechanism. For instance, certain dihydroxylated 2,4-diphenyl-6-aryl pyridines have been shown to function as topoisomerase poisons in a manner analogous to etoposide.[2] Similarly, a series of 2-phenol-4-chlorophenyl-6-aryl pyridines exhibited potent Topo II inhibition without affecting Topo I, indicating selectivity.[1] The structure-activity relationship (SAR) studies of these related compounds suggest that the positioning of hydroxyl and phenyl groups on the pyridine core is crucial for their potent Topo II inhibitory and cytotoxic activities.[1][2]

Quantitative Comparison of Efficacy

The following tables summarize the available quantitative data for etoposide and provide representative data for a highly active pyridine derivative from the literature to serve as a proxy for this compound.

Table 1: Topoisomerase II Inhibition and Cytotoxicity

CompoundTarget/AssayCell Line(s)IC50 ValueReference
Etoposide Topo II DecatenationHuman Topo IIα47.5 ± 2.2 µM[14]
CytotoxicityP388 cells0.30 µg/mL[14]
CytotoxicityT47D> 100 µM[1]
Representative Pyridine Derivative *Topo II Inhibition-Stronger than Etoposide at 100 µM[1]
CytotoxicityT47D0.68 - 1.25 µM[1]
Topo II Inhibition-Potent[2]
CytotoxicityHCT15, K562Significant[2]

*Data for a representative 2-phenol-4-chlorophenyl-6-aryl pyridine derivative.

Signaling Pathway and Experimental Workflows

To visually represent the processes involved in the evaluation of these compounds, the following diagrams have been generated using Graphviz (DOT language).

TopoII_Poison_Apoptosis_Pathway cluster_drug_action Drug Action cluster_cellular_response Cellular Response drug Topo II Poison (Etoposide or this compound) cleavage_complex Stabilized Topo II-DNA Cleavage Complex drug->cleavage_complex topoII Topoisomerase II topoII->cleavage_complex dna DNA dna->cleavage_complex dsb Double-Strand Breaks (DSBs) cleavage_complex->dsb ddr DNA Damage Response (DDR) (ATM/ATR activation) dsb->ddr p53 p53 Activation ddr->p53 cell_cycle_arrest Cell Cycle Arrest (G2/M phase) p53->cell_cycle_arrest bax_bak Bax/Bak Activation p53->bax_bak apoptosis Apoptosis mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspases Caspase Activation (Caspase-9, Caspase-3) cyto_c->caspases caspases->apoptosis

Caption: Signaling pathway of Topo II poison-induced apoptosis.

kDNA_Decatenation_Assay cluster_workflow kDNA Decatenation Assay Workflow start Start reaction_setup Reaction Setup: - kDNA (catenated) - Topo II enzyme - Assay Buffer - Test Compound (or Etoposide/Control) start->reaction_setup incubation Incubate at 37°C reaction_setup->incubation stop_reaction Stop Reaction (e.g., with SDS) incubation->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualization Visualize DNA (e.g., Ethidium Bromide) gel_electrophoresis->visualization end End visualization->end

Caption: Experimental workflow for the kDNA decatenation assay.

DNA_Cleavage_Assay cluster_workflow DNA Cleavage Assay Workflow start Start reaction_mix Prepare Reaction Mix: - Supercoiled plasmid DNA (pBR322) - Topo II enzyme - Test Compound start->reaction_mix incubation1 Incubate at 37°C reaction_mix->incubation1 trap_complex Trap Cleavage Complex (Add SDS and Proteinase K) incubation1->trap_complex incubation2 Incubate at 37°C trap_complex->incubation2 stop_and_extract Stop Reaction and Extract DNA (EDTA, Chloroform/Isoamyl alcohol) incubation2->stop_and_extract gel_electrophoresis Agarose Gel Electrophoresis stop_and_extract->gel_electrophoresis analysis Analyze Gel: Linearized DNA indicates cleavage gel_electrophoresis->analysis end End analysis->end

Caption: Experimental workflow for the DNA cleavage assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Topoisomerase II DNA Decatenation Assay

This assay measures the ability of Topo II to separate interlocked kinetoplast DNA (kDNA) circles into individual minicircles.[8][15]

  • Materials:

    • Human Topoisomerase II enzyme

    • Kinetoplast DNA (kDNA)

    • 10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP, 300 µg/mL BSA)

    • Test compound (this compound) and Etoposide (positive control) dissolved in DMSO

    • Sterile deionized water

    • 10% Sodium Dodecyl Sulfate (SDS)

    • Proteinase K (10 mg/mL)

    • 6x DNA Loading Dye

    • 1% Agarose gel in TAE or TBE buffer containing 0.5 µg/mL ethidium bromide

    • TAE or TBE running buffer

  • Procedure:

    • On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:

      • 2 µL of 10x Topo II Assay Buffer

      • 1 µL of kDNA (e.g., 200 ng)

      • 1 µL of test compound at various concentrations (or DMSO for control)

      • x µL of sterile deionized water

      • 1 µL of Topo II enzyme (1-5 units)

    • Incubate the reactions at 37°C for 30 minutes.[15]

    • Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (50 µg/mL final concentration) and incubate at 37°C for another 15 minutes to digest the enzyme.[16]

    • Add 4 µL of 6x DNA loading dye to each reaction.

    • Load the samples onto the 1% agarose gel.

    • Perform electrophoresis at a constant voltage until the dye front has migrated sufficiently.

    • Visualize the DNA bands under UV light. Catenated kDNA remains at the origin, while decatenated minicircles migrate into the gel. Inhibition of Topo II activity results in a decrease in the amount of decatenated DNA.

Topoisomerase II-mediated DNA Cleavage Assay

This assay determines if a compound acts as a Topo II poison by stabilizing the cleavage complex, leading to an increase in linear DNA.[17]

  • Materials:

    • Human Topoisomerase II enzyme

    • Supercoiled plasmid DNA (e.g., pBR322)

    • 1x Cleavage Assay Buffer (may or may not contain ATP depending on the specific mechanism being investigated)[17]

    • Test compound (this compound) and Etoposide (positive control)

    • 10% SDS

    • Proteinase K (10 mg/mL)

    • 0.5 M EDTA, pH 8.0

    • Chloroform:isoamyl alcohol (24:1)

    • 6x DNA Loading Dye

    • 1% Agarose gel in TAE or TBE buffer with ethidium bromide

  • Procedure:

    • Set up a 30 µL reaction containing 1x Cleavage Assay Buffer, supercoiled pBR322 DNA (e.g., 0.5 µg), and the test compound at various concentrations.[17]

    • Add Topo II enzyme to initiate the reaction. The amount of enzyme should be sufficient to show cleavage in the presence of the positive control.

    • Incubate at 37°C for 30 minutes.[17]

    • Add 3 µL of 10% SDS and 3 µL of Proteinase K (0.1 mg/mL final concentration) and incubate for an additional 30 minutes at 37°C.[17]

    • Stop the reaction by adding 3 µL of 0.5 M EDTA and 30 µL of chloroform:isoamyl alcohol (24:1).[17]

    • Vortex briefly and centrifuge to separate the phases.

    • Transfer the aqueous (upper) phase to a new tube and add 6 µL of 6x DNA loading dye.

    • Load the samples onto a 1% agarose gel and perform electrophoresis.

    • Visualize the DNA bands. An increase in the linear form of the plasmid DNA indicates that the compound is stabilizing the Topo II-DNA cleavage complex.

Cell Viability (MTT) Assay

This assay measures the cytotoxic effect of the compounds on cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., HCT15, T47D, K562)

    • Complete cell culture medium

    • 96-well plates

    • Test compound and Etoposide

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound or etoposide for 48-72 hours. Include a vehicle control (DMSO).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment.[18]

  • Materials:

    • Human cancer cell lines

    • Test compound and Etoposide

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Treat cells with the IC50 concentration of the test compound or etoposide for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1x Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Conclusion

Etoposide is a well-characterized and clinically significant topoisomerase II poison. The emerging class of pyridinylphenol derivatives, including compounds structurally related to this compound, shows considerable promise as potent and selective Topo II poisons.[1][2] The representative data from related pyridine compounds suggest the potential for higher efficacy in both Topo II inhibition and cytotoxicity against certain cancer cell lines compared to etoposide.[1] However, it is crucial to conduct direct, head-to-head comparative studies of this compound and etoposide using the standardized experimental protocols outlined in this guide. Such studies will be essential to fully elucidate the therapeutic potential of this novel compound and its viability as a next-generation anti-cancer agent. The detailed methodologies and visual workflows provided herein offer a robust framework for researchers to undertake these critical investigations.

References

Safety Operating Guide

Proper Disposal of 4-(Pyridin-2-yl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and protecting the ecosystem. For compounds like 4-(Pyridin-2-yl)phenol, a cautious and informed approach to waste management is critical.

Hazard Profile and Safety Precautions

Based on available data, this compound is classified as a hazardous substance. It is harmful if swallowed and can cause serious eye damage.[1] Due to its phenolic structure, it should be handled with care to avoid skin and respiratory tract irritation.

Personal Protective Equipment (PPE) when handling this compound waste:

  • Eye Protection: Chemical safety goggles and/or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile gloves).

  • Body Protection: A standard laboratory coat.

All work with this compound, including waste preparation, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed
Serious Eye Damage (Category 1)GHS05 (Corrosion)DangerH318: Causes serious eye damage

Step-by-Step Disposal Protocol

The following protocol outlines a conservative approach to the disposal of this compound, treating it as a hazardous chemical waste.

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound as hazardous waste. This includes:

      • Unused or expired solid compound.

      • Solutions containing the compound.

      • Contaminated labware (e.g., filter paper, weigh boats, pipette tips, gloves).

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department. Keep solid and liquid wastes separate.

  • Containerization:

    • Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is generally suitable. Ensure the container is in good condition and free from leaks.

    • Liquid Waste: Use a designated, leak-proof, and shatter-resistant waste container. The original container of the main component of the waste can often be used. Ensure the container material is compatible with all components of the waste solution.

    • Never use food-grade containers for chemical waste.

    • Keep containers closed at all times except when adding waste.

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag as soon as the first item of waste is added.

    • The label should clearly state "Hazardous Waste" and include:

      • The full chemical name: "this compound".

      • An accurate list of all contents, including solvents and their approximate percentages.

      • The associated hazards (e.g., "Toxic," "Corrosive").

      • The name of the principal investigator or laboratory contact.

      • The date of accumulation.

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA should be at or near the point of generation and under the control of laboratory personnel.

    • Ensure secondary containment is in place to capture any potential leaks.

    • Segregate the waste from incompatible materials. As a combustible solid, it should be stored away from strong oxidizing agents.

  • Disposal Request:

    • Once the container is full or the accumulation time limit set by your institution is reached, submit a hazardous waste pickup request to your EHS department.

    • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow and Disposal Logic

The following diagram illustrates the general experimental workflow leading to the generation and proper disposal of waste containing this compound.

G cluster_exp Experimental Workflow cluster_waste Waste Generation cluster_disposal Disposal Protocol A Weighing this compound B Reaction/Procedure A->B C Product Isolation/Purification B->C D Solid Waste (contaminated gloves, weigh boats, etc.) C->D E Liquid Waste (reaction mixture, filtrates, etc.) C->E F Segregate Solid and Liquid Waste D->F E->F G Containerize in Labeled, Compatible Containers F->G Separate Containers H Store in Satellite Accumulation Area (SAA) with Secondary Containment G->H I Request EHS Pickup H->I G start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_container Collect in a labeled, sealed, compatible solid waste container. is_solid->solid_container Solid liquid_container Collect in a labeled, sealed, compatible liquid waste container. is_solid->liquid_container Liquid store_waste Store in designated Satellite Accumulation Area (SAA). solid_container->store_waste liquid_container->store_waste check_full Is the container full or accumulation time limit reached? store_waste->check_full ehs_pickup Arrange for EHS pickup. check_full->ehs_pickup Yes continue_collection Continue to collect waste. check_full->continue_collection No

References

Personal protective equipment for handling 4-(Pyridin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(Pyridin-2-yl)phenol

This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the known hazards of this compound and general best practices for handling toxic and corrosive solids.

Chemical Identifier:

  • Name: this compound

  • Molecular Formula: C₁₁H₉NO[1][2]

  • Molecular Weight: 171.20 g/mol [2]

Hazard Summary:

  • Signal Word: Danger[2]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H318: Causes serious eye damage.[2]

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, particularly its potential to cause serious eye damage, the use of appropriate personal protective equipment is mandatory.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Chemical Splash Goggles & Face ShieldChemical splash goggles that form a seal around the eyes are required.[3][4] For procedures with a higher risk of splashing or dust generation, a face shield must be worn over the goggles.[3][4][5]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable option for protection against phenol and its derivatives.[6][7] Given the lack of specific breakthrough data for this compound, it is recommended to use thicker nitrile gloves and to change them frequently, especially if contact is suspected. Double gloving is advisable for extended handling.
Body Protection Laboratory CoatA standard laboratory coat should be worn, fully buttoned, to protect against skin contact.
Respiratory Protection RespiratorAll handling of solid this compound should be conducted within a certified chemical fume hood to avoid inhalation of dust particles.[8] If a fume hood is not available, a properly fitted respirator with a particulate filter may be necessary.

Operational Plan: Safe Handling Protocol

Adherence to a strict protocol is crucial to minimize exposure and ensure a safe working environment.

1. Preparation:

  • Designate a specific area for handling this compound, preferably within a chemical fume hood.[9]

  • Ensure the work area is clean and free of clutter.[10]

  • Cover the work surface with absorbent bench paper.[9]

  • Verify that an eyewash station and safety shower are readily accessible and have been recently tested.[10]

  • Assemble all necessary equipment and PPE before starting work.

  • Confirm that a hazardous waste container is properly labeled and available in the work area.

2. Handling the Compound:

  • Wear all required PPE as specified in the table above.

  • Perform all manipulations of the solid compound, including weighing, within a chemical fume hood to control airborne dust.[8]

  • When weighing, tare a sealed container, add the powder inside the fume hood, and then re-seal before moving to the balance.[9]

  • Handle the compound gently to minimize dust generation.

  • If preparing a solution, add the solid to the solvent slowly.

3. Post-Handling:

  • Thoroughly decontaminate all surfaces and equipment used.

  • Wipe down the work area in the fume hood with an appropriate solvent.

  • Dispose of all contaminated materials, including gloves and bench paper, in the designated hazardous waste container.[11]

  • Wash hands thoroughly with soap and water after removing gloves.[9]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Characterization:

  • All this compound waste, including the pure compound, contaminated materials (e.g., gloves, wipes, weighing paper), and empty containers, must be treated as hazardous waste.

2. Waste Segregation and Collection:

  • Collect all solid waste in a clearly labeled, sealed, and compatible hazardous waste container. The label should include "Hazardous Waste" and the full chemical name, "this compound".

  • Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid waste.

3. Final Disposal:

  • The recommended method for the final disposal of phenolic compounds is incineration at a licensed chemical disposal facility.[11]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[11]

Workflow for Safe Handling and Disposal

Safe_Handling_Workflow Prep1 Designate Work Area (Fume Hood) Prep2 Assemble PPE & Equipment Prep1->Prep2 Prep3 Prepare Labeled Hazardous Waste Container Prep2->Prep3 Handling1 Don Appropriate PPE Prep3->Handling1 Handling2 Weigh/Handle Solid in Fume Hood Handling1->Handling2 Handling3 Prepare Solution (if applicable) Handling2->Handling3 Post1 Decontaminate Surfaces & Equipment Handling3->Post1 Post2 Dispose of Contaminated Items in Waste Container Post1->Post2 Post3 Remove PPE & Wash Hands Post2->Post3 Disposal Arrange for Hazardous Waste Pickup (EHS) Post3->Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridin-2-yl)phenol
Reactant of Route 2
Reactant of Route 2
4-(Pyridin-2-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.